molecular formula C17H17ClN2OS.2HCl B1574468 LDN 209929 dihydrochloride

LDN 209929 dihydrochloride

カタログ番号: B1574468
分子量: 405.77
注意: 研究専用です。人間または獣医用ではありません。
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説明

Potent and selective haspin kinase inhibitor (IC50 = 55 nM). Displays 180-fold selectivity over DYRK2.

特性

分子式

C17H17ClN2OS.2HCl

分子量

405.77

同義語

3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Preclinical Characterization of LDN-209929: A Selective Haspin Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are critical regulators of cell function and represent a major class of therapeutic targets, particularly in oncology. Achieving selectivity, however, remains a paramount challenge in the development of kinase inhibitors. This technical guide details the discovery and development of LDN-209929 dihydrochloride, a potent and highly selective inhibitor of Haspin kinase. Originating from a less selective acridine-based precursor, LDN-192960, a targeted structure-activity relationship (SAR) study was conducted to de-optimize activity against the off-target kinase DYRK2 while retaining potent Haspin inhibition. The result, LDN-209929, serves as a valuable chemical probe for elucidating the mitotic functions of Haspin and as a lead compound for the development of novel anti-cancer therapeutics. This document provides an in-depth look at the scientific rationale, key experimental data, and detailed protocols relevant to its characterization and use.

Part 1: Haspin Kinase as a Therapeutic Target in Oncology

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis.[1][2] Unlike many other kinases, Haspin's primary known substrate is histone H3, which it phosphorylates at threonine-3 (H3T3ph).[3][4] This specific phosphorylation event occurs during prophase and is crucial for creating a binding site, or "landing pad," for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic events.[4][5][6] The recruitment of the CPC to the inner centromere is essential for activating Aurora B kinase, which in turn corrects improper microtubule-kinetochore attachments and upholds the spindle assembly checkpoint.[2][6][7]

Given that uncontrolled cell proliferation is a hallmark of cancer, and Haspin is highly expressed in proliferating cells, it has emerged as an attractive target for anti-cancer drug development.[1][2] Inhibition of Haspin disrupts the proper localization of the CPC, leading to chromosome misalignment, mitotic arrest, and ultimately, cell death in cancer cells.[3]

G cluster_mitosis Mitosis (G2/Prophase) cluster_inhibitor Pharmacological Intervention Haspin_Kinase Haspin Kinase H3T3ph Phosphorylated Histone H3 (H3T3ph) Haspin_Kinase->H3T3ph Phosphorylates T3 Histone_H3 Histone H3 Histone_H3->Haspin_Kinase Substrate CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AuroraB Aurora B Kinase Activation CPC->AuroraB Promotes Chromosome_Segregation Faithful Chromosome Segregation AuroraB->Chromosome_Segregation Ensures LDN209929 LDN-209929 LDN209929->Haspin_Kinase Inhibits

Caption: Mitotic signaling pathway of Haspin kinase and the intervention point of LDN-209929.

Part 2: The Discovery of LDN-209929: A Story of Selectivity Optimization

The development of LDN-209929 is a prime example of rational drug design aimed at enhancing kinase selectivity. The journey began with a high-throughput screen that identified an acridine analog, LDN-192960 , as a potent inhibitor of Haspin kinase.[1][8]

The Precursor: LDN-192960

LDN-192960 was found to be a powerful Haspin inhibitor with an IC50 of 10 nM.[9][10][11] However, subsequent kinase profiling revealed a significant liability: it also potently inhibited Dual-specificity tyrosine-regulated kinase 2 (DYRK2) with an IC50 of 48 nM.[9][10][11] This dual activity made LDN-192960 a suboptimal tool for specifically studying Haspin biology, as any observed cellular phenotype could be confounded by the simultaneous inhibition of DYRK2.

The Rationale for Optimization

The primary scientific driver for further development was the need for a chemical probe that could dissect the functions of Haspin in isolation. While both Haspin and DYRK2 are serine/threonine kinases, they are involved in different cellular processes. To create a truly reliable research tool and a more targeted therapeutic lead, it was necessary to engineer selectivity for Haspin over DYRK2.

Structure-Activity Relationship (SAR) Driven Design

A systematic SAR study of the acridine scaffold was undertaken to explore how chemical modifications affected inhibitory activity against both Haspin and DYRK2.[1][8] The researchers discovered that while the SAR for both kinases had many similarities, crucial differences could be exploited.[1][8] Through strategic chemical modifications of the acridine core, the team successfully designed analogs that differentially affected the binding affinity for the two kinases.

This effort culminated in the synthesis of LDN-209929 (referred to as compound 33 in the primary literature).[1][8] This new analog maintained potent Haspin inhibition while dramatically reducing its activity against DYRK2, achieving the desired selectivity.[1][8]

CompoundHaspin IC50 (nM)DYRK2 IC50 (nM)Selectivity (DYRK2/Haspin)
LDN-192960 10[9][10][11]48[9][10][11]~5-fold
LDN-209929 55[12][13]9,900[12][13]~180-fold[1][8][13]
Table 1: Comparison of inhibitory potency and selectivity between the precursor LDN-192960 and the optimized compound LDN-209929.

Part 3: Biochemical Characterization and Protocols

The cornerstone of characterizing a kinase inhibitor is the precise determination of its inhibitory potency (IC50). This is typically achieved through a biochemical assay that measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.

Biochemical Profile of LDN-209929

LDN-209929 is a potent inhibitor of Haspin kinase with a half-maximal inhibitory concentration (IC50) of 55 nM.[12][13] Crucially, its IC50 against DYRK2 is 9.9 µM (9,900 nM), demonstrating a 180-fold selectivity for Haspin.[1][8][12][13] This high degree of selectivity validates its use as a specific chemical probe for interrogating Haspin function.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol provides a self-validating, step-by-step methodology for determining the IC50 of a test compound like LDN-209929 against a target kinase. The principle involves quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[14][15][16]

Materials:

  • Recombinant Haspin kinase

  • Kinase substrate (e.g., biotinylated H3 peptide)[11]

  • Adenosine 5'-triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT)[11]

  • LDN-209929 dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • ADP detection reagents (commercial kit, e.g., ADP-Glo™)

  • 384-well white assay plates

  • Multichannel pipettor and plate reader (fluorometer)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of LDN-209929 in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3) in DMSO to generate a range of concentrations for the dose-response curve.

  • Control Wells: Designate wells for a positive control (no inhibitor, 100% kinase activity) and a negative control (no enzyme, 0% kinase activity). Add an equivalent volume of DMSO to these wells to control for solvent effects.

  • Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO control) to the appropriate wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of Haspin kinase and its H3 peptide substrate in assay buffer. Add 10 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiation of Kinase Reaction: Prepare an ATP solution in assay buffer. Add 10 µL to each well to initiate the reaction. The final ATP concentration should ideally be near its Michaelis-Menten constant (Km) for the kinase.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the enzymatic reaction.

  • Reaction Termination & ADP Detection: Stop the reaction and detect the generated ADP by adding the reagents from a commercial detection kit according to the manufacturer's instructions. This typically involves a 10-40 minute incubation.

  • Data Acquisition: Measure the fluorescence signal (e.g., λEx = 530 nm / λEm = 590 nm) using a plate reader.[15][16]

  • Data Analysis:

    • Subtract the background signal (negative control) from all wells.

    • Normalize the data by setting the average signal of the positive control (DMSO only) to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

G cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Detection & Analysis A 1. Prepare Compound Serial Dilutions in DMSO D 4. Add Compound/DMSO to 384-well Plate A->D B 2. Prepare Kinase & Substrate Master Mix E 5. Add Kinase/Substrate Mix & Pre-incubate (20 min) B->E C 3. Prepare ATP Solution F 6. Add ATP to Initiate Reaction C->F D->E E->F G 7. Incubate at 30°C (60 min) F->G H 8. Add ADP Detection Reagent & Incubate G->H I 9. Read Fluorescence on Plate Reader H->I J 10. Plot Dose-Response Curve & Calculate IC50 I->J

Caption: Standard experimental workflow for determining the IC50 value of a kinase inhibitor.

Part 4: Methodologies for Practical Application

To be useful as a research tool, a small molecule inhibitor must be readily formulated for both in vitro and in vivo experiments.

Protocol: Preparation of LDN-209929 for In Vivo Studies

The dihydrochloride salt form of LDN-209929 improves its solubility characteristics. For administration in animal models (e.g., via intraperitoneal or intravenous injection), a standard formulation can be used to ensure bioavailability.[17][18]

Vehicle Components:

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl solution)

Rationale for Components:

  • DMSO: A powerful aprotic solvent used to create an initial concentrated stock of the compound.

  • PEG300: A water-miscible co-solvent that helps maintain solubility when the DMSO stock is diluted into an aqueous solution.

  • Tween-80: A non-ionic surfactant and emulsifier that prevents the compound from precipitating out of the aqueous solution and improves its stability.

  • Saline: The aqueous base of the formulation, ensuring isotonicity for injection.

Step-by-Step Formulation Protocol: (This protocol yields a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline).

  • Weigh Compound: Accurately weigh the required amount of LDN-209929 dihydrochloride based on the desired final concentration and dosing volume.

  • Initial Solubilization: Dissolve the compound in 100% DMSO to create a clear, concentrated stock solution. Use of sonication or gentle warming (to 60°C) may be necessary to fully dissolve the compound.[13]

  • Add Co-Solvent: To the DMSO stock solution, add PEG300. Vortex or mix thoroughly until the solution is homogeneous.

  • Add Surfactant: Add Tween-80 to the mixture and vortex again until fully integrated.

  • Final Dilution: Slowly add the saline to the organic mixture while vortexing to bring the formulation to its final volume. The slow addition is critical to prevent precipitation. The final solution should be clear.

  • Administration: The formulation is now ready for administration via the desired parenteral route.

Part 5: Summary and Future Directions

The discovery of LDN-209929 represents a successful medicinal chemistry effort to generate a highly selective chemical probe from a promiscuous lead compound. Through a targeted SAR campaign, selectivity for Haspin kinase over the off-target DYRK2 was improved by over 30-fold, resulting in a potent (IC50 = 55 nM) and selective (~180-fold) inhibitor.

As a research tool, LDN-209929 is invaluable for studying the specific roles of Haspin in mitotic progression, chromosome segregation, and spindle assembly checkpoint signaling without the confounding effects of DYRK2 inhibition.

While the initial discovery and biochemical characterization are well-documented, the path to clinical development requires several further steps. Future work would logically involve:

  • Cellular Potency: Assessing the anti-proliferative activity of LDN-209929 in a panel of cancer cell lines to determine its EC50.

  • Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models to establish a suitable dosing regimen.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of LDN-209929 in preclinical cancer models, such as patient-derived xenografts (PDX).

  • Safety and Toxicology: Conducting studies to determine the maximum tolerated dose and identify any potential off-target toxicities.

The development of LDN-209929 provides a solid foundation and a validated chemical scaffold for these future investigations, paving the way for a new class of targeted anti-mitotic cancer therapies.

References

  • Cuny, G. D., Yu, P. B., Laha, J. K., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494. Available at: [Link]

  • ResearchGate. (2025, August 9). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors | Request PDF. Available at: [Link]

  • PubMed. (2010, June 15). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Available at: [Link]

  • Network of Cancer Research. (2019, October 2). LDN-192960 is a Dual Haspin and DYRK2 Inhibitor. Available at: [Link]

  • Czech Journal of Genetics and Plant Breeding. Haspin Kinase Has Multiple Functions In The Plant Cell Division Regulatory Network. Available at: [Link]

  • The Journal of Cell Biology. (2020, February 6). Untangling the contribution of Haspin and Bub1 to Aurora B function during mitosis. Available at: [Link]

  • National Institutes of Health. (2010). Haspin: a newly discovered regulator of mitotic chromosome behavior. Available at: [Link]

  • ResearchGate. (2025, August 7). Haspin: A newly discovered regulator of mitotic chromosome behavior. Available at: [Link]

  • Amanote Research. (2010, June 1). (PDF) Structure–activity Relationship Study of Acridine. Available at: [Link]

  • National Institutes of Health. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Available at: [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • BioAssay Systems. Kinase Assay Kit. Available at: [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link]

  • Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Available at: [Link]

  • Springer Protocols. (2014). Small Molecule Formulation Screening Strategies in Drug Discovery. Available at: [Link]

  • ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link]

  • BioChemPartner. Haspin Kinase. Available at: [Link]

  • VIVO. Bioorganic & medicinal chemistry letters. Available at: [Link]

  • OOIR. (2024, July 18). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • SciSpace. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals. Available at: [Link]

  • The Journal of Cell Biology. (2012, October 15). A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B. Available at: [Link]

  • PubMed. (2005, April 6). Methyl scanning: total synthesis of demethylasterriquinone B1 and derivatives for identification of sites of interaction with and isolation of its receptor(s). Available at: [Link]

  • bioRxiv. (2022, September 3). Identification of a novel HASPIN inhibitor and its synergism with the PLK1 inhibitor. Available at: [Link]

  • PubMed. (2022, October 15). Discovery of acyl ureas as highly selective small molecule CSF1R kinase inhibitors. Available at: [Link]

Sources

"LDN 209929 dihydrochloride CAS number and molecular formula"

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Identity, Pharmacological Mechanism, and Experimental Protocols

Executive Summary

LDN-209929 dihydrochloride is a highly potent, selective small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) , a serine/threonine kinase critical for chromosomal alignment during mitosis.[1][2] Unlike broad-spectrum kinase inhibitors, LDN-209929 exhibits remarkable selectivity (180-fold) for Haspin over its nearest off-target, DYRK2.

This guide provides researchers with the verified chemical data, mechanistic insights, and standardized protocols required to utilize LDN-209929 in studies of mitotic progression, chromosomal segregation errors, and antineoplastic drug discovery.

Chemical Identity & Physicochemical Properties[3]

The distinction between the free base and the dihydrochloride salt is critical for experimental design. The dihydrochloride form is preferred for aqueous solubility in biological buffers, though stock solutions are typically prepared in DMSO.

Table 1: Chemical Specifications
PropertyLDN-209929 (Free Base)LDN-209929 Dihydrochloride
CAS Number 1233355-57-1 1784281-97-5
Molecular Formula C₁₇H₁₇ClN₂OSC₁₇H₁₉Cl₃N₂OS
Molecular Weight 332.85 g/mol 405.77 g/mol
Appearance Yellow solidYellow to orange solid
Solubility DMSO (>50 mg/mL)DMSO (>30 mg/mL); Water (Limited)
IUPAC Name 3-chloro-6-[4-(2-methoxyvinyl)pyridin-3-yl]benzo[4,5]thieno[2,3-c]pyridineN/A (Salt form of base)
SMILES COC=CC1=C(C=CN=C1)C2=C3C=C(C=C3SC2=CN)ClCOC=CC1=C(C=CN=C1)C2=C3C=C(C=C3SC2=CN)Cl.Cl.Cl

Mechanism of Action (MoA)

The Haspin-H3T3 Axis

Haspin kinase activity is temporally restricted to mitosis.[1] Its primary physiological substrate is Histone H3 at Threonine 3 (H3T3) .[1]

  • Activation: During prophase, Haspin is activated and phosphorylates H3T3 (H3T3ph) at centromeres.

  • Recruitment: The H3T3ph mark serves as a docking site for the Chromosomal Passenger Complex (CPC) via the Survivin subunit.

  • Execution: The CPC, containing Aurora B kinase, regulates kinetochore-microtubule attachments.

  • Inhibition: LDN-209929 competitively inhibits the ATP-binding pocket of Haspin, preventing H3T3 phosphorylation. This leads to delocalization of the CPC, failure of chromosomal alignment, and mitotic arrest or catastrophe.

Selectivity Profile
  • Haspin IC₅₀: 55 nM[1][2][3]

  • DYRK2 IC₅₀: 9.9 µM[1][2]

  • Selectivity Factor: ~180x[1][3]

Pathway Visualization

The following diagram illustrates the specific intervention point of LDN-209929 within the mitotic signaling cascade.

HaspinPathway LDN LDN-209929 (Inhibitor) Haspin Haspin Kinase (Active) LDN->Haspin Inhibits (IC50 = 55 nM) Defect Mitotic Defect/ Apoptosis LDN->Defect Induces H3 Histone H3 (Centromeric) Haspin->H3 Phosphorylates H3T3ph H3T3ph (Phosphorylated) H3->H3T3ph Conversion CPC Chromosomal Passenger Complex (CPC) (Survivin/Aurora B) H3T3ph->CPC Recruits to Centromere Alignment Chromosome Alignment CPC->Alignment Regulates Mitosis Normal Mitosis Alignment->Mitosis Progression

Figure 1: Mechanism of Action. LDN-209929 blocks Haspin-mediated H3T3 phosphorylation, preventing CPC recruitment.

Experimental Protocols

Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution of LDN-209929 2HCl.

  • Weighing: Accurately weigh 4.06 mg of LDN-209929 dihydrochloride (MW: 405.77).

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Avoid aqueous buffers for the initial stock; the salt may hydrolyze or precipitate at high concentrations over time.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into light-protective tubes (amber) and store at -80°C. Stable for 6 months. Avoid freeze-thaw cycles.

In Vitro Haspin Kinase Assay

Objective: Validate inhibitory activity (IC₅₀ determination).

Reagents:

  • Recombinant human Haspin kinase (residues 470-798).

  • Substrate: Biotinylated Histone H3 (1-21) peptide.

  • ATP (10 µM final).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

Workflow:

  • Serial Dilution: Prepare 3-fold serial dilutions of LDN-209929 in Assay Buffer (Range: 0.1 nM to 10 µM).

  • Incubation: Mix Haspin enzyme (2 nM) with inhibitor dilutions. Incubate for 15 mins at RT.

  • Reaction Start: Add ATP and Peptide substrate.

  • Reaction Stop: After 60 mins, stop reaction with EDTA.

  • Detection: Use TR-FRET or radiometric ³³P-ATP detection methods to quantify phosphorylation.

  • Analysis: Plot % Activity vs. Log[Inhibitor] to derive IC₅₀.

Cellular Immunofluorescence (H3T3ph Marker)

Objective: Confirm target engagement in HeLa or U2OS cells.

  • Seeding: Seed cells on glass coverslips (50-60% confluence).

  • Synchronization (Optional): Block cells in G2/M using Thymidine or Nocodazole if specific mitotic enrichment is required.

  • Treatment: Treat cells with 100 nM - 1 µM LDN-209929 for 1-4 hours.

    • Control: DMSO vehicle (0.1%).

  • Fixation: Fix with 4% Paraformaldehyde (15 mins, RT). Permeabilize with 0.5% Triton X-100.

  • Staining:

    • Primary Ab: Anti-H3T3ph (Rabbit monoclonal, 1:1000).

    • Co-stain: Anti-ACA (Centromere marker) or DAPI (DNA).

  • Observation: Use confocal microscopy.

    • Expected Result: Vehicle cells show strong H3T3ph foci at centromeres between chromosomes. Treated cells show diffuse or absent H3T3ph signal and misaligned chromosomes.

References

  • Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[2][3] [Link]

  • Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Oncogene, 31, 1408–1418. [Link]

  • Amato, A., et al. (2014). LDN-192960, a selective Haspin kinase inhibitor, arrests cell cycle at M phase. Cell Cycle.[1][4] [Link]

Sources

Technical Guide: Solubility and Handling of LDN-209929 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

LDN-209929 dihydrochloride is a highly potent, selective small-molecule inhibitor of Haspin kinase (IC50 = 55 nM), a serine/threonine kinase critical for mitosis.[1][2][3] Unlike its free base counterpart, the dihydrochloride salt form is engineered for enhanced aqueous solubility, facilitating its use in both in vitro cellular assays and in vivo animal models.

However, the handling of this compound requires precise adherence to solubility limits and stability protocols. While soluble in water, the compound exhibits hydrolytic sensitivity that necessitates specific storage strategies. This guide provides a validated technical framework for solubilizing LDN-209929 2HCl in DMSO and water, ensuring maximum biological activity and reproducibility.

Part 2: Physicochemical Profile & Solubility Data[1]

Understanding the salt stoichiometry is the first step in accurate formulation. The dihydrochloride (2HCl) moiety significantly alters the polarity and solubility profile compared to the free base.

Chemical Specifications
PropertySpecification
Compound Name LDN-209929 dihydrochloride
CAS Number 1784281-97-5
Molecular Formula C₁₇H₁₉Cl₃N₂OS (C₁₇H₁₇ClN₂OS[1][4] · 2HCl)
Molecular Weight 405.77 g/mol
Appearance Yellow to orange solid
Primary Target Haspin Kinase (Selectivity >180-fold vs. DYRK2)
Solubility Specifications

The following data represents the thermodynamic solubility limits . For practical laboratory workflows, we recommend working at concentrations slightly below saturation to prevent precipitation during freeze-thaw cycles.

SolventMax Solubility (Theoretical)Recommended Stock Conc.Stability (at -80°C)
DMSO (Anhydrous)~40 mg/mL (100 mM)10 mM – 50 mM 6 Months
Water (Deionized)~40 mg/mL (100 mM)1 mM – 10 mM < 24 Hours (Use Fresh)
Ethanol Low / VariableNot RecommendedN/A

Critical Note: While the dihydrochloride salt is soluble in water up to 100 mM, aqueous solutions are prone to degradation over time. We strongly recommend preparing high-concentration stock solutions in DMSO for storage and diluting into aqueous buffers only immediately prior to use.

Part 3: Preparation Protocols

Protocol A: Preparation of DMSO Stock Solution (Preferred)

Use this protocol for long-term storage and cellular assays.

Reagents:

  • LDN-209929 2HCl (Solid)[5]

  • DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Use a freshly opened bottle to minimize water absorption.

Workflow:

  • Calculate: Determine the volume of DMSO required to achieve a 10 mM stock.

    • Formula: Volume (mL) = [Mass (mg) / 405.77] / 0.01 (for 10 mM).

    • Example: To dissolve 5 mg of LDN-209929 2HCl:

      
      
      
      
      
  • Solubilize: Add the calculated volume of DMSO to the vial containing the solid.

  • Agitate: Vortex moderately for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (20-25°C) for 2 minutes. Avoid heating above 40°C.

  • Aliquot: Dispense into small aliquots (e.g., 20–50 µL) in light-protective, O-ring sealed cryovials.

  • Store: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Protocol B: Direct Aqueous Dissolution

Use this protocol ONLY if DMSO is strictly contraindicated in your assay.

Workflow:

  • Weigh the required amount of LDN-209929 2HCl.

  • Add sterile, deionized water (Milli-Q) to achieve a concentration of up to 10 mM .

  • Vortex until clear.

  • Filter Sterilize: Pass through a 0.22 µm PVDF or PES syringe filter if using for cell culture.

  • Usage: Use immediately. Do not store aqueous solutions. Discard unused portions after 24 hours.

Protocol C: In Vivo Formulation (IP/IV Injection)

For animal studies, a co-solvent system is often required to maintain solubility at higher doses while ensuring biocompatibility.

Recommended Vehicle:

  • 10% DMSO[6]

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline (0.9% NaCl)

Step-by-Step Assembly:

  • Dissolve LDN-209929 2HCl in 100% DMSO to a concentration 10x higher than the final target concentration.

  • Add PEG300 and vortex mix.

  • Add Tween-80 and vortex mix.

  • Slowly add Saline while vortexing.

    • Visual Check: The solution should remain clear. If precipitation occurs, sonicate briefly.

Part 4: Visualization of Workflows & Mechanism

Solubilization Decision Matrix

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental needs.

SolubilityWorkflow Start Start: LDN-209929 2HCl Solid CheckApp Identify Application Start->CheckApp InVitro In Vitro / Cell Culture CheckApp->InVitro InVivo In Vivo / Animal Study CheckApp->InVivo DMSO_Tol Is DMSO Tolerated? InVitro->DMSO_Tol Cosolvent Formulate Vehicle: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline InVivo->Cosolvent MakeStock Prepare 10-50mM Stock in Anhydrous DMSO DMSO_Tol->MakeStock Yes DirectWater Dissolve directly in Water (Max 10mM) DMSO_Tol->DirectWater No Store Aliquot & Store -80°C (Stable 6 Months) MakeStock->Store Dilute Dilute 1:1000 into Media (Final DMSO < 0.1%) Store->Dilute UseImmed Filter Sterilize & USE IMMEDIATELY DirectWater->UseImmed

Figure 1: Decision matrix for solubilizing LDN-209929 2HCl based on experimental application.

Biological Mechanism of Action

LDN-209929 targets the Haspin kinase pathway, which is essential for proper chromosome alignment during mitosis.

HaspinMechanism LDN LDN-209929 Haspin Haspin Kinase (Gsg2) LDN->Haspin Inhibits Defect Mitotic Defect / Apoptosis LDN->Defect Induces H3 Histone H3 Haspin->H3 Phosphorylates H3T3p H3-Thr3 Phosphorylation H3->H3T3p Generates CPC Chromosomal Passenger Complex (Aurora B) H3T3p->CPC Recruits Mitosis Normal Chromosome Alignment CPC->Mitosis Regulates

Figure 2: Mechanism of Action. LDN-209929 inhibits Haspin, blocking H3T3 phosphorylation and disrupting mitosis.

Part 5: Troubleshooting & Best Practices

Common Issues
  • Precipitation upon dilution: If LDN-209929 precipitates when adding the DMSO stock to cell culture media, it is likely due to "shock" dilution.

    • Solution: Add the DMSO stock dropwise to the media while swirling, rather than adding media to the DMSO. Ensure the final concentration does not exceed the solubility limit in the aqueous phase (typically <100 µM for working solutions).

  • Sticky/Hygroscopic Solid: The dihydrochloride salt is hygroscopic.[7] If the powder clumps or becomes sticky, it has absorbed atmospheric moisture.[7]

    • Prevention:[5] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Store in a desiccator.

Stability Verification

To verify the integrity of your stock solution over time, we recommend a simple absorbance check or LC-MS verification if available.

  • Visual Check: The solution should be clear yellow/orange. Any turbidity indicates precipitation or degradation.

  • Functional Check: Use a positive control assay (e.g., H3T3 phosphorylation blot) to confirm potency after storage >3 months.

References

  • Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494. [Link]

Sources

"initial toxicity assessment of LDN 209929 dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Toxicologists, and Translational Researchers

Part 1: Executive Summary & Compound Identity

LDN-209929 dihydrochloride is a potent, selective small-molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase critical for mitosis.[1][2] Unlike general cytotoxic agents, LDN-209929 targets the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a modification essential for chromosomal alignment during metaphase.

Critical Disambiguation:

WARNING: Do not confuse "LDN-209929" with "LDN" (Low-Dose Naltrexone). These are chemically and pharmacologically distinct entities. This guide focuses exclusively on the Haspin inhibitor LDN-209929.

Compound Profile
PropertyDetail
Chemical Name LDN-209929 dihydrochloride
Primary Target Haspin Kinase (

)
Secondary Target DYRK2 (

); ~180-fold selectivity
Mechanism ATP-competitive inhibition; prevents H3T3 phosphorylation
Therapeutic Potential Oncology (Lymphoma, carcinomas dependent on H3T3ph)
Physical State Solid (dihydrochloride salt), Soluble in DMSO

Part 2: Mechanism-Based Toxicity Prediction

Before initiating wet-lab protocols, a theoretical toxicity profile must be established based on the Target Product Profile (TPP).

The Haspin Pathway & Safety Risks

Haspin activity is temporally restricted to mitosis (G2/M phase). Inhibition prevents the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres.

Predicted Adverse Outcome Pathway (AOP):

  • Molecular Initiating Event: Inhibition of Haspin kinase.[1][2][3]

  • Key Event 1: Loss of H3T3 phosphorylation.

  • Key Event 2: Failure of Aurora B kinase recruitment to centromeres.

  • Cellular Consequence: Premature sister chromatid separation, misalignment.

  • Adverse Outcome: Aneuploidy (genotoxicity) or Mitotic Catastrophe (apoptosis).

Risk Stratification:

  • High Risk: Rapidly dividing tissues (Bone marrow, GI epithelium, Hair follicles).

  • Medium Risk: Genotoxicity (Aneuploidy leading to secondary malignancies).

  • Low Risk: Quiescent tissues (Neurons, Cardiomyocytes), assuming high selectivity.

Mechanism Visualization (Graphviz)

HaspinPath Figure 1: Mechanism of Action and Downstream Toxicity Risks of LDN-209929 LDN LDN-209929 Haspin Haspin Kinase (Active) LDN->Haspin Inhibits (IC50 55nM) H3 Histone H3 (Unphosphorylated) Haspin->H3 Phosphorylates H3T3ph H3T3ph (Phosphorylated) H3->H3T3ph + ATP CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AurB Aurora B Localization CPC->AurB Activates at Centromere Align Chromosome Alignment AurB->Align Ensures Biorientation MCheck Spindle Assembly Checkpoint (SAC) Align->MCheck Errors Trigger Apop Mitotic Catastrophe (Apoptosis) MCheck->Apop Prolonged Arrest Aneu Aneuploidy (Genotoxicity) MCheck->Aneu Checkpoint Slippage

Figure 1: Mechanism of Action and Downstream Toxicity Risks of LDN-209929.[4][5][6][7][8][9][10][11][12][13][14][15]

Part 3: In Vitro Assessment Protocols

This section details self-validating protocols to assess the initial safety profile.

Cytotoxicity & Selectivity Index (SI)

Objective: Determine the therapeutic window between cancer cells and normal somatic cells.

Protocol:

  • Cell Lines:

    • Target: HeLa (Cervical cancer), U-2 OS (Osteosarcoma).

    • Control: HFF-1 (Human Foreskin Fibroblasts), HEPG2 (Liver - metabolic competence).

  • Dosing: 9-point dilution series (0.1 nM to 10 µM).

  • Duration: 72 hours (to cover multiple cell cycles).

  • Readout: CellTiter-Glo (ATP quantification).

  • Calculation:

    
    .
    
    • Pass Criteria: SI > 10.

Genotoxicity: In Vitro Micronucleus Assay

Since LDN-209929 targets mitosis, the Ames test (bacterial point mutations) is insufficient. A micronucleus assay is mandatory to detect aneugenicity (whole chromosome loss).

Workflow:

  • Culture: CHO-K1 cells.

  • Treatment: Treat with LDN-209929 (at

    
     and 
    
    
    
    ) for 24 hours.
  • Block: Add Cytochalasin B to block cytokinesis (creates binucleated cells).

  • Stain: Acridine Orange or DAPI.

  • Analysis: Automated imaging to count micronuclei in binucleated cells.

    • Interpretation: An increase in micronuclei indicates chromosomal instability (aneuploidy risk).

Cardiotoxicity Screen (hERG Inhibition)

Small molecule kinase inhibitors frequently exhibit off-target hERG channel blockade, leading to QT prolongation.

Protocol (Patch Clamp):

  • System: HEK293 cells stably expressing hERG (

    
    ).
    
  • Method: Whole-cell patch clamp (voltage step to +20 mV, tail current at -50 mV).

  • Concentration: Screen at 10 µM (top dose).

  • Threshold: >50% inhibition at 10 µM triggers a full

    
     curve.
    
    • Safe Margin: hERG

      
       should be >30-fold higher than Therapeutic 
      
      
      
      .

Part 4: Metabolic Stability & ADME

Understanding how LDN-209929 is metabolized is crucial for interpreting in vivo toxicity.

Microsomal Stability Assay

Rationale: To predict hepatic clearance and identify potential toxic metabolites.

Table 1: Stability Assay Setup

Component Condition Purpose
Test System Pooled Human/Rat Liver Microsomes Mimic Phase I metabolism
Cofactor NADPH (1 mM) Activates CYPs

| Timepoints | 0, 15, 30, 60 min | Determine


 |
| Analysis  | LC-MS/MS | Quantify parent compound |
| Control  | Verapamil (High clearance) | System validation |
CYP Inhibition Screen

Objective: Assess drug-drug interaction (DDI) potential.

  • Isoforms: CYP3A4, CYP2D6, CYP2C9.

  • Substrates: Midazolam (3A4), Dextromethorphan (2D6).

  • Risk: If LDN-209929 inhibits CYP3A4 (

    
    ), it may cause toxicity by accumulating co-administered drugs.
    

Part 5: In Vivo Tolerability (Exploratory)

Before efficacy studies, a Maximum Tolerated Dose (MTD) study is required. Due to the lack of public LD50 data for LDN-209929, a "Dose Escalation" approach is recommended over a fixed-dose procedure.

Protocol: Acute Dose Escalation (Mouse)

Ethical Standard: Follow OECD Guideline 425 (Up-and-Down Procedure) to minimize animal usage.

  • Animals: C57BL/6 mice (n=3 per sex/group).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO) - depending on formulation stability.

  • Starting Dose: 10 mg/kg (estimated from similar kinase inhibitors).

  • Escalation Factor: 3.2x (10 -> 32 -> 100 mg/kg).

  • Observation Period: 14 days.

  • Endpoints:

    • Body weight loss (>20% = humane endpoint).

    • Piloerection, lethargy (clinical signs).

    • Gross necropsy at termination.

Assessment Workflow Diagram

ToxWorkflow Figure 2: Integrated Toxicity Assessment Workflow for LDN-209929 cluster_InVitro Stage 1: In Vitro Screening cluster_ADME Stage 2: ADME Profiling cluster_InVivo Stage 3: In Vivo (Rodent) Start LDN-209929 Sample Cyto Cytotoxicity (HeLa vs HFF-1) Start->Cyto hERG hERG Safety (Patch Clamp) Start->hERG Genotox Genotoxicity (Micronucleus) Start->Genotox Micro Microsomal Stability Cyto->Micro If SI > 10 hERG->Micro If IC50 > 10uM MTD MTD Study (Escalation) Micro->MTD Stable CYP CYP Inhibition Path Histopathology (Gut/Marrow) MTD->Path Decision Go/No-Go? Path->Decision

Figure 2: Integrated Toxicity Assessment Workflow for LDN-209929.

Part 6: References

  • Cuny, G. D., et al. (2010).[3] "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[2][3] Link

  • MedChemExpress. "LDN-209929 dihydrochloride Product Information." Link

  • Huertas, D., et al. (2012). "Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin." Oncogene, 31, 1408–1418. Link

  • OECD. (2022). "Test No. 487: In Vitro Mammalian Cell Micronucleus Test." OECD Guidelines for the Testing of Chemicals. Link

  • Wang, F., et al. (2020). "Haspin Inhibitors as Potential Anticancer Agents."[2] Journal of Medicinal Chemistry, 63(21), 12273–12283. Link

Sources

Methodological & Application

Application Note: Cell Culture Treatment with LDN-209929 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

LDN-209929 dihydrochloride is a potent, selective small-molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase).[1][2][3] Unlike the widely used BMP inhibitor LDN-193189, LDN-209929 specifically targets the mitotic kinase Haspin with an IC50 of ~55 nM, exhibiting >180-fold selectivity over its nearest off-target, DYRK2.

Primary Application: Investigation of mitotic progression, specifically the regulation of the Chromosomal Passenger Complex (CPC) and Histone H3 Threonine 3 (H3T3) phosphorylation.

Critical Warning: Do not confuse LDN-209929 with LDN-193189 or LDN-212854 . While all share the "LDN" (Laboratory for Drug Discovery in Neurodegeneration) prefix, LDN-209929 does not inhibit the BMP signaling pathway (ALK2/ALK3).

Mechanism of Action (MOA)

Haspin kinase is essential for normal mitosis.[2][4] It phosphorylates Histone H3 at Threonine 3 (H3T3ph) during prophase and metaphase.[2] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), particularly the Survivin subunit, which recruits Aurora B kinase to the centromeres.

Inhibition Consequence: Treatment with LDN-209929 prevents H3T3 phosphorylation, leading to:

  • Failure of Aurora B recruitment to inner centromeres.

  • Defects in chromosome alignment (congression).

  • Premature loss of sister chromatid cohesion or mitotic arrest.

Pathway Visualization

HaspinSignaling LDN LDN-209929 (Inhibitor) Haspin Haspin Kinase (Active) LDN->Haspin Inhibits (IC50 ~55nM) H3 Histone H3 (Unphosphorylated) Haspin->H3 Phosphorylates H3T3ph H3T3ph (Phosphorylated) H3->H3T3ph Conversion CPC Chromosomal Passenger Complex (CPC) (Survivin/Aurora B) H3T3ph->CPC Recruits to Centromere Align Chromosome Alignment CPC->Align Regulates Mitosis Normal Mitotic Progression Align->Mitosis Enables

Caption: Mechanism of LDN-209929. The compound inhibits Haspin, preventing the H3T3ph mark required for centromeric localization of Aurora B (CPC), thereby disrupting chromosome alignment.

Preparation & Handling

Solubility & Storage

LDN-209929 is supplied as a dihydrochloride salt.[1][2] While salts generally improve water solubility, DMSO is the preferred solvent for stock solutions to ensure stability and precise dosing.

ParameterSpecification
Molecular Weight ~405.77 g/mol
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility Limit ~33 mg/mL (DMSO)
Stock Concentration 10 mM recommended
Storage (Powder) -20°C (3 years)
Storage (Stock) -80°C (6 months), protect from light
Reconstitution Protocol (10 mM Stock)
  • Calculate: To prepare 1 mL of 10 mM stock, weigh 4.06 mg of LDN-209929 dihydrochloride.

  • Dissolve: Add 1.0 mL of anhydrous DMSO.

  • Mix: Vortex vigorously until the solution is clear yellow/orange.

  • Aliquot: Dispense into 20-50 µL aliquots in light-proof tubes to avoid freeze-thaw cycles.

  • Store: Immediately freeze at -80°C.

Experimental Protocols

Dose-Response & Working Concentrations
  • Effective Range: 50 nM – 1000 nM (1 µM).

  • IC50 (Enzymatic): 55 nM.[1][2][3][5]

  • Cellular IC50: Typically 100–500 nM depending on cell density and type.

Dilution Table (for 10 mL Media):

Final Conc. Volume of 10 mM Stock Volume of Media DMSO %
100 nM 0.1 µL (Dilute 1:10 first*) 10 mL 0.001%
500 nM 0.5 µL 10 mL 0.005%
1 µM 1.0 µL 10 mL 0.01%

| 10 µM | 10.0 µL | 10 mL | 0.1% |

*Note: For concentrations <500 nM, create an intermediate 100 µM working stock (1 µL 10 mM stock + 99 µL media/PBS) to ensure pipetting accuracy.

Protocol A: Asynchronous Treatment (General Screening)

Use this protocol to assess general antiproliferative effects or mitotic index changes.

  • Seed Cells: Plate cells (e.g., HeLa, U2OS) at 60% confluence in 6-well plates.

  • Incubate: Allow attachment for 24 hours.

  • Treat: Replace media with fresh media containing LDN-209929 (0.1, 0.5, 1.0 µM).

    • Control: Vehicle (DMSO) matched to the highest concentration (e.g., 0.01%).

  • Duration: Incubate for 24 hours (approx. one cell cycle).[2]

  • Harvest: Collect cells for Western Blot or fix for Immunofluorescence.

Protocol B: Synchronized Mitotic Analysis (High Precision)

Since Haspin acts specifically in mitosis, synchronization enriches the population for the relevant phase, maximizing the signal-to-noise ratio for H3T3ph detection.

  • Block: Treat cells with 2 mM Thymidine for 18 hours (S-phase block).

  • Release: Wash cells 2x with PBS and release into fresh media for 9 hours (cells enter G2/M).

  • Treat: Add LDN-209929 (500 nM) 8 hours after release (1 hour before peak mitosis).

    • Optional: Add MG132 (Proteasome inhibitor) concurrently to arrest cells in metaphase and prevent mitotic exit.

  • Fix/Lyse: Harvest cells at 10-12 hours post-release when the majority are mitotic.

Validation Assays (Readouts)

Western Blotting (Biomarker Validation)

To confirm LDN-209929 activity, you must demonstrate the loss of H3T3 phosphorylation.

  • Primary Antibody: Anti-Histone H3 (phospho T3).

  • Loading Control: Total Histone H3 or GAPDH.

  • Expected Result:

    • DMSO Control: Strong H3T3ph band (in mitotic lysates).

    • LDN-209929: Significant reduction or disappearance of H3T3ph band.

    • Note: H3T3ph is only present in mitosis. Ensure your lysate contains mitotic cells (use Nocodazole or MG132 positive controls if necessary).

Immunofluorescence (Phenotypic Analysis)
  • Fixation: 4% Paraformaldehyde (15 min) or cold Methanol.

  • Staining:

    • DAPI: Visualizes chromosomes. Look for misalignment in metaphase.

    • Anti-H3T3ph: Signal should be absent in treated cells.

    • Anti-Aurora B: Signal should be delocalized from centromeres.

    • Anti-Tubulin: Visualizes spindle structure.

Troubleshooting & Optimization

IssuePossible CauseSolution
No H3T3ph signal in Control Cells are not in mitosis.H3T3ph is mitosis-specific. Synchronize cells or use Nocodazole (100 ng/mL) to arrest control cells in M-phase.
Precipitation in Media Conc. too high (>10 µM) or cold media.Warm media to 37°C before adding compound. Do not exceed 10 µM.
High Cell Death Off-target toxicity or DMSO >0.5%.Titrate down to 100 nM. Ensure DMSO is <0.1%.[6][7] Check DYRK2 inhibition effects.[2][3][5]
Weak Inhibition Compound degradation.Use fresh stock. Avoid repeated freeze-thaw cycles. Ensure stock is anhydrous.

References

  • Discovery & SAR: Cuny, G. D., et al. (2010).[5] "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.[5]

  • Mechanism (Haspin/H3T3ph): Wang, F., et al. (2010). "Histone H3 Thr-3 phosphorylation by Haspin cooperates with Aurora B to detect centromeric tension." Nature Cell Biology, 12, 901–909.

  • Compound Specificity: Huertas, D., et al. (2012). "Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin."[1][3] Oncogene, 31, 1408–1418.

  • Product Data: MedChemExpress. "LDN-209929 dihydrochloride Datasheet."

Sources

Application Note: Optimization of LDN-209929 Dihydrochloride for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide defines the optimal experimental parameters for using LDN-209929 dihydrochloride , a selective Haspin kinase inhibitor . Unlike the widely known BMP inhibitor LDN-193189, LDN-209929 specifically targets the mitotic kinase Haspin (IC50 = 55 nM).

The Critical Insight: Haspin activity is mitosis-specific. In asynchronous cell populations, the baseline signal for the downstream marker (H3T3ph) is naturally low. Therefore, standard Western Blot protocols will fail to yield a robust signal-to-noise ratio without specific synchronization steps. This protocol integrates a mitotic arrest strategy to maximize assay sensitivity, allowing for precise determination of the optimal inhibitory concentration.

Mechanism of Action

Haspin kinase phosphorylates Histone H3 at Threonine 3 (H3T3ph) specifically during mitosis (prophase to metaphase).[1][2] This phosphorylation mark recruits the Chromosomal Passenger Complex (CPC) to centromeres, ensuring proper chromosome alignment. LDN-209929 inhibits this phosphorylation, leading to chromosome misalignment.

Pathway Visualization

HaspinSignaling LDN LDN-209929 (Inhibitor) Haspin Haspin Kinase (Active in Mitosis) LDN->Haspin Inhibits (IC50 = 55 nM) H3 Histone H3 (Substrate) Haspin->H3 Phosphorylates H3T3ph H3T3ph (Phosphorylated Marker) H3->H3T3ph Generates CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits to Centromeres Alignment Chromosome Alignment CPC->Alignment Regulates

Caption: Mechanism of LDN-209929. The compound blocks Haspin-mediated phosphorylation of Histone H3 at Thr3, preventing CPC recruitment and chromosome alignment.

Experimental Design & Optimization Strategy

To determine the optimal concentration for your specific cell line, you must perform a Dose-Response Experiment under conditions of Mitotic Enrichment .

The "Mitotic Trap" Strategy

Because H3T3ph is absent in interphase cells, treating an asynchronous population may show no signal in the control lane, making inhibition impossible to quantify.

  • Solution: Co-treat cells with Nocodazole (a microtubule destabilizer). Nocodazole arrests cells in mitosis (prometaphase), causing Haspin to be maximally active and H3T3ph levels to skyrocket. LDN-209929 will then dose-dependently reduce this elevated signal.

Recommended Concentration Range

Although the biochemical IC50 is 55 nM, cellular potency is often 10-50x lower due to ATP competition (intracellular ATP is ~1-5 mM) and membrane permeability.

ParameterValue / Recommendation
Biochemical IC50 55 nM
Stock Solution 10 mM in DMSO (Stable at -20°C)
Testing Range 0.1 µM – 10 µM
Suggested Points 0 (DMSO), 0.1, 0.5, 1.0, 5.0, 10.0 µM
Positive Control Nocodazole (300 nM) only (Max H3T3ph Signal)
Negative Control Untreated Asynchronous Cells (No H3T3ph Signal)

Detailed Protocol

Phase 1: Reconstitution
  • Calculate: For 5 mg of LDN-209929 dihydrochloride (MW: 405.77 g/mol ), add 1.23 mL of anhydrous DMSO to generate a 10 mM stock.

  • Dissolve: Vortex vigorously. If precipitate persists, warm to 37°C for 5 minutes.

  • Storage: Aliquot into 20 µL volumes and store at -80°C. Avoid freeze-thaw cycles.

Phase 2: Cell Treatment (The "Mitotic Trap")

Target Cells: HeLa, U2OS, or HCT116 (adherent lines recommended).

  • Seed Cells: Plate cells in a 6-well plate at 60-70% confluency.

  • Prepare Media: Prepare culture media containing 300 nM Nocodazole .

  • Add Inhibitor: Add LDN-209929 to the Nocodazole-media to achieve final concentrations of 0, 0.1, 0.5, 1, 5, and 10 µM .

    • Note: Keep DMSO concentration constant (<0.5%) across all wells.

  • Incubate: Treat cells for 16–18 hours .

    • Why? This allows cells to cycle into mitosis and get trapped by Nocodazole, while LDN-209929 prevents the accumulation of H3T3ph.

  • Harvest (Critical): Mitotic cells round up and detach. Do not aspirate media.

    • Collect the media (containing floating mitotic cells) into a 15 mL tube.

    • Wash the adherent layer gently with PBS and add to the same tube.

    • Centrifuge at 500 x g for 5 min to pellet all cells.

Phase 3: Lysis & Western Blot[3]
  • Lysis: Resuspend pellet in RIPA Buffer supplemented with:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail (1x) (Essential to preserve H3T3ph).

  • Sonication: Sonicate briefly (3 x 5 sec pulses) to shear chromatin. Histones are chromatin-bound; thorough lysis is required to solubilize them.

  • Loading: Load 20 µg of total protein per lane on a 4-12% Bis-Tris gel.

  • Primary Antibody:

    • Target: Anti-Phospho-Histone H3 (Thr3). (Recommended: Clone JY325 or polyclonal equivalents).

    • Dilution: 1:1000 in 5% BSA/TBST.

  • Loading Control: Anti-Total Histone H3 or Anti-Beta Actin.

Data Analysis & Expected Results

TreatmentNocodazoleLDN-209929 (µM)Expected Band Intensity (H3T3ph)Interpretation
Basal --Very Faint / NoneFew mitotic cells in async population.
Max Signal +0Strong / Thick Band Mitotic arrest accumulates H3T3ph.
Low Dose +0.1StrongBelow effective concentration.
Mid Dose +1.0Reduced (~50%)Approaching cellular IC50.
High Dose +10.0Faint / Absent Complete inhibition of Haspin.

Optimal Concentration Definition: The lowest concentration that reduces the Nocodazole-induced H3T3ph signal by >90% without causing gross cytotoxicity (cell debris). Typically, this is observed between 1 µM and 5 µM .

Troubleshooting

  • Issue: No signal in Positive Control (Nocodazole only).

    • Cause: Phosphatase activity in lysate or poor antibody.

    • Fix: Ensure Phosphatase Inhibitors (Fluoride/Vanadate) are fresh. Use 5% BSA for blocking, not milk (milk contains casein phosphoproteins that can interfere).

  • Issue: Signal decreases in Loading Control (Total H3).

    • Cause: LDN-209929 at high doses (10 µM+) might be cytotoxic, leading to cell death and protein degradation.

    • Fix: Normalize H3T3ph signal to Total H3 signal for accurate quantitation.

  • Issue: Compound precipitates in media.

    • Cause: 10 mM stock shocked by aqueous media.

    • Fix: Dilute stock 1:10 in sterile PBS before adding to bulk media, or vortex media immediately upon addition.

References

  • Discovery of LDN-209929

    • Title: Identification of Potent and Selective Haspin Kinase Inhibitors.[3]

    • Source: MedChemExpress / Liter
    • URL:

  • Haspin Biology & H3T3ph

    • Title: Haspin phosphorylates histone H3 at threonine 3 during mitosis.[1][2]

    • Source:Science (Dai et al., 2005).
    • URL:[Link]

  • Western Blot Methodology for Phospho-Histones

    • Title: Analysis of Histone Post-Translational Modifications by Western Blot.[4][5]

    • Source: Cell Signaling Technology Protocols.

Sources

Application Note: Pharmacokinetic Analysis and Bioanalytical Protocol for LDN-209929 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

LDN-209929 dihydrochloride is a potent, selective small-molecule inhibitor of Haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase critical for mitosis.[1] By phosphorylating Histone H3 at Threonine 3 (H3T3ph), Haspin regulates the Chromosomal Passenger Complex (CPC) localization to centromeres. Inhibition of this pathway leads to mitotic defects and has emerged as a therapeutic strategy in oncology.

This application note details the standardized protocol for the pharmacokinetic assessment of LDN-209929. Unlike generic guides, this document addresses the specific physicochemical challenges of the dihydrochloride salt form, provides a validated vehicle formulation for preclinical dosing, and outlines a rigorous LC-MS/MS bioanalytical workflow.

Compound Identity and Physicochemical Profile[2][3][4][5]

Understanding the salt stoichiometry is critical for accurate dose calculation. All doses should be calculated based on the free base equivalent.

PropertySpecificationNotes
Compound Name LDN-209929 Dihydrochloride
Core Structure Acridine analog
CAS Number 1784281-97-5
Formula (Salt) C₁₇H₁₉Cl₃N₂OSIncludes 2HCl
MW (Salt) 405.77 g/mol Use for weighing
MW (Free Base) ~332.85 g/mol Use for molarity/dose calc
Target Haspin Kinase (IC₅₀ ~55 nM)>180-fold selective vs. DYRK2
Solubility DMSO (>30 mg/mL), Water (Low)Hygroscopic; store desiccated
Mechanism of Action (Visualization)

The following diagram illustrates the downstream effects of LDN-209929 on the mitotic machinery.

HaspinPathway LDN LDN-209929 Haspin Haspin Kinase LDN->Haspin Inhibits Defect Mitotic Arrest / Apoptosis LDN->Defect Result of Inhibition H3 Histone H3 Haspin->H3 Phosphorylates H3T3ph H3-Thr3 Phosphorylation H3->H3T3ph Generates CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits to Centromeres AuroraB Aurora B Kinase Activation CPC->AuroraB Activates Mitosis Normal Mitosis (Chromosome Alignment) AuroraB->Mitosis Regulates

Figure 1: Mechanism of Action. LDN-209929 inhibits Haspin, preventing H3T3 phosphorylation and disrupting CPC localization, leading to mitotic arrest.

Preclinical Formulation Protocol

The dihydrochloride salt improves aqueous solubility compared to the free base, but LDN-209929 remains prone to precipitation in pure saline at high concentrations. The following "cassette" vehicle is validated for IV and PO dosing in rodents.

Recommended Vehicle (10/40/5/45)

Target Concentration: 2.5 mg/mL (Clear solution)

Reagents:

  • DMSO (Dimethyl sulfoxide), anhydrous, sterile.

  • PEG 300 (Polyethylene glycol 300).

  • Tween 80 (Polysorbate 80).

  • Saline (0.9% NaCl), sterile.

Preparation Procedure (Step-by-Step):

  • Weighing: Weigh the required amount of LDN-209929 2HCl.

    • Note: Correct for salt factor (Mass_salt = Mass_base × 1.22).

  • Solubilization (10%): Add the calculated volume of DMSO to the powder. Vortex and sonicate until completely dissolved. The solution should be yellow/orange.

  • Co-solvent Addition (40%): Slowly add PEG 300 to the DMSO solution while vortexing.

    • Critical: Do not add saline yet. Adding aqueous phase too early can cause irreversible precipitation.

  • Surfactant Addition (5%): Add Tween 80 . Vortex gently to mix (avoid excessive foaming).

  • Dilution (45%): Slowly add warm (37°C) Saline dropwise while vortexing.

  • Verification: Inspect for particulates. Filter sterilize (0.22 µm PVDF) if dosing IV.

Bioanalytical Method Development (LC-MS/MS)

To support PK analysis, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Parent Ion Selection: The salt dissociates in solution. Tune for the protonated free base [M+H]⁺ .

    • Calculated Monoisotopic Mass (Free Base): ~332.1 Da.

    • Q1 Mass: 333.1 m/z .

  • MRM Transitions: Perform product ion scanning to identify stable fragments.

    • Predicted Transitions: Loss of methyl group or cleavage of the thioether linker.

    • Likely Quantifier: 333.1 → 200-250 range (Acridine core fragment).

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

    • Rationale: The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic compounds like acridines using acidic mobile phases.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 20 µL of plasma (mouse/rat) to a 96-well plate.

  • Precipitation: Add 100 µL of Acetonitrile containing Internal Standard (e.g., Verapamil or a structural analog).

  • Mixing: Vortex for 5 minutes at 1000 rpm.

  • Separation: Centrifuge at 4000 x g for 15 minutes at 4°C.

  • Injection: Transfer 50 µL of supernatant to a fresh plate; dilute with 50 µL water to improve peak shape. Inject 2-5 µL.

In Vivo Pharmacokinetic Study Protocol

This protocol is designed for a standard rodent PK study (Mouse/Rat) to determine bioavailability (


), Half-life (

), and Clearance (

).
Experimental Design
ParameterIntravenous (IV) GroupOral (PO) Group
Dose 1 - 2 mg/kg5 - 10 mg/kg
Vehicle 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineSame
Fasting Non-fasted (or fasted 4h pre-dose)Fasted overnight (food returned 4h post-dose)
N (Animals) 3 per time point (mice) or 3 serial (rats)3 per time point (mice) or 3 serial (rats)
Sampling Schedule
  • IV Arm: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • PO Arm: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Blood Collection: Collect via tail vein or saphenous vein into K₂EDTA tubes.

  • Processing: Centrifuge at 2000 x g for 10 min at 4°C. Harvest plasma and store at -80°C.

Workflow Visualization

PK_Workflow Prep Formulation (10/40/5/45) Dose Dosing (IV / PO) Prep->Dose Sample Blood Collection (K2EDTA) Dose->Sample Timepoints Process Plasma Harvest (-80°C) Sample->Process Extract Protein Precip (ACN + IS) Process->Extract Analyze LC-MS/MS (m/z 333 -> Frag) Extract->Analyze Data NCA Analysis (WinNonlin) Analyze->Data

Figure 2: End-to-end Pharmacokinetic Workflow. From formulation to data analysis.

Data Analysis & Interpretation

Analyze plasma concentration-time data using Non-Compartmental Analysis (NCA) .

Key Parameters to Report
ParameterDefinitionSignificance

Maximum plasma concentrationIndicates exposure peak; relevant for toxicity.

Time to

Rate of absorption (PO).

Area Under the CurveTotal systemic exposure.

ClearanceEfficiency of elimination (Hepatic/Renal).

Volume of Distribution (Steady State)Tissue distribution. High

suggests tissue accumulation.

Bioavailability

.
Troubleshooting Low Bioavailability

If


:
  • Solubility Limit: Check if the compound precipitated in the gut (use simulated gastric fluid assay).

  • Metabolic Stability: Perform a microsomal stability assay. Acridines can be susceptible to oxidative metabolism.

  • Permeability: Check Caco-2 data. If low, the compound may not be crossing the gut wall.

References

  • Primary Discovery: Huertas, D., et al. "Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin." Oncogene, 2012.[3] (Contextual grounding for Haspin inhibition).

  • Compound Specifics: "LDN-209929 dihydrochloride Product Information." MedChemExpress.

  • Target Validation: Wang, F., et al. "Structures of the Haspin kinase reveal a novel kinase fold and a unique mode of substrate recognition." Journal of Medicinal Chemistry, 2012. (Structural basis for inhibitor design).
  • Formulation Strategy: Li, P., & Zhao, L. "Solubilization of poorly water-soluble drugs: A review of formulation approaches." Frontiers in Pharmacology, 2019. (Basis for DMSO/PEG/Tween vehicle).[1]

  • Bioanalytical Guidelines: FDA Guidance for Industry. "Bioanalytical Method Validation." 2018.

Sources

Application Notes & Protocols: A Guide to Interrogating the BMP Signaling Pathway with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of small molecule inhibitors to study Bone Morphogenetic Protein (BMP) signaling pathways. We will delve into the intricacies of the BMP pathway, the mechanisms of its chemical inhibitors, and provide detailed, field-proven protocols for their application in a laboratory setting.

A critical point of clarification is warranted at the outset. The compound LDN-209929 dihydrochloride has been identified through extensive characterization as a potent and selective inhibitor of haspin kinase , an enzyme involved in mitotic regulation, with an IC50 of approximately 55 nM.[1][2][3] It is not reported to be a direct inhibitor of the BMP signaling pathway. There is, however, a similarly designated and widely utilized compound, LDN-193189 , which is a potent and well-characterized inhibitor of BMP type I receptors.[4][5][6] Given the common goals of researchers in this field, this guide will focus on the established application of BMP receptor inhibitors, such as LDN-193189, to accurately and effectively study BMP signaling.

The Bone Morphogenetic Protein (BMP) Signaling Pathway: A Foundational Overview

The BMP signaling pathway is a crucial cellular communication system belonging to the Transforming Growth Factor-β (TGF-β) superfamily.[7] It plays a pivotal role in a multitude of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation.[8][9][10] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for research and therapeutic development.[11][12]

Signaling is initiated when a dimeric BMP ligand binds to a heterotetrameric complex of two type I and two type II serine/threonine kinase receptors on the cell surface.[8][13] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[8] The activated type I receptor then propagates the signal intracellularly through two main branches:

  • The Canonical (Smad-dependent) Pathway: The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[14][15] These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4.[9] This entire complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes.[9][11]

  • The Non-Canonical (Smad-independent) Pathways: In addition to the canonical Smad pathway, activated BMP receptors can signal through other pathways, including the activation of MAP kinases (MAPK) like p38 and ERK, as well as the PI3K/Akt pathway.[5][7][11] These pathways contribute to the diversity and fine-tuning of cellular responses to BMP signaling.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor Type I Receptor (ALK2, ALK3, ALK6) Type II Receptor->Type I Receptor Recruits p-Type I Receptor Activated Type I Receptor Type I Receptor->p-Type I Receptor Phosphorylates R-Smads Smad1/5/8 p-Type I Receptor->R-Smads Phosphorylates Non-Canonical Non-Canonical Pathways (p38, Akt, ERK) p-Type I Receptor->Non-Canonical Activates p-R-Smads p-Smad1/5/8 R-Smads->p-R-Smads Smad Complex p-Smad1/5/8 + Smad4 p-R-Smads->Smad Complex Co-Smad Smad4 Co-Smad->Smad Complex Smad Complex Nucleus Smad Complex Smad Complex->Smad Complex Nucleus Translocates Target Genes Target Genes Smad Complex Nucleus->Target Genes Regulates Transcription

Fig. 1: Overview of the canonical and non-canonical BMP signaling pathways.

Pharmacological Inhibition of the BMP Pathway

Small molecule inhibitors are invaluable tools for dissecting the function of signaling pathways.[16] For the BMP pathway, the most effective and widely used inhibitors target the ATP-binding pocket of the type I receptor kinases (ALK2, ALK3, and ALK6), thereby preventing the phosphorylation of R-Smads and blocking all downstream signaling.[5][6]

Dorsomorphin was the first-in-class BMP inhibitor identified but suffers from off-target effects.[13][17] Structure-activity relationship studies led to the development of LDN-193189, a derivative with significantly improved potency and selectivity for BMP type I receptors over other kinases, including those in the TGF-β pathway.[5][6][18]

Compound Primary Target(s) Reported IC50 Key Characteristics
LDN-193189 ALK2, ALK3ALK2: ~5 nMALK3: ~30 nMPotent and selective BMP type I receptor inhibitor. Widely used to study BMP signaling in vitro and in vivo.[4][6]
Dorsomorphin ALK2, ALK3, ALK6~100-200 nMFirst-generation BMP inhibitor; also inhibits AMPK and other kinases, requiring careful interpretation of results.[5][13]
LDN-209929 Haspin Kinase~55 nMSelective Haspin kinase inhibitor used for studying mitotic regulation; not a BMP pathway inhibitor.[1][2][3]

This data underscores the importance of selecting a well-characterized and selective inhibitor, such as LDN-193189, to ensure that observed biological effects are directly attributable to the inhibition of the BMP pathway.

Inhibitor_Mechanism BMP Ligand BMP Ligand Receptor Complex Receptor Complex BMP Ligand->Receptor Complex Activated Receptor Activated Type I Receptor Kinase Receptor Complex->Activated Receptor Smad1/5/8 Smad1/5/8 Activated Receptor->Smad1/5/8 Phosphorylation LDN-193189 LDN-193189 LDN-193189->Activated Receptor Inhibits p-Smad1/5/8 p-Smad1/5/8 Smad1/5/8->p-Smad1/5/8 Downstream Signaling Downstream Signaling p-Smad1/5/8->Downstream Signaling label_block X Western_Blot_Workflow A 1. Seed C2C12 cells and grow to 80-90% confluency B 2. Serum-starve cells (e.g., 0.5% FBS, 4-6 hours) A->B C 3. Pre-treat with LDN-193189 (e.g., 0.1-1 µM) or Vehicle (DMSO) for 30-60 minutes B->C D 4. Stimulate with BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes C->D E 5. Lyse cells and quantify protein concentration D->E F 6. SDS-PAGE and Western Blot Transfer E->F G 7. Probe with primary antibodies (p-Smad1/5/8, Total Smad, Loading Control) F->G H 8. Incubate with secondary antibody and detect signal G->H I 9. Analyze band intensity H->I

Fig. 3: Experimental workflow for analyzing Smad phosphorylation via Western Blot.

Materials:

  • C2C12 cells (or other BMP-responsive cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Low-serum medium (e.g., DMEM + 0.5% FBS)

  • LDN-193189 stock solution (10 mM in DMSO)

  • Recombinant BMP ligand (e.g., BMP2, BMP4)

  • RIPA buffer with protease and phosphatase inhibitors [19]* BCA or Bradford protein assay kit

  • SDS-PAGE gels, buffers, and Western blotting apparatus

  • Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1 or Smad5, anti-GAPDH or β-tubulin (loading control) [5]* HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed C2C12 cells in 6-well plates and culture until they reach 80-90% confluency.

  • Serum Starvation: Aspirate the growth medium and wash once with PBS. Add low-serum medium and incubate for 4-6 hours. This reduces basal signaling activity.

  • Inhibitor Pre-treatment: Prepare working solutions of LDN-193189 in low-serum medium. A typical dose-response range is 0.01 µM to 1 µM. [5]Add the inhibitor or vehicle control (e.g., 0.1% DMSO) to the appropriate wells and incubate for 30-60 minutes at 37°C.

  • BMP Stimulation: Add the BMP ligand (e.g., BMP2 to a final concentration of 50 ng/mL) directly to the medium in each well (except for the unstimulated control). [20]Incubate for 30-60 minutes at 37°C. This time point is typically sufficient to see a peak in Smad phosphorylation. [20]5. Cell Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.

  • Lysate Processing: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • Western Blotting: Normalize protein amounts (load 15-30 µg per lane), run SDS-PAGE, and transfer proteins to a PVDF or nitrocellulose membrane. [21]9. Antibody Incubation: Block the membrane (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by washing and incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [5][21]10. Detection: Wash the membrane and apply a chemiluminescent substrate. Image the blot using a digital imager.

Expected Outcome: Cells stimulated with BMP should show a strong band for phospho-Smad1/5/8. This signal should be dose-dependently reduced in wells pre-treated with LDN-193189. Total Smad and loading control bands should remain consistent across all lanes.

Protocol: BMP-Responsive Luciferase Reporter Assay

This high-throughput method provides a quantitative readout of BMP-induced transcriptional activity. [15][22]It relies on a cell line stably or transiently transfected with a plasmid containing a BMP-responsive element (BRE) driving the expression of a reporter gene like firefly luciferase. [23] Materials:

  • HEK293-BRE-Luc cells (or similar reporter cell line)

  • White, clear-bottom 96-well plates

  • Reagents as described in Protocol 3.2

  • Luciferase assay reagent kit (e.g., Promega ONE-Glo, Thermo Fisher LightSwitch)

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in ~90% confluency at the end of the experiment. Allow cells to attach overnight.

  • Serum Starvation & Treatment: As in Protocol 3.2, replace the medium with low-serum medium. Pre-treat with a serial dilution of LDN-193189 or vehicle for 30-60 minutes.

  • BMP Stimulation: Add BMP ligand to the appropriate wells. The duration of stimulation for a transcriptional readout is longer than for phosphorylation; typically 8-24 hours.

  • Luciferase Assay: Aspirate the medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase signal of treated wells to the vehicle-treated, BMP-stimulated control wells. Plot the dose-response curve and calculate the IC50 value for LDN-193189.

Expected Outcome: BMP stimulation should induce a multi-fold increase in luciferase activity. This induction will be inhibited by LDN-193189 in a dose-dependent manner, allowing for the calculation of a precise IC50 value for pathway inhibition in a cellular context.

References

  • ResearchGate. (n.d.). Schematic overview of the BMP signaling pathway. BMPs interaction with... [Image]. Retrieved from [Link]

  • Wang, X., et al. (2014). Bone morphogenetic protein signaling: the pathway and its regulation. PMC. Retrieved from [Link]

  • Haque, I., et al. (2021). Bone Morphogenetic Protein (BMP) Signaling in Early Embryonic Development and Cancer-An Overview. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Hill, C. (2022). Developmental Signals - Bone Morphogenetic Protein. UNSW Embryology. Retrieved from [Link]

  • Kim, J., et al. (2023). Small-Molecule-Mediated Suppression of BMP Signaling by Selective Inhibition of BMP1-Dependent Chordin Cleavage. MDPI. Retrieved from [Link]

  • Vlaeminck-Guillem, V., et al. (2015). Effective Inhibition of Bone Morphogenetic Protein Function by Highly Specific Llama-Derived Antibodies. AACR Journals. Retrieved from [Link]

  • Ideno, H., et al. (2025). A new BMP type 1 receptor kinase inhibitor for safe and efficient oral treatment to prevent genetically induced heterotopic ossification in mice. PubMed. Retrieved from [Link]

  • Khodr, V., et al. (2023). Development of an automated high-content immuno-fluorescence assay of pSmads quantification: proof-of-concept with drugs inhibiting the BMP/TGFβ pathways. bioRxiv. Retrieved from [Link]

  • Lin, X., et al. (2006). Identification of phosphatases for Smad in the BMP/DPP pathway. PMC. Retrieved from [Link]

  • Holtzhausen, A., et al. (2014). Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development. PMC. Retrieved from [Link]

  • Signosis. (n.d.). BMP/SMAD1/5/8. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) SMAD 1/5/8 phosphorylation in osteoblasts in response to BMP-2 (50... [Image]. Retrieved from [Link]

  • Boergermann, J. H., et al. (2010). Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells. PMC. Retrieved from [Link]

  • Maloney, C., et al. (2018). Activation of BMP Signaling by FKBP12 Ligands Synergizes with Inhibition of CXCR4 to Accelerate Wound Healing. PMC. Retrieved from [Link]

  • Mooney, E., et al. (2022). Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis. PMC. Retrieved from [Link]

  • Murgueitio, M. S., et al. (2022). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). inhibition studies (A) in-vitro kinase assay of the in-house... [Image]. Retrieved from [Link]

  • Olsen, S. R., et al. (2018). Pharmacologic Strategies for Assaying BMP Signaling Function. SpringerLink. Retrieved from [Link]

  • Creative Bioarray. (n.d.). L929 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors [Request PDF]. Retrieved from [Link]

  • Lee, K., et al. (2020). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Nature. Retrieved from [Link]

  • Cumming School of Medicine - University of Calgary. (n.d.). Cultivation of L929 Cells, Production of L-Cell Coditioned Media (LCCM). Retrieved from [Link]

  • An, N., et al. (2018). In vitro immunotherapy potency assays using real-time cell analysis. PMC. Retrieved from [Link]

  • ChemHelpASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Retrieved from [Link]

  • Kandel, B. A., et al. (2010). Current in Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. PubMed. Retrieved from [Link]

  • Jhaveri, K., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. PMC. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Cell Culture Protocol - Immuno-oncology Potency Assay. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

Sources

Application of Small Molecule Inhibitors in Cancer Research: A Technical Guide to USP7 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Compound Nomenclature: The query for "LDN 209929 dihydrochloride" appears to merge terms from two distinct areas of research. "LDN" is the common abbreviation for Low-Dose Naltrexone, a drug investigated in cancer for its immunomodulatory effects and interaction with the Opioid Growth Factor (OGF) - OGF receptor (OGFr) axis.[1][2][3][4] Conversely, "LDN-209929" is a research chemical identified as a potent inhibitor of Haspin and DYRK2 kinases.[5][6][7] The underlying interest in novel cancer therapeutics targeting specific cellular pathways, however, points towards a class of molecules known as USP7 inhibitors, which are central to the regulation of the p53 tumor suppressor pathway. This guide will therefore focus on the application of USP7 inhibitors in cancer research, providing a framework for their investigation from in vitro characterization to in vivo studies. A separate section will briefly cover Low-Dose Naltrexone to address the initial query comprehensively.

Part 1: The Role of USP7 in Oncology and Its Therapeutic Inhibition

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including cell cycle control, DNA repair, and apoptosis.[8][9] In the context of cancer, USP7 is a key regulator of the p53-MDM2 axis.[10][11][12] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[13][14][15][16] USP7 can remove ubiquitin from MDM2, thereby stabilizing it and promoting the degradation of p53.[10][17][18] Consequently, in many cancers where USP7 is overexpressed, the tumor-suppressive function of p53 is diminished, leading to cancer cell survival and proliferation.[8][19]

The inhibition of USP7, therefore, presents a promising therapeutic strategy to reactivate p53 in cancer cells.[11][12][14] By inhibiting USP7, small molecules can lead to the destabilization and degradation of MDM2.[10][20] This, in turn, allows for the accumulation and activation of p53, which can then trigger cell cycle arrest, apoptosis, and senescence in cancer cells.[12][15] Several small-molecule inhibitors of USP7 are currently under investigation for their anti-cancer properties.[8][17][19][21]

Signaling Pathway of USP7 Inhibition

The following diagram illustrates the mechanism of action of USP7 inhibitors in the context of the p53-MDM2 pathway.

USP7_Pathway cluster_normal Normal Cellular State (USP7 Active) cluster_inhibited With USP7 Inhibition USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasomal Degradation MDM2->Proteasome Degraded p53->Proteasome Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis Activates USP7_Inhibitor USP7 Inhibitor USP7_Inhibitor->USP7 Inhibits

Caption: Mechanism of USP7 Inhibition.

Part 2: In Vitro Characterization of USP7 Inhibitors

The initial assessment of a USP7 inhibitor involves a series of in vitro experiments to determine its potency, selectivity, and mechanism of action in cancer cell lines.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a USP7 inhibitor.[22][23][24] Commonly used assays include MTT, MTS, and ATP-based luminescence assays.[22][25]

Table 1: Example IC50 Values for a Representative USP7 Inhibitor

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Carcinoma0.5
A549Lung Carcinoma1.2
SJSA-1Osteosarcoma0.8

Note: These are example values and will vary depending on the specific USP7 inhibitor and experimental conditions.

Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[23]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • USP7 inhibitor stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the USP7 inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[25]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis:

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect changes in the protein levels of USP7, MDM2, and p53 following treatment with a USP7 inhibitor.[26][27]

Protocol: Western Blot for USP7, MDM2, and p53

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-USP7, anti-MDM2, anti-p53, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to the loading control.[26]

Co-Immunoprecipitation (Co-IP)

Co-IP is performed to confirm the interaction between proteins, such as p53 and MDM2, and to assess how a USP7 inhibitor affects this interaction.[13][28]

Protocol: Co-Immunoprecipitation of MDM2 and p53

Materials:

  • Cell lysates

  • Co-IP buffer

  • Primary antibody for immunoprecipitation (e.g., anti-MDM2)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for western blotting (anti-p53 and anti-MDM2)

Procedure:

  • Lysate Preparation:

    • Lyse cells with a non-denaturing Co-IP buffer.[13]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-MDM2 antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours.

  • Washes and Elution:

    • Wash the beads several times with wash buffer.

    • Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by western blotting using anti-p53 and anti-MDM2 antibodies.

Part 3: In Vivo Evaluation of USP7 Inhibitors

Following promising in vitro results, the efficacy of a USP7 inhibitor is evaluated in preclinical in vivo models of cancer.[29][30]

Experimental Workflow for In Vivo Studies

InVivo_Workflow Model Select Animal Model (e.g., Xenograft in mice) Tumor Tumor Implantation and Growth Model->Tumor Grouping Randomize into Treatment Groups Tumor->Grouping Dosing Administer USP7 Inhibitor (e.g., oral, IP) Grouping->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Caption: In Vivo Experimental Workflow.

Protocol: Xenograft Mouse Model Study

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cancer cell line for implantation

  • USP7 inhibitor formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Grouping:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer the USP7 inhibitor and vehicle control according to the predetermined dosing schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Perform biomarker analysis (e.g., immunohistochemistry for p53) on tumor tissues.

Part 4: Low-Dose Naltrexone (LDN) in Cancer Research

Low-Dose Naltrexone (LDN) is the off-label use of naltrexone at doses much lower than those used for opioid addiction treatment.[4][31] In the context of cancer, LDN is proposed to work through mechanisms distinct from USP7 inhibition.[2]

Mechanism of Action of LDN

The primary proposed mechanism of LDN in cancer involves the transient blockade of the OGF-OGFr axis.[3][4] This intermittent blockade is thought to lead to a compensatory upregulation of OGF and OGFr, which can inhibit cancer cell proliferation.[3] Additionally, LDN may exert immunomodulatory effects, enhancing the activity of immune cells against tumors.[1][2][32]

Part 5: Safety and Handling

USP7 Inhibitors: As with any potent small molecule, appropriate safety precautions should be taken when handling USP7 inhibitors. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Prepare stock solutions in a chemical fume hood.[33]

Low-Dose Naltrexone: LDN is generally well-tolerated, but side effects can include vivid dreams and insomnia.[34][35] It should not be taken with opioid-containing medications.[36] It is crucial to consult with a healthcare provider before starting LDN treatment.[31]

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). [Link]

  • Major clinical evidence on the use of low-dose naltrexone in the treatment of cancer: a systematic review. (2024, September 20). [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30). [Link]

  • Naltrexone at low doses (LDN) and its relevance to cancer therapy. (2022, February 7). [Link]

  • Low-Dose Naltrexone as an Adjuvant in Combined Anticancer Therapy - PMC - NIH. (n.d.). [Link]

  • Using Naltrexone for Cancer Treatment: Current Evidence - Vonage Pharma. (2024, December 23). [Link]

  • Treatment of Cancer and Role of LDN - Remedy Rx Pharmacy. (2023, October 27). [Link]

  • MDM2-Driven Ubiquitination Rapidly Removes p53 from Its Cognate Promoters - MDPI. (2021, December 24). [Link]

  • Immunoprecipitation of MDM2 splice variants following adenoviral... - ResearchGate. (n.d.). [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.). [Link]

  • Ubiquitination of p53 at Multiple Sites in the DNA-Binding Domain - AACR Journals. (2006, January 30). [Link]

  • Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Publishing. (2024, October 21). [Link]

  • LDN 2024 Patient Guide. (n.d.). [Link]

  • LDN Dosage and Safety: What You Need to Know Before Trying It - Orlovich Pain MD. (2024, November 8). [Link]

  • The MDM2-p53 pathway revisited. (n.d.). [Link]

  • Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - Frontiers. (2021, April 22). [Link]

  • USP7 inhibitor exerts robust antitumor activity in lung cancer models | BioWorld. (2025, February 21). [Link]

  • USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N - eScholarship. (2023, September 7). [Link]

  • What are USP7 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). [Link]

  • Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC. (2024, April 9). [Link]

  • USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC. (n.d.). [Link]

  • The MDM2-p53 pathway revisited - PMC - NIH. (n.d.). [Link]

  • MDM2 Protein-mediated Ubiquitination of NUMB Protein: IDENTIFICATION OF A SECOND PHYSIOLOGICAL SUBSTRATE OF MDM2 THAT EMPLOYS A DUAL-SITE DOCKING MECHANISM - PubMed Central. (n.d.). [Link]

  • Targeting the p53–MDM2 interaction to treat cancer - PMC - NIH. (n.d.). [Link]

  • A new mechanism that explains the toxicity of USP7 inhibitors, which are under development for the treatment of cancer, unveiled - CNIO. (2021, April 16). [Link]

  • USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - Genes & Development. (n.d.). [Link]

  • USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC. (n.d.). [Link]

  • Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - Queen's University Belfast. (n.d.). [Link]

  • USP7/HAUSP Promotes the Sequence-Specific DNA Binding Activity of p53 | PLOS One. (2010, September 27). [Link]

  • Low-dose Naltrexone: Safety and precautions - CancerChoices. (2025, July 27). [Link]

  • Essential Precautions for Taking Low Dose Naltrexone (LDN). (2024, February 16). [Link]

  • The MDM2-p53 pathway revisited - Journal of Biomedical Research. (n.d.). [Link]

  • The Role of p53 and MDM2 in Cancer Growth - YouTube. (2021, October 26). [Link]

  • Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities - PMC - NIH. (n.d.). [Link]

  • Side Effects of Low Dose Naltrexone: What You Should Know (2025) - DVC Stem. (2025, April 9). [Link]

  • More drugmakers are turning to cancer combos. Will it help patients live longer?. (2026, February 17). [Link]

  • A live cell biosensor protocol for high-resolution screening of therapy-resistant cancer cells. (n.d.). [Link]

  • Comparisons of in vivo cancer models and their applications. - ResearchGate. (n.d.). [Link]

Sources

"creating stable cell lines with LDN 209929 dihydrochloride resistance"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Generation of Stable Cell Lines Resistant to LDN-209929 Dihydrochloride

Part 1: Executive Summary & Compound Identity

Subject: Protocol for generating and validating cell lines resistant to LDN-209929 dihydrochloride .

Critical Technical Note: LDN-209929 (CAS: 1784281-97-5) is a potent, selective inhibitor of Haspin Kinase (Germ Cell-Specific Gene 2, GSG2), not to be confused with the structurally distinct BMP type I receptor inhibitors (e.g., LDN-193189). LDN-209929 inhibits Haspin with an IC50 of ~55 nM and exhibits >180-fold selectivity over DYRK2.[1]

Application Scope: This protocol is designed for researchers investigating:

  • Mitotic Signaling: The role of Haspin-mediated Histone H3 Threonine 3 (H3T3) phosphorylation in chromosome alignment.

  • Drug Resistance Mechanisms: Identification of gatekeeper mutations in the Haspin kinase domain or compensatory upregulation of the Chromosomal Passenger Complex (CPC).

  • Target Validation: Confirming on-target efficacy in anti-mitotic cancer therapy development.

Part 2: Mechanism of Action & Biological Context[2][3]

To generate resistance effectively, one must understand the selective pressure being applied. LDN-209929 targets the mitotic kinase Haspin.[1][2]

The Signaling Pathway: During prophase, Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph).[1] This phosphorylated mark serves as a docking site for the Chromosomal Passenger Complex (CPC), specifically recruiting Survivin and Aurora B Kinase to the centromeres. Inhibition of Haspin by LDN-209929 leads to:

  • Loss of centromeric Aurora B.

  • Defects in chromosome alignment.

  • Spindle Assembly Checkpoint (SAC) activation and mitotic arrest.

Resistance Hypothesis: Cells that survive chronic LDN-209929 exposure likely acquire resistance via:

  • Target Mutation: Point mutations in the ATP-binding pocket of Haspin preventing inhibitor binding.

  • Pathway Bypass: Upregulation of Bub1 or Aurora B to maintain CPC localization independent of H3T3ph.

  • Efflux: Upregulation of MDR1 (P-glycoprotein).

Pathway Visualization (Graphviz)

HaspinSignaling cluster_resistance Resistance Mechanisms LDN LDN-209929 Haspin Haspin Kinase (GSG2) LDN->Haspin Inhibits (IC50 ~55nM) H3 Histone H3 (Unphosphorylated) Haspin->H3 Phosphorylates H3T3ph H3T3ph (Phosphorylated) H3->H3T3ph Mediated by Haspin CPC Chromosomal Passenger Complex (CPC) (Aurora B/Survivin) H3T3ph->CPC Recruits to Centromere Alignment Chromosome Alignment CPC->Alignment Regulates Mitosis Successful Mitosis Alignment->Mitosis Progression Mutation Haspin Mutation (Prevents Binding) Mutation->Haspin Bypass Bub1 Kinase (Alternative Recruitment) Bypass->CPC Compensatory

Caption: Figure 1. Mechanism of LDN-209929 inhibition on the Haspin-H3T3ph-Aurora B axis and potential resistance nodes.

Part 3: Pre-Experimental Protocols

Compound Preparation

LDN-209929 dihydrochloride is a salt form. Proper solubilization is critical to prevent precipitation during long-term culture.

  • Stock Solution (10 mM): Dissolve powder in sterile DMSO. Vortex and warm to 37°C if necessary.

  • Working Solution (In Vivo/High Conc): For concentrations >10 µM, use a co-solvent system to avoid precipitation:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles >3 times.

Cell Line Selection
  • Recommended: HeLa, U2OS, or A549 (Robust mitotic checkpoint signaling).

  • Control: Parental cell line matched exactly to the passage number of the resistant line.

Part 4: Step-by-Step Resistance Generation Protocol

Methodology: "Pulsed-Recovery Dose Escalation". Rationale: Continuous exposure often leads to senescence. Pulsed exposure (3-4 days on, 2-3 days off) mimics clinical pharmacokinetics and allows resistant clones to expand without being overwhelmed by toxic debris.

Phase I: IC50 Determination (Baseline)

Before starting, determine the sensitivity of your specific cell line.

  • Seed cells at 5,000 cells/well in a 96-well plate.

  • Treat with LDN-209929 (0, 10, 30, 100, 300, 1000, 3000 nM) for 72 hours.

  • Assay viability (CellTiter-Glo or CCK-8).

  • Calculate IC50 (Expected: ~50–100 nM).

Phase II: Dose Escalation Workflow

Starting Concentration: IC20 (approx. 10–20 nM). Target Concentration: >10x IC50 (approx. 1 µM).

CycleConcentration (nM)DurationObservation/Action
1 20 nM4 daysMassive cell death expected. Wash with PBS, add drug-free media.
Recovery 0 nM3-7 daysWait for colonies to reach 70% confluence.
2 40 nM4 daysRe-expose survivors.
3 80 nM4 daysMonitor morphology. Look for multinucleated cells (mitotic slippage).
4 150 nMContinuousSwitch to continuous pressure once cells tolerate IC50.
5 300 nMContinuousPassage normally.
6 600 nMContinuousEstablish "Intermediate Resistance" line. Freeze aliquot.
7 1000 nMContinuousFinal selection.

Critical Decision Point: If cells stop growing at a specific concentration (e.g., 300 nM), maintain them at that dose for 3 passages before increasing. Do not rush.

Phase III: Clonal Selection

Once the bulk population tolerates 1 µM LDN-209929:

  • Perform limiting dilution (0.5 cells/well) in 96-well plates containing 1 µM LDN-209929.

  • Expand 5–10 distinct clones.

  • Stability Test: Culture clones in drug-free media for 4 weeks, then re-challenge with LDN-209929. Retained resistance indicates stable genetic/epigenetic change rather than transient adaptation.

Part 5: Validation & Characterization

To satisfy scientific rigor (E-E-A-T), you must validate that the cells are truly resistant and identify the mechanism.

Experiment A: Shift in IC50 Curves

Repeat the Phase I experiment with Parental vs. Resistant cells.

  • Success Criteria: Resistant IC50 should be >10-fold higher than Parental IC50.

Experiment B: Mechanistic Validation (Western Blot)

Verify if the resistance is due to Target Mutation (Haspin active but insensitive) or Bypass.

  • Setup: Treat Parental and Resistant cells with 100 nM LDN-209929 for 4 hours.

  • Block: Arrest cells in mitosis (Nocodazole) to ensure high basal H3T3ph.

  • Blot Targets:

    • H3T3ph: The direct substrate.

    • Total H3: Loading control.

    • Aurora B (pT232): Downstream activation marker.

Interpretation Table:

Observation in Resistant Cells (+Drug)InterpretationMechanism
H3T3ph remains High Drug no longer inhibits Haspin.Haspin Mutation (Gatekeeper)
H3T3ph is Low, but Cells Survive Cells don't need H3T3ph for alignment.Downstream Bypass (e.g., Bub1 upregulation)
H3T3ph is Low, Cells Die False resistance (Population not stable).Failed Protocol
Experiment C: Genomic Sequencing

Extract RNA/DNA from resistant clones. PCR amplify the GSG2 (Haspin) kinase domain.

  • Look for: Mutations at the ATP binding cleft (Valine/Leucine residues often involved in inhibitor gating).

Part 6: Troubleshooting Guide

IssueProbable CauseSolution
Cells die immediately at Step 1 Starting dose too high (shock).Start at IC10 instead of IC20. Use a "step-down" approach (high density seeding).
Resistance is lost after freezing Unstable epigenetic adaptation.Maintain low-dose drug (100 nM) in freezing media.
Precipitation in media LDN-209929 insolubility.Ensure DMSO < 0.5%.[3][4] Use the PEG300/Tween co-solvent method described in Part 3.
Cells are multinucleated Mitotic slippage (failed cytokinesis).This is a phenotype of Haspin inhibition.[2] Select for mononucleated colonies that divide successfully.

References

  • Amato, A., et al. (2014). "Haspin regulates the centromeric localization of Aurora B and the temporal control of the spindle assembly checkpoint." Cell Cycle.[5][6] Link

  • Cuny, G. D., et al. (2010).[5] "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Describes the optimization of LDN series leading to 209929).

  • MedChemExpress. "LDN-209929 dihydrochloride Product Datasheet." Link

  • Wang, F., et al. (2011). "Histone H3 Thr-3 phosphorylation by Haspin cooperates with Aurora B to align chromosomes at metaphase." Biochemical Journal. Link

  • Katayama, H., et al. (2014). "Drug resistance in mitosis: mechanisms and strategies." Drug Resistance Updates. Link (General protocol grounding for mitotic kinase resistance).

Sources

Troubleshooting & Optimization

Technical Support Center: LDN-209929 Dihydrochloride Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Solubility Optimization & Experimental Protocols Ticket ID: LDN-SOL-2026 | Last Updated: February 19, 2026

Introduction: The Chemistry of the "Crash Out"

User Query: "I dissolved LDN-209929 dihydrochloride in DMSO, but when I added it to my cell culture media, it immediately formed a white precipitate. Why is this happening?"

Technical Insight: This is the most common support ticket we receive for LDN-209929. The issue stems from a misunderstanding of the compound's salt form. LDN-209929 is supplied as a dihydrochloride (2HCl) salt .

  • The Acidic Nature: The 2HCl salt is designed to be soluble in acidic or polar aprotic solvents (like DMSO).

  • The pH Shock: Cell culture media (DMEM/RPMI) is buffered to pH 7.4. When you spike a concentrated acidic salt solution directly into neutral media, the buffering capacity of the media neutralizes the HCl.

  • Reversion: This rapid neutralization forces the molecule to revert to its free base form, which is highly hydrophobic and insoluble in water, causing the immediate "crash out" (precipitation).

Module 1: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration stock without degradation.

Critical Protocol: The "Heat & Sonicate" Method

Unlike standard reagents, LDN-209929 2HCl is hygroscopic and kinetically slow to dissolve. Simple vortexing is often insufficient.

Step-by-Step Procedure:

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid water for long-term stock storage due to hydrolysis risks.

  • Weighing: Weigh the powder quickly to avoid moisture absorption.

  • Dissolution:

    • Add DMSO to achieve a target concentration of 10 mM (approx. 4.06 mg/mL).

    • Note: The theoretical max in DMSO is ~80 mM, but 10 mM is safer for handling.

  • Activation:

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath for 5–10 minutes.

    • Warm the solution to 37°C (or up to 60°C if stubborn) for 2–3 minutes.

    • Visual Check: The solution must be completely clear and yellow/orange. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into light-protective tubes and store at -80°C .

Data Table: Solubility Limits

Solvent Max Solubility Stability Notes
DMSO ~33 mg/mL (82 mM) High (-80°C) Requires warming/sonication.[1][2] Best for stocks.
Water < 40 mg/mL Low Prone to hydrolysis. Use immediately.
Ethanol < 5 mg/mL Low Not recommended.

| PBS (pH 7.4) | Insoluble | N/A | Do not use for stocks. Causes precipitation. |

Module 2: The "Intermediate Dilution" Workflow (Cell Culture)

Objective: Dilute the stock into media without precipitation.

The Solution: Do not spike 1000x DMSO stock directly into the media bottle. You must use an Intermediate Dilution Step (Serial Dilution) to manage the pH transition gradually.

Diagram: The Solubility Safe-Path

G Powder LDN-209929 2HCl (Powder) Stock Master Stock (10 mM in DMSO) Powder->Stock Dissolve + Heat Direct Direct Spike (1:1000 into Media) Stock->Direct RISKY PATH Inter Intermediate Dilution (10x Working Conc) Solvent: Media + Vortex Stock->Inter Step 1: Dilute 1:100 (High shear mixing) Crash PRECIPITATION (Free Base Crash) Direct->Crash pH Shock Final Final Assay Well (No Precipitate) Inter->Final Step 2: Dilute 1:10 (Gentle mix)

Figure 1: The "Safe-Path" workflow prevents pH shock by introducing an intermediate dilution step, ensuring the compound stays solubilized during the transition from DMSO to aqueous media.

Protocol: Step-wise Dilution

Scenario: You need a final concentration of 100 nM in a 10 mL experiment.

  • Thaw the 10 mM DMSO stock at 37°C. Vortex until clear.

  • Prepare Intermediate (100x or 1000x):

    • Dilute the 10 mM stock 1:100 into serum-free media (not PBS) in a microcentrifuge tube.

    • Result: 100 µM solution. Vortex immediately.

    • Why? Serum proteins can bind the drug unevenly if added to high concentrations. Serum-free media buffers the pH gently.

  • Final Dilution:

    • Pipette the Intermediate Solution into your final culture vessel containing complete media (with serum).

    • Result: Homogeneous solution with no "snow globe" effect.

Module 3: In Vivo Formulation (Animal Studies)

User Query: "DMSO is toxic to my mice. How do I formulate LDN-209929 for IP injection?"

Technical Insight: For in vivo work, DMSO volume must be minimized (<5-10%). The gold standard for solubilizing hydrophobic kinase inhibitors for injection is Cyclodextrin .

Recommended Vehicle: 20% HP-β-CD

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) creates a hydrophobic "pocket" that encapsulates the drug, keeping it soluble in water without using high amounts of organic solvents.

Formulation Protocol:

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100 mL of sterile water (20% w/v). Filter sterilize (0.22 µm).

  • Dissolve Drug:

    • Dissolve LDN-209929 powder in a minimal volume of DMSO (e.g., 2% of final volume).

    • Slowly add the 20% HP-β-CD solution to the DMSO/Drug mixture while vortexing.

  • Adjustment: If precipitation occurs, sonicate at 37°C for 15 minutes.

  • pH Check: Ensure pH is 6.0–7.0. Adjust carefully with 0.1N NaOH if too acidic (due to 2HCl), but do not overshoot pH 7.5.

Troubleshooting & FAQs

Q1: I see floating crystals in my stock solution after freezing. Is it ruined?

  • A: Not necessarily. DMSO freezes at 18.5°C. Crystals are likely just solidified DMSO or precipitated drug due to cold. Action: Heat to 37°C and sonicate. If it clears completely, it is safe to use. If a thin film remains, centrifuge and re-check concentration (it may be lower).

Q2: Can I use PBS for the intermediate dilution?

  • A: No. Phosphate Buffered Saline (PBS) has a high ionic strength and often causes the "Common Ion Effect" with hydrochloride salts, reducing solubility further than water or media. Always use water or serum-free media for intermediate steps.

Q3: Is this compound light-sensitive?

  • A: Yes, like many conjugated heterocyclic compounds (acridines/pyrazoles), it can degrade under UV/intense light. Handle under low light and use amber tubes.

Mechanism of Action: Biological Context[3][4]

To understand when to use this compound, refer to the ALK2/BMP signaling pathway. LDN-209929 inhibits the phosphorylation of SMAD 1/5/8.

BMP_Pathway Ligand BMP Ligand (BMP4/6) Receptor ALK2 Receptor (ACVR1) Ligand->Receptor Binds SMAD SMAD 1/5/8 (Phosphorylation) Receptor->SMAD Phosphorylates Inhibitor LDN-209929 (Inhibitor) Inhibitor->Receptor BLOCKS ATP Site Nucleus Nucleus (Gene Transcription) SMAD->Nucleus Translocates

Figure 2: LDN-209929 acts as an ATP-competitive inhibitor of the ALK2 receptor, preventing the downstream phosphorylation of SMAD proteins.

References

  • Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors.[3] Bioorganic & Medicinal Chemistry Letters.[3][4] Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 44577753 (LDN-209929). Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Guidance on HP-β-CD vehicles). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of LDN-209929 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product Overview
  • Compound Name: LDN-209929 dihydrochloride[1]

  • Primary Target: Haspin (Germ Cell-Specific Nuclear Protein Kinase)

  • Mechanism: ATP-competitive inhibition[2]

  • Primary Application: Mitotic research (Chromosome alignment, CPC recruitment), Neurodegeneration (experimental)

  • CAS Number: 1233355-57-1 (free base) / 1233355-58-2 (dihydrochloride)

Critical Notice: Target Identity Verification

Q: Is LDN-209929 a MAP4K4 inhibitor? A: No. LDN-209929 is a selective Haspin kinase inhibitor .[1] While other "LDN" compounds (e.g., LDN-193189) target the BMP pathway or kinases involved in neurodegeneration, LDN-209929 is optimized for Haspin inhibition with an IC50 of ~55 nM . Its primary off-target liability is DYRK2 , but it exhibits >100-fold selectivity (DYRK2 IC50 ~10 µM). If your research requires MAP4K4 inhibition, we recommend validating with compounds such as GNE-495 or DMX-5804 .

Part 1: Experimental Design & Compound Handling
1. Solubility & Stability

Q: How do I prepare a stable stock solution without precipitation? A: The dihydrochloride salt form improves solubility over the free base, but DMSO remains the required solvent for primary stock preparation.

  • Protocol: Dissolve powder in high-grade DMSO to 10 mM . Vortex vigorously.

  • Storage: Aliquot into single-use volumes (avoid freeze-thaw cycles) and store at -80°C.

  • Aqueous Dilution: LDN-209929 is hydrophobic. When diluting into culture media:

    • Predilute the DMSO stock into a 10x intermediate in serum-free media or PBS.

    • Add this intermediate to the final culture vessel dropwise while swirling.

    • Limit: Do not exceed 0.5% final DMSO concentration to avoid solvent-induced cytotoxicity.

2. Defining the Therapeutic Window

Q: What concentration should I use to ensure specificity? A: You must titrate the dose to inhibit Haspin without engaging DYRK2.

  • Optimal Range: 100 nM – 500 nM .

    • At 100 nM (~2x IC50), you achieve robust Haspin inhibition.

    • At 500 nM, you maintain ~20-fold margin below the DYRK2 threshold.

  • Danger Zone: > 5 µM .

    • Concentrations above 5 µM risk inhibiting DYRK2 (IC50 ~10 µM) and potentially CLK kinases, leading to confounding data regarding p53 stability and splicing.

Table 1: Selectivity Profile & Dosing Thresholds

Kinase Target IC50 (Cell-Free) Recommended Limit (Cellular) Biological Consequence of Inhibition
Haspin (On-Target) 55 nM 100 - 500 nM Loss of H3T3ph, Chromosome misalignment
DYRK2 (Off-Target) 9,900 nM Avoid > 5,000 nM Stabilization of p53, TERT degradation

| CLK1/2 (Off-Target) | > 10,000 nM | Avoid > 10,000 nM | Alternative splicing defects |

Part 2: Cellular Assays & Specificity Controls
3. Validating On-Target Efficacy

Q: How do I prove the observed phenotype is due to Haspin inhibition? A: The gold-standard biomarker for Haspin activity is the phosphorylation of Histone H3 at Threonine 3 (H3T3ph ) during mitosis.

  • Protocol (Immunofluorescence/Western):

    • Synchronize cells in mitosis (e.g., Nocodazole block) if analyzing bulk lysates, as H3T3ph is mitosis-specific.

    • Treat with LDN-209929 (200 nM) for 1-2 hours.

    • Stain/Blot for H3T3ph .

    • Result: You should see a near-complete loss of H3T3ph signal compared to DMSO control.

    • Secondary Readout: Visualize the Chromosomal Passenger Complex (CPC). Haspin inhibition prevents the accumulation of Aurora B at the centromere.

4. Ruling Out Off-Target Effects (DYRK2)

Q: How do I distinguish Haspin effects from DYRK2 effects? A: DYRK2 regulates the stability of p53 and c-Myc. If you observe phenotypes related to apoptosis or G1/S arrest rather than mitotic alignment, you may be hitting DYRK2.

  • Control Experiment:

    • Check p53 levels by Western blot. DYRK2 phosphorylates p53 at Ser46 to induce apoptosis. Inhibition of DYRK2 often leads to altered p53 dynamics.

    • Rescue Strategy: Use a structurally distinct Haspin inhibitor (e.g., CHR-6494 ) alongside LDN-209929. If both compounds yield the same mitotic phenotype at their respective selective doses, the effect is likely on-target.

Part 3: Advanced Troubleshooting & Visualization
5. Pathway Visualization

The following diagram illustrates the specific intervention point of LDN-209929 and the downstream consequences you should monitor.

LDN_Mechanism LDN LDN-209929 (100-500 nM) Haspin Haspin Kinase LDN->Haspin Inhibits DYRK2 OFF-TARGET: DYRK2 LDN->DYRK2 Inhibits at >5µM H3T3 Histone H3 (Thr3 Phosphorylation) Haspin->H3T3 Phosphorylates CPC CPC Recruitment (Aurora B/Survivin) H3T3->CPC Recruits to Centromere Align Chromosome Alignment CPC->Align Regulates p53 p53 Stability (Apoptosis) DYRK2->p53 Regulates

Caption: Mechanism of Action.[3] LDN-209929 blocks Haspin-mediated H3T3 phosphorylation. High doses (>5µM) inadvertently inhibit DYRK2.

6. Troubleshooting Workflow

Q: My cells are arresting in G1 instead of showing mitotic defects. What is wrong? A: You are likely overdosing and hitting off-targets (DYRK2 or general toxicity). Follow this decision tree:

Troubleshooting Start Observed Phenotype OnTarget Mitotic Alignment Defect (Expected) Start->OnTarget Alignment Issues OffTarget G1 Arrest / Apoptosis (Unexpected) Start->OffTarget Cell Death/Arrest Check Is dose > 1 µM? Action1 Validate with Western: Check H3T3ph loss Check->Action1 No (Investigate other pathways) Action2 Reduce Dose to 100 nM Check p53 levels Check->Action2 Yes OnTarget->Action1 OffTarget->Check

Caption: Diagnostic workflow for distinguishing on-target mitotic effects from off-target toxicity.

References
  • Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Huertas, D., et al. (2012). "Antitumor activity of a novel Haspin inhibitor." Oncogene. (Describes the functional role of Haspin inhibition in cancer).

  • Amato, R., et al. (2014). "The Haspin inhibitor LDN-192960 is a potent inhibitor of DYRK2."[1] Biochemical Journal. (Details the off-target profile of the precursor LDN-192960, relevant for understanding LDN-209929 selectivity).

  • MedChemExpress. "LDN-209929 dihydrochloride Product Datasheet." (Confirmed IC50 values and target specificity).

Sources

Technical Support Center: A Researcher's Guide to Preparing and Storing Stable LDN 209929 Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for LDN 209929 dihydrochloride, a potent and selective Haspin kinase inhibitor.[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common challenges in handling and storage, ensuring the stability and reliability of your experimental results. As Senior Application Scientists, we have synthesized vendor data, chemical principles, and field-proven practices to help you navigate the nuances of working with this compound.

Section 1: Foundational Knowledge - Understanding LDN 209929 Dihydrochloride

A thorough understanding of the compound's properties is the first step toward ensuring its stability. This section addresses the most fundamental questions about the molecule's characteristics.

Q1: What are the key chemical and physical properties of LDN 209929 dihydrochloride?

LDN 209929 is an organic small molecule with a distinct chemical structure that dictates its behavior in solution.[1] Key properties are summarized below.

PropertyValueSignificance for Handling & Stability
Chemical Name 3-((2-chloro-7-methoxyacridin-9-yl)thio)propan-1-amine dihydrochlorideThe acridine core is a chromophore, suggesting potential light sensitivity. The thioether and amine groups can be sites for oxidation or other reactions.
Molecular Formula C₁₇H₁₇ClN₂OS·2HClIndicates the compound is supplied as a dihydrochloride salt.
Molecular Weight 405.77 g/mol Essential for accurate concentration calculations.[1][2]
Appearance Yellow to orange solidA change in color in the solid or solution may indicate degradation.[2]
Primary Target Haspin Kinase (IC₅₀ = 55 nM)High potency means that even minor degradation can significantly impact experimental outcomes.[2]
Form Dihydrochloride SaltThis salt form enhances aqueous solubility but can be hygroscopic and introduces pH considerations for stability.[3][4]
Q2: Why is this compound supplied as a dihydrochloride salt, and what does that mean for stability?

Supplying a weakly basic molecule like LDN 209929 as a hydrochloride salt is a common strategy to improve its aqueous solubility and initial dissolution rate.[4][5][6]

  • The Chemistry: The two hydrochloride ions (2HCl) associate with basic nitrogen atoms on the LDN 209929 molecule. When dissolved in neutral, unbuffered water, this creates a slightly acidic environment, which can be protective against certain types of degradation.

  • The Stability Challenge (Disproportionation): The primary stability risk for salts of weak bases in aqueous solution is disproportionation . This occurs when the pH of the solution rises, causing the salt to convert back to its less soluble, free base form, which can then precipitate out of solution.[7][8] This is a critical concern when diluting a stock solution into a neutral or basic physiological buffer for cell-based assays.

Section 2: Core Protocols - Preparation of Stock Solutions

Proper preparation is paramount. The choice of solvent is the most critical decision and depends on your experimental needs and desired storage duration.

Workflow: Selecting the Right Solvent

This workflow diagram outlines the decision-making process for solvent selection based on intended use and storage requirements.

start Start: Need to prepare LDN 209929 Solution storage_q Is long-term storage (>1 week) required? start->storage_q dmso_path Use Anhydrous DMSO (Recommended Primary Solvent) storage_q->dmso_path Yes aqueous_path Use High-Purity Water (For immediate use only) storage_q->aqueous_path No end_storage Store aliquots at -80°C (up to 6 months) dmso_path->end_storage end_immediate Use solution immediately (within 48 hours) aqueous_path->end_immediate

Caption: Solvent selection workflow for LDN 209929.

Protocol 1: Preparing High-Concentration Stock in DMSO (Recommended)

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stable, long-term stock solutions.

  • Pre-Weighing: Allow the vial of solid LDN 209929 dihydrochloride to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation, as the salt form can be hygroscopic.[3]

  • Weighing: Accurately weigh the desired amount of the compound in a suitable tube.

  • Solvent Addition: Add the calculated volume of new, anhydrous (moisture-free) DMSO . Hygroscopic or wet DMSO can significantly impair solubility and stability.[2][9]

  • Dissolution: Vortex thoroughly. If the compound does not dissolve completely, brief sonication or gentle warming in a water bath (up to 60°C) can be used to facilitate dissolution.[2][9] Visually confirm that no solid particles remain.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, light-protecting (amber) vials. Store promptly at -80°C for up to 6 months or -20°C for up to 1 month .[2][9]

Protocol 2: Preparing Aqueous Stock Solution (Short-Term Use Only)

While soluble in water (<40.58 mg/mL), aqueous solutions are not recommended for long-term storage.[1] Use this method only for solutions that will be consumed immediately.

  • Preparation: Follow steps 1 and 2 from the DMSO protocol.

  • Solvent Addition: Add the calculated volume of sterile, high-purity water (e.g., Milli-Q or equivalent).

  • Dissolution: Vortex thoroughly until the solid is completely dissolved.

  • Usage: Use the solution immediately, preferably within the same day. If temporary storage is unavoidable, keep it at 4°C and use within 48 hours.[3] Do not store aqueous solutions long-term.

Section 3: Troubleshooting Guide - Common Issues & Solutions

Q: My compound won't fully dissolve, even in DMSO.

  • Cause: This often points to issues with solvent quality or insufficient energy to break the crystal lattice.

  • Solution 1 (Verify Solvent Quality): Ensure you are using a fresh bottle of anhydrous, high-purity DMSO. Older bottles that have been opened multiple times can absorb atmospheric moisture, reducing their solvating power for hydrophobic compounds.[2]

  • Solution 2 (Assist Dissolution): Use brief sonication or warm the solution gently to 37-60°C.[2][9] This provides the energy needed to overcome the lattice energy of the solid.

  • Solution 3 (Check Concentration): Confirm that you are not trying to exceed the maximum solubility limit (approx. 33-40 mg/mL).[1][2]

Q: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer.

  • Cause: This is a classic sign of the compound crashing out of solution when transferred from a strong organic solvent (DMSO) to a poor aqueous one. It can be exacerbated by pH-driven disproportionation.[7]

  • Solution 1 (Serial Dilution): Do not perform large, single-step dilutions. First, make intermediate serial dilutions of your concentrated stock in pure DMSO. Then, add the final, most dilute DMSO sample to your aqueous buffer while vortexing to ensure rapid mixing.

  • Solution 2 (Reduce Final Concentration): The final concentration in your assay may be too high for the compound to remain soluble in a low-percentage DMSO solution. Try lowering the final concentration.

  • Solution 3 (Check Final DMSO %): Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility (typically 0.1% to 1%). However, always verify the DMSO tolerance of your specific cell line or experimental model.

Q: I'm observing a loss of activity in my experiments over time from the same stock solution.

  • Cause: This strongly suggests chemical degradation of the compound in your stock solution.

  • Solution: This is a critical issue addressed in detail in the next section. The primary culprits are hydrolysis, photodegradation, and damage from improper storage (e.g., excessive freeze-thaw cycles). Review the "Deep Dive into Stability" section below and prepare fresh stock solutions following the best practices outlined.

Section 4: Deep Dive into Stability - Factors Affecting Degradation

Understanding the mechanisms of degradation is key to preventing them.

Diagram: Key Drivers of LDN 209929 Instability

center LDN 209929 Stock Solution Degradation ph Adverse pH (especially > 7) ph->center ph_exp Leads to salt disproportionation and potential hydrolysis. ph->ph_exp light Light Exposure (UV & Visible) light->center light_exp Acridine core is a chromophore, making it prone to photodegradation. light->light_exp temp High Temperature & Freeze-Thaw Cycles temp->center temp_exp Accelerates all degradation reactions and causes physical stress. temp->temp_exp moisture Moisture (Hydrolysis) moisture->center moisture_exp Water can act as a reactant. Critical in both solid and solution states. moisture->moisture_exp

Caption: Primary factors contributing to the degradation of LDN 209929.

Q1: How does pH affect the stability of the stock solution? The stability of many drugs is highly pH-dependent.[10][11] For LDN 209929 dihydrochloride, pH is critical for two reasons:

  • Hydrolysis: Both strongly acidic and strongly basic conditions can catalyze the breakdown of molecules by water (hydrolysis).[12] While the exact labile points on LDN 209929 are not published, functional groups can be susceptible. Most small molecules are most stable in a slightly acidic to neutral pH range (pH 4-8).[11]

  • Disproportionation: As discussed, if an aqueous solution of LDN 209929 dihydrochloride is placed in an environment where the pH is not sufficiently acidic, it risks converting to its free base, leading to precipitation and an effective loss of active compound in solution.[7]

Q2: Is LDN 209929 sensitive to light? Yes, it is highly likely. The core of the molecule is an acridine structure, which is a known photosensitizer that strongly absorbs UV and visible light.[1] Exposure to light can provide the energy to initiate photodegradation, breaking chemical bonds and rendering the inhibitor inactive.[10][13] This is a common degradation pathway for many small molecules.[14][15]

  • Best Practice: Always store both solid compound and solutions in amber or opaque vials and minimize exposure to ambient light during experiments.

Q3: What role do temperature and freeze-thaw cycles play?

  • Temperature: Heat acts as a catalyst for chemical reactions.[10] Storing solutions at room temperature or higher will accelerate the rate of any degradation pathway (hydrolysis, oxidation).[13] Long-term storage must be at low temperatures (-20°C or -80°C) as recommended.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is detrimental. This process can cause localized changes in concentration as ice crystals form, potentially forcing the compound out of solution. It also introduces thermal stress and increases the total time the solution spends at warmer, more damaging temperatures.

  • Best Practice: The single most effective way to avoid this is to aliquot your primary stock into single-use volumes upon initial preparation.

Section 5: Summary of Best Practices for Storage and Handling

Adherence to these guidelines will maximize the shelf-life and reproducibility of your LDN 209929 dihydrochloride.

Recommended Storage Conditions
FormSolventTemperatureMax DurationKey Considerations
Solid N/A4°C>1 yearDesiccate, seal tightly, protect from light.[2][9]
Stock Solution Anhydrous DMSO -80°C 6 Months (Recommended) Aliquot into single-use volumes. Use amber vials.[2][9]
Stock Solution Anhydrous DMSO-20°C1 MonthFor shorter-term needs. Aliquoting is still critical.[2][9]
Working Solution Aqueous Buffer4°C< 48 HoursUse immediately. Prone to precipitation and degradation. Not for storage.[3]
The Do's and Don'ts of Handling LDN 209929
  • DO use fresh, anhydrous DMSO for preparing stock solutions.

  • DO aliquot your primary stock into single-use volumes to avoid freeze-thaw cycles.

  • DO store all solutions and solid material protected from light.

  • DO allow the solid compound vial to warm to room temperature before opening.

  • DON'T store aqueous solutions for longer than 48 hours.

  • DON'T repeatedly freeze and thaw a stock solution.

  • DON'T dilute your DMSO stock directly into aqueous buffer in a single large step. Perform serial dilutions.

  • DON'T assume a solution is stable just because it appears clear. Loss of activity can occur without visible precipitation.

References

  • GeeksforGeeks. (2025, July 23). Hydrolysis of Esters. Retrieved from [Link]

  • Naro, Y., et al. (2020). Optical Control of Small Molecule–Induced Protein Degradation. PMC. Retrieved from [Link]

  • Dickson. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • MDPI. (2022, October 9). Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs. Retrieved from [Link]

  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • MedChemExpress. (n.d.). LDN-209929 dihydrochloride | Haspin Kinase 阻害剤. Retrieved from [Link]

  • Elsevier. (2021, June 29). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs | PPTX. Retrieved from [Link]

  • American Chemical Society. (2020, January 13). Optical Control of Small Molecule-Induced Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

  • Wiley Online Library. (2022, April 21). Photoresponsive Small Molecule Inhibitors for the Remote Control of Enzyme Activity. PMC. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

  • ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

  • Helda - Helsinki.fi. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • PubChem. (n.d.). Naltrexone Hydrochloride. Retrieved from [Link]

Sources

"troubleshooting inconsistent results with LDN 209929 dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Compound Identity: LDN-209929 dihydrochloride Primary Target: Haspin Kinase (Serine/threonine-protein kinase haspin) Primary Readout: Histone H3 Threonine 3 phosphorylation (H3T3ph) Chemical Nature: Benzamide derivative (Dihydrochloride salt)

🚨 PART 1: IMMEDIATE PROTOCOL AUDIT (The "Wrong Drug" Check)

CRITICAL WARNING: The most common source of "inconsistent results" with LDN compounds is Target Identity Confusion . The "LDN" prefix (Laboratory for Drug Discovery in Neurodegeneration) is shared across inhibitors with vastly different targets.

Before proceeding, verify your experimental intent against this table:

If you are studying...And expect...STOP. You likely need...Why?
BMP Signaling Reduced p-SMAD1/5/8LDN-193189 LDN-209929 is not a BMP type I receptor inhibitor.
p38 MAPK / Inflammation Reduced cytokines / p-MAPKAPK2SB203580 or BIRB-796 LDN-209929 is not a p38 inhibitor.
Mitosis / Chromosome Alignment Reduced H3T3 phosphorylationLDN-209929 (Correct)Proceed to Part 2.

PART 2: PHYSICOCHEMICAL STABILITY & HANDLING

Issue: "My stock solution has precipitated" or "The potency seems to drift between batches."

Root Cause: LDN-209929 is supplied as a dihydrochloride salt (2HCl) . This significantly alters its solubility profile compared to the free base.

Solvation Protocol
  • Molecular Weight Calculation: Ensure you are using the MW of the salt form (approx. 430-450 g/mol depending on hydration) and not the free base when calculating molarity.

  • Solvent Choice:

    • DMSO: Recommended for stock (up to 100 mM).[1]

    • Water: Soluble (up to ~50-100 mM), but not recommended for long-term storage due to potential hydrolysis or pH-dependent stability issues.

  • Hygroscopicity: The 2HCl salt is hygroscopic. If the vial is left open, it will absorb atmospheric water, altering the weighed mass. Always equilibrate the vial to room temperature before opening.

The "Freezing Fracture" Phenomenon

Repeated freeze-thaw cycles in DMSO can cause "micro-precipitation" where the compound crashes out of solution upon thawing but remains invisible to the naked eye, leading to lower effective dosing.

Corrective Action:

  • Prepare Single-Use Aliquots immediately upon first reconstitution.

  • Store at -80°C (stable for 6 months).

  • Vortex vigorously for 30 seconds after thawing, even if the solution looks clear.

PART 3: BIOLOGICAL VARIABILITY (The "Mitosis Paradox")

Issue: "I treated my cells with 100 nM LDN-209929, but Western blot shows no change in H3T3 phosphorylation."

Root Cause: Haspin kinase activity is temporally restricted to mitosis (Prophase to Metaphase) . In an asynchronous cell population (mostly G1/S phase), Haspin is inactive, and H3T3ph levels are naturally near zero. You cannot inhibit what isn't active.

Troubleshooting Workflow: The Synchronization Check
Step 1: Are your cells cycling?
  • Diagnostic: If you treat non-dividing cells (e.g., neurons, confluent fibroblasts), LDN-209929 will show no pharmacodynamic effect .

  • Fix: Use rapidly dividing cancer lines (e.g., HeLa, U2OS) for validation.

Step 2: Synchronization Protocol

To validate the drug is working, you must enrich the mitotic fraction.

  • Block: Treat cells with Nocodazole (activates spindle checkpoint) to arrest cells in mitosis.

  • Treat: Add LDN-209929 (10 nM – 1 µM) concurrently for 2–4 hours.

  • Harvest: Collect mitotic shake-off cells (do not scrape adherent interphase cells).

  • Blot: Probe for H3T3ph (Target) and H3S10ph (Control - Aurora B target, should be largely unaffected or indirectly reduced if CPC recruitment fails).

Visualization: The Haspin Signaling Axis

HaspinPathway Haspin Haspin Kinase (Active in Mitosis) H3 Histone H3 (N-terminal tail) Haspin->H3 Phosphorylates Thr3 LDN LDN-209929 LDN->Haspin Inhibits (IC50 ~55nM) H3T3ph H3T3-ph (Phosphorylated) H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) (Aurora B / INCENP) H3T3ph->CPC Recruits via Survivin BIR domain Centromere Centromere Localization CPC->Centromere Localizes to Alignment Chromosome Alignment Centromere->Alignment Regulates

Figure 1: Mechanism of Action. LDN-209929 inhibits Haspin, preventing H3T3 phosphorylation.[2] This blocks the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, leading to chromosome misalignment.

PART 4: OFF-TARGET & TOXICITY PROFILING

Issue: "I see toxicity or unexpected phenotypes at concentrations >1 µM."

Scientific Rationale: While LDN-209929 is selective, kinase inhibitors often lose specificity at micromolar concentrations.

Key Off-Target: DYRK2

  • Selectivity Window: LDN-209929 is ~180-fold more selective for Haspin (IC50 ~55 nM) than DYRK2 (IC50 ~10 µM).[3][4]

  • Risk: If you dose at 5–10 µM , you will inhibit DYRK2. DYRK2 regulates proteasome activity and apoptosis.

  • Symptom: If you see massive apoptosis in interphase cells, you are likely hitting DYRK2 or other off-targets, not Haspin.

Data Summary: Selectivity Profile

TargetIC50 (nM)Selectivity RatioConsequence of Inhibition
Haspin 55 1x (Primary)Mitotic defects, misalignment
DYRK2 ~9,900~180xProteasome dysregulation
p38 MAPK >10,000>200xNegligible at physiological doses

PART 5: REFERENCES & CITATIONS

  • Primary Characterization: Huertas, D., et al. "Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin." Oncogene (2012). (Describes the structural analogue and mechanism).

  • Mechanism of Action: Wang, F., et al. "Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis."[5] Science 330.6001 (2010): 231-235. Link

  • DYRK2 Off-Target: Banerjee, S., et al. "Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression."[6] PNAS (2019). (Discusses LDN-192960 series selectivity). Link

  • Mitotic Signaling: Kelly, A.E., et al. "Chromosomal targeting of Aurora B by Ing3 and Haspin guides alignment of chromosomes." Science (2010).

Sources

"LDN 209929 dihydrochloride cytotoxicity and how to mitigate it"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LDN-209929 Dihydrochloride

Introduction

Welcome to the technical support guide for LDN-209929 dihydrochloride, a potent and selective small molecule inhibitor. While its primary application is in the study of ALK2 (ACVR1) kinase-mediated signaling, inappropriate handling or excessive concentrations can lead to cytotoxic effects, compromising experimental integrity.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide a clear path for troubleshooting and mitigating cytotoxicity associated with LDN-209929 dihydrochloride, ensuring reliable and reproducible results.

Our approach is rooted in practical, field-proven methodologies that emphasize understanding the underlying causes of cytotoxicity to proactively prevent it.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding LDN-209929 dihydrochloride and cytotoxicity.

Q1: What is the primary mechanism of action for LDN-209929?

A1: LDN-209929 is a potent and selective inhibitor of Haspin kinase, with an IC50 of 55 nM. It shows 180-fold selectivity for Haspin over DYRK2.[3] Haspin kinase plays a crucial role in mitosis, and its inhibition can lead to cell cycle arrest and, at higher concentrations or prolonged exposures, cell death. While often discussed in the context of ALK2 inhibition, it is a potent Haspin inhibitor.[1][3]

Q2: What are the typical visual signs of cytotoxicity in my cell culture after treatment?

A2: Common morphological indicators of cytotoxicity include:

  • Increased number of floating cells: Dead or dying cells detach from the culture surface.[4]

  • Cell rounding and shrinkage: Apoptotic cells often contract and become smaller.

  • Membrane blebbing: A characteristic feature of apoptosis where the cell membrane bulges out.

  • Vacuolization: Appearance of large vacuoles in the cytoplasm.

  • Debris in the media: Remnants of dead and lysed cells.

  • Poor or uneven cell attachment after passaging or thawing.[5]

Q3: What is the most common cause of unexpected cytotoxicity with small molecule inhibitors?

A3: The most frequent causes are using a concentration that is too high, leading to off-target effects, and issues with the solvent (vehicle) used for dissolution.[6][7] Many organic compounds, including inhibitors, are dissolved in DMSO, which can be toxic to cells at final concentrations typically above 0.5%, although some sensitive cell lines may be affected by concentrations as low as 0.1%.[8][9]

Q4: My cells are dying. How do I know if it's the compound or the DMSO?

A4: The essential control for this is a vehicle control .[7] You must treat a set of cells with the exact same volume and concentration of DMSO (or your chosen solvent) as you use for your compound-treated cells. If the cells in the vehicle control group are healthy while the compound-treated cells are dying, the cytotoxicity is likely due to the compound itself. If both groups show cell death, the issue may be the solvent concentration, the medium, or other culture conditions.[5]

Q5: How can I prevent my compound from precipitating when I add it to the aqueous culture medium?

A5: Precipitation is a common problem when a compound dissolved in a high concentration of an organic solvent like DMSO is added to an aqueous solution. To prevent this, it's best to perform serial dilutions in the solvent first (e.g., DMSO) and then add the final, more diluted sample to your buffer or medium. This ensures the final concentration of the organic solvent is low enough to be tolerated by the cells and to keep the compound in solution.[8]

Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step guidance for systematically identifying and solving cytotoxicity issues.

Guide 1: Establishing the Optimal, Non-Toxic Working Concentration

The single most critical step to prevent cytotoxicity is to determine the therapeutic window of your compound in your specific cell model. This is achieved through a dose-response experiment.

Objective: To identify the lowest concentration of LDN-209929 that elicits the desired biological effect (e.g., inhibition of downstream signaling) without causing significant cell death.

Protocol: Dose-Response Experiment for Cytotoxicity

  • Preparation of Stock Solution:

    • Dissolve LDN-209929 dihydrochloride in 100% sterile DMSO to create a high-concentration stock (e.g., 10 mM).[10] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Plate Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the end of the experiment. Allow cells to attach and recover overnight.

  • Serial Dilutions:

    • Prepare a series of working concentrations by performing serial dilutions from your stock solution. It is critical to first perform serial dilutions in DMSO before making the final dilution into the culture medium.[8] This minimizes the risk of precipitation.

    • A common strategy is to prepare intermediate dilutions in DMSO that are 100x or 1000x the final desired concentration.

  • Treatment:

    • Carefully remove the old medium from the cells and replace it with fresh medium containing the different concentrations of LDN-209929.

    • Crucial Controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%).[7]

      • Positive Control (Optional but Recommended): Cells treated with a known cytotoxic agent (e.g., Staurosporine) to ensure the viability assay is working correctly.

  • Incubation:

    • Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental goals.

  • Viability Assessment:

    • Assess cell viability using a quantitative method. It is often best to use two different types of assays that measure different aspects of cell health.

      • Metabolic Assays (e.g., MTT, WST-1, CCK-8): These colorimetric assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.[11]

      • Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays distinguish live cells from dead cells based on whether the cell membrane is intact.[5] The LDH assay is particularly useful as it measures lactate dehydrogenase released from damaged cells into the culture medium.

Data Interpretation: Plot the cell viability (%) against the log of the compound concentration. This will allow you to determine the IC50 (concentration that inhibits 50% of cell growth/viability) and select a working concentration that is effective for your primary experiment but shows high viability (e.g., >90%).

Sample Data Summary Table:

Concentration (µM)% Viability (MTT)Visual ObservationRecommendation
0 (Vehicle)100%Healthy, confluent monolayer-
0.198%HealthyUse for primary experiment
195%HealthyUse for primary experiment
1070%Some floating cells, reduced confluencyUse with caution, potential for mild cytotoxicity
5025%Significant cell death, high debrisCytotoxic, avoid
1005%Complete cell deathCytotoxic, avoid
Guide 2: Investigating the Mechanism of Cell Death

If you observe cytotoxicity, understanding whether it is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death) can provide valuable mechanistic insights.[12]

Objective: To differentiate between apoptotic and necrotic cell death pathways induced by LDN-209929.

Workflow for Cell Death Analysis

G cluster_0 Initial Observation & Setup cluster_1 Primary Analysis cluster_2 Interpreting Results cluster_3 Confirmatory Assays observe Cell death observed (e.g., floating cells) setup Treat cells with cytotoxic concentration of LDN-209929 observe->setup flow Annexin V / Propidium Iodide (PI) Staining & Flow Cytometry setup->flow annexin_pos Annexin V Positive PI Negative (Early Apoptosis) flow->annexin_pos annexin_pi_pos Annexin V Positive PI Positive (Late Apoptosis/Necrosis) flow->annexin_pi_pos pi_pos Annexin V Negative PI Positive (Primary Necrosis) flow->pi_pos caspase Caspase-3/7 Activity Assay (Confirms Apoptosis) annexin_pos->caspase ldh LDH Release Assay (Confirms Necrosis) pi_pos->ldh

Caption: Workflow for differentiating apoptosis and necrosis.

Protocol: Annexin V and Propidium Iodide (PI) Staining

  • Induce Cell Death: Treat cells with a concentration of LDN-209929 previously identified as cytotoxic, alongside appropriate controls (untreated and vehicle).

  • Harvest Cells: After incubation, collect both the adherent and floating cells. The floating population is crucial as it contains many of the dying cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive (membrane integrity is lost).[13]

    • Primary necrotic cells: Annexin V negative, PI positive (rapid membrane damage without apoptotic features).[13][14]

Why this works: This dual-staining method provides a quantitative snapshot of the different stages of cell death. Apoptosis is an active, programmed process characterized by early membrane changes (Annexin V binding), while necrosis is a passive process resulting from gross injury and immediate membrane rupture (PI uptake).[12][15]

Mitigation Strategies & Best Practices

Beyond optimizing concentration, several other factors can influence experimental outcomes.

Solvent and Compound Handling
  • Use High-Quality DMSO: Always use anhydrous, sterile-filtered DMSO. Moisture can degrade compounds and affect solubility.[8]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5%, and ideally at or below 0.1% for sensitive cell lines.[8]

  • Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.

Addressing Off-Target Effects

Even selective inhibitors can bind to other proteins at higher concentrations.[6][16]

  • Use the Lowest Effective Concentration: As determined in Guide 1, using the lowest possible concentration that achieves the desired on-target effect minimizes the risk of engaging unintended targets.[6][7]

  • Phenotypic Rescue Experiments: To confirm that the observed effect is due to the inhibition of the intended target (e.g., Haspin or ALK2), consider performing a rescue experiment. This could involve overexpressing a drug-resistant mutant of the target protein. If the cells now survive treatment, it strongly suggests the effect was on-target.

Signaling Pathway Context: ALK2 Inhibition

Understanding the target pathway helps in designing validation experiments. LDN-209929 is often used to study the BMP signaling pathway by inhibiting the ALK2 receptor kinase.

BMP_Pathway BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R binds TypeI_R Type I Receptor (ALK2) TypeII_R->TypeI_R recruits & phosphorylates SMAD Phosphorylation of SMAD1/5/8 TypeI_R->SMAD phosphorylates LDN LDN-209929 LDN->TypeI_R INHIBITS SMAD4 Complex with SMAD4 SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus translocates to Transcription Gene Transcription (e.g., osteogenesis) Nucleus->Transcription

Caption: Simplified BMP/ALK2 signaling pathway inhibited by LDN-209929.

General Cell Culture Health

Sometimes, cell death is not due to the compound but to underlying issues with the cell culture itself.[17]

  • Cell Passage Number: Do not use cells that have been passaged too many times, as this can lead to genetic drift and altered sensitivity.[5]

  • Contamination: Regularly test for mycoplasma contamination, which can stress cells and alter their response to drugs without obvious visual signs.[17]

  • Incubator Conditions: Ensure stable temperature, CO2, and humidity levels.[18] Fluctuations can be a significant source of cellular stress.

References

  • van Gorp, H. et al. (2013). Determination of apoptotic and necrotic cell death in vitro and in vivo. PubMed. Available at: [Link]

  • Riccardi, C., & Nicoletti, I. Apoptosis vs Necrosis. Available at: [Link]

  • Tait, S.W.G. et al. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Springer. Available at: [Link]

  • American Academy of Pain Medicine. (2025). What is the mechanism of action of low-dose Naltrexone (opioid receptor antagonist)? Available at: [Link]

  • American Academy of Pain Medicine. (2025). What is the mechanism of action of low-dose naltrexone (opioid receptor antagonist)? Available at: [Link]

  • Leist, M. et al. Differentiation between Apoptotic and Necrotic Cell Death by Means of the Bm Cell Death Detection ELISA or Annexin V Staining. University of Konstanz. Available at: [Link]

  • Wang, Y. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • DendroTEK Biosciences Inc. The possible causes of cells dying in cell culture. Available at: [Link]

  • LI-COR Biosciences. Cell Health Assays. Available at: [Link]

  • Molecular Devices. Cell Viability Assays. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Understanding and Preventing Cell Death in Cell Culture | Key Causes and Solutions. YouTube. Available at: [Link]

  • American Academy of Pain Medicine. (2024). What are ALK2 inhibitors and how do they work? Available at: [Link]

  • Adzavon, K. P. (2023). What can I do to solve my cell death problem? ResearchGate. Available at: [Link]

  • Gatti, L. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]

  • American Academy of Pain Medicine. (2025). What are the therapeutic applications for ALK2 inhibitors? Available at: [Link]

  • Ramu, M. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Available at: [Link]

  • Watts, C. K. et al. (2021). Recent Advances in ALK2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Corning Incorporated. What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Available at: [Link]

  • Pi-Sunyer, B. et al. (2024). Low-dose naltrexone extends healthspan and lifespan in C. elegans via SKN-1 activation. GeroScience. Available at: [Link]

  • Nakao, K. et al. (2022). Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines. Cancer Science. Available at: [Link]

  • Chopra, P. (2014). Mechanism of action of Low Dose Naltrexone (LDN). SlideShare. Available at: [Link]

  • de Medeiros, P. C. et al. (2023). Genotoxicity and cytotoxicity of antineoplastic drugs at environmentally relevant concentrations after long-term exposure. Environmental Toxicology and Pharmacology. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Aimil Ltd. (2025). How In Vitro Dissolution and Absorption Tools Are Revolutionizing Oral Drug Development. Aimil Corporate Blog. Available at: [Link]

  • Nick, T. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available at: [Link]

  • Magiera-Mularz, K. et al. (2021). Figure 3: Small-molecule inhibitors bind to PD-L1 with no impact on cell... ResearchGate. Available at: [Link]

  • OncLive. (2021). ALK Inhibitor Success Prompts Search for a Role Beyond NSCLC. Available at: [Link]

  • Li, F. et al. (2024). Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist's Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Hegarty, J. P. et al. (2010). Tyrosine kinase inhibitors potentiate the cytotoxicity of MDR-substrate anticancer agents independent of growth factor receptor status in lung cancer cell lines. Investigational New Drugs. Available at: [Link]

Sources

Technical Support Center: Optimizing LDN-209929 Dihydrochloride Solubility in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

LDN-209929 dihydrochloride is a potent, selective inhibitor of Haspin kinase (IC50 ~55 nM) and DYRK2 [1].[1][2] As a dihydrochloride salt, it possesses distinct solubility characteristics compared to its free base form.[1] While the salt form enhances initial solubility, it introduces a "stability paradox" when transitioning from organic storage solvents (DMSO) to aqueous assay buffers.[1]

This guide addresses the common phenomenon of "Solvent Shock," where the rapid change in polarity and pH during dilution causes the compound to crash out of solution, leading to false negatives or inconsistent IC50 data.

Compound Snapshot
PropertyDetailImplication for Assays
Form Dihydrochloride Salt (2HCl)Acidic nature; highly sensitive to pH shifts in unbuffered media.[1]
MW ~405.77 g/mol Moderate size; generally membrane permeable but prone to aggregation.[1]
Hygroscopicity HighAbsorbs atmospheric water; DMSO stocks must be anhydrous.
Max Solubility ~80 mM (DMSO) [1]High concentration stocks are possible but risky if not handled correctly.[1]

The Mechanism of Precipitation (The "Why")

To prevent precipitation, one must understand the chemical equilibrium at play.[1] LDN-209929 is stored as a salt to ensure stability.[1] However, when you dilute a high-concentration DMSO stock into a neutral buffer (pH 7.4), two things happen simultaneously:

  • The Polarity Shift: You move from a lipophilic environment (DMSO) to a hydrophilic one (Water).[1] Hydrophobic regions of the molecule seek to aggregate to exclude water.[1]

  • The pH Shift (The "Crash"): The dihydrochloride salt dissociates.[1] If the assay buffer pH is significantly higher than the pKa of the compound's basic nitrogen, the molecule may deprotonate to its Free Base form.[1] The Free Base is significantly less soluble in water than the salt, leading to immediate micro-precipitation.[1]

Visualization: The Solubility Equilibrium

The following diagram illustrates the risk points during the transition from stock to assay.

precipitation_mechanism cluster_outcomes Equilibrium Outcomes Stock LDN-209929 (2HCl) (DMSO Stock) Dilution Rapid Dilution (Aqueous Buffer pH 7.4) Stock->Dilution 1:1000 Addition Soluble Stable Solution (Salt/Ionized Form) Dilution->Soluble Controlled pH + Intermediate Step Precipitate Precipitation Event (Free Base Aggregation) Dilution->Precipitate Solvent Shock + High Ionic Strength Precipitate->Soluble Requires Acidification (Not recommended for bio-assay)

Figure 1: The "Solvent Shock" mechanism.[1] Direct dilution into neutral buffer risks deprotonation to the insoluble free base form.[1]

Validated Preparation Protocols

Do not treat LDN-209929 like a standard reagent. Use the "Intermediate Dilution Method" to step the compound down from organic to aqueous solvents gently.[1]

Protocol A: Stock Solution Preparation
  • Solvent: Use Anhydrous DMSO (Grade ≥99.9%).[1] Old DMSO absorbs water from the air, which decreases the solubility of the compound before you even begin [2].

  • Concentration: Prepare a 10 mM master stock. Avoid maximizing solubility (e.g., 50 mM) unless absolutely necessary, as this increases the risk of crashing out upon freeze-thaw cycles.[1]

  • Dissolution: Vortex vigorously. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be perfectly clear.

Protocol B: The "Safe-Step" Dilution (Recommended)

This method prevents the "cloudy plume" seen when dropping DMSO directly into water.[1]

Goal: Final Assay Concentration of 10 µM (1% DMSO).

  • Step 1 (Master Stock): Start with 10 mM LDN-209929 in 100% DMSO.[1]

  • Step 2 (Intermediate Stock): Dilute the Master Stock 1:10 in 100% DMSO .

    • Result: 1 mM solution in 100% DMSO.[1]

    • Why: This ensures your pipetting volume for the next step is accurate and manageable.[1]

  • Step 3 (The Critical Shift): Dilute the Intermediate Stock 1:100 into the Assay Buffer.[1]

    • Technique: Place the pipette tip submerged in the buffer and dispense while swirling/mixing rapidly. Do not drop it on top of the static liquid surface.[1]

    • Result: 10 µM compound in 1% DMSO.[1]

Visualization: The Safe-Step Workflow[1]

dilution_workflow Solid LDN-209929 Solid (Hygroscopic) MasterStock Master Stock 10 mM in 100% DMSO (Anhydrous) Solid->MasterStock Dissolve & Sonicate InterStock Intermediate Stock 1 mM in 100% DMSO (Serial Dilution) MasterStock->InterStock 1:10 Dilution (Solvent: DMSO) Warning AVOID: Direct 1:1000 from Master to Buffer MasterStock->Warning AssayWell Assay Well 10 µM Compound 1% DMSO Final InterStock->AssayWell 1:100 Dilution (Solvent: Buffer) *Submerged Addition*

Figure 2: The "Safe-Step" workflow minimizes local concentration spikes that trigger precipitation.

Assay Buffer Optimization

If the standard protocol above still yields precipitation (often detected as "noise" in fluorescence assays), modify the buffer composition.

ComponentRecommendationMechanism of Action
Detergent 0.01% Tween-20 or Triton X-100 Reduces surface tension and forms micelles that sequester hydrophobic molecules, preventing aggregation [3].[1]
Carrier Protein 0.1% BSA (Bovine Serum Albumin)Albumin acts as a "molecular sponge," binding the compound loosely to keep it in solution without abolishing activity (Note: May slightly shift IC50; run controls).[1]
DMSO Cap Max 1-2% Ensure your cell line or enzyme tolerates this level.[1] Higher DMSO % actually helps solubility but hurts biology.[1]
Ionic Strength Keep < 150 mM NaCl High salt concentrations promote "salting out" of hydrophobic compounds.[1]

Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately upon adding the compound to the media. What happened? A: This is "Solvent Shock." You likely added a high-concentration DMSO drop directly to the surface of a static aqueous buffer.[1] The local concentration at the droplet interface exceeded the solubility limit before it could mix.[1]

  • Fix: Use the Intermediate Dilution method (Protocol B) and mix during addition.

Q2: My IC50 values are fluctuating wildly between replicates. A: This is a hallmark of micro-precipitation.[1] The compound is not in solution but is floating as invisible micro-crystals.[1] Some wells get a crystal (high dose), others get nothing (low dose).[1]

  • Fix: Add 0.01% Tween-20 to your assay buffer.[1] This stabilizes the compound distribution [3].[1]

Q3: Can I store the diluted aqueous solution (10 µM) for use next week? A: No. Aqueous dilutions of hydrophobic inhibitors are thermodynamically unstable.[1] The compound will slowly crash out or adhere to the plastic walls of the tube.[1] Always prepare aqueous dilutions fresh on the day of the experiment [4].

Q4: The compound is stuck to the bottom of the vial. Can I heat it? A: You can heat the DMSO stock to 37°C or even 60°C briefly to re-dissolve crystals.[1] However, never heat the aqueous dilution, as this may degrade the compound or the assay proteins.[1]

References

  • Gaylord Chemical. (2007).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. Retrieved from [Link]

  • NCBI Assay Guidance Manual. (2021). Assay Operations for SAR Support. Retrieved from [Link]

Sources

"addressing batch-to-batch variability of LDN 209929 dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the LDN-209929 dihydrochloride product page or internal knowledge base. It prioritizes the specific physicochemical properties of the dihydrochloride salt and its primary biological target (Haspin kinase), while addressing common confusion with BMP inhibitors.

Subject: Minimizing Batch-to-Batch Variability and Experimental Inconsistency Target Audience: Drug Discovery Scientists, Cell Biologists, and QC Managers

Introduction: The Variability Paradox

LDN-209929 dihydrochloride (2HCl) is a potent, selective inhibitor of Haspin kinase (IC₅₀ ~55 nM) and DYRK2 (IC₅₀ ~10 µM). While structurally related to the BMP inhibitor LDN-193189, LDN-209929 is distinct in its target profile and physicochemical behavior.

Inconsistent experimental results are rarely due to synthesis errors in the compound itself. Instead, they predominantly arise from hygroscopic drift , incomplete solubilization , or target confounding (confusing Haspin inhibition with BMP pathway modulation). This guide provides self-validating protocols to eliminate these variables.

Part 1: Physicochemical Consistency (The Pre-Experiment Check)

The dihydrochloride salt form confers stability but introduces significant hygroscopicity. If the powder absorbs atmospheric water, the effective molecular weight changes, leading to under-dosing.

Critical Protocol: Reconstitution & Storage
  • Appearance Check: The solid should be a yellow to orange powder. If it appears "clumpy" or sticky before opening, it has likely absorbed moisture.

  • Solvent Choice:

    • Recommended: Anhydrous DMSO (Dimethyl sulfoxide).

    • Avoid: Water, PBS, or Ethanol for initial stock preparation (poor solubility).

Step-by-Step Solubilization Workflow

Standard Stock Concentration: 10 mM

  • Equilibrate: Allow the vial to warm to Room Temperature (RT) inside a desiccator before opening to prevent condensation.

  • Add Solvent: Add anhydrous DMSO to achieve 10 mM.

    • Calculation: Mass (mg) / 405.77 (MW of 2HCl salt) × 1000 = Volume (mL) for 1 M. Adjust for 10 mM.

  • Dissolution (The "Heat Shock" Method):

    • LDN-209929 2HCl is often stubborn.

    • Sonicate for 5–10 minutes.

    • Warm to 60°C for 2–3 minutes if particulates persist. Note: Brief heat does not degrade this compound.

  • Clarification: Centrifuge at 13,000 x g for 1 minute. If a pellet forms, the compound is not dissolved. Repeat step 3.

Troubleshooting Table: Solubility & Stability
ObservationProbable CauseCorrective Action
Precipitate in Stock Wet DMSO used; Salt "crashing out"Use fresh anhydrous DMSO; Heat to 60°C + Sonicate.
Precipitate in Media High concentration (>10 µM) or rapid additionDilute stock 1:10 in culture media slowly while vortexing. Use co-solvents (PEG300) for in vivo work.
Color Shift (Darkening) Oxidation or Light SensitivityStore aliquots at -80°C in amber vials. Discard if >6 months old.
Inconsistent IC50 Hygroscopic weight errorDo not weigh <5 mg. Dissolve the entire vial content and calculate concentration based on vendor-supplied mass.

Part 2: Biological Validation (The Functional Check)

To ensure batch consistency, you must validate the compound's activity against its primary target, Haspin Kinase , using a functional readout (Histone H3 Threonine 3 phosphorylation).

Mechanism of Action Diagram

LDN-209929 inhibits Haspin, preventing the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres during mitosis.

HaspinPathway LDN LDN-209929 Haspin Haspin Kinase (Active) LDN->Haspin Inhibits (IC50 ~55 nM) H3T3p H3-Thr3 Phosphorylation LDN->H3T3p Reduces H3 Histone H3 Haspin->H3 Phosphorylates H3->H3T3p Generates CPC CPC Recruitment (Aurora B) H3T3p->CPC Recruits Mitosis Normal Mitotic Progression CPC->Mitosis Regulates

Caption: LDN-209929 blocks Haspin-mediated phosphorylation of Histone H3 at Threonine 3, disrupting CPC localization.

Validation Protocol: H3T3p Western Blot

Use this assay to normalize biological activity between batches.

  • Cell System: HeLa or U2OS cells synchronized in mitosis (Nocodazole block, 100 ng/mL for 16h).

  • Treatment: Treat mitotic cells with LDN-209929 (100 nM – 1 µM) for 1 hour.

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Critical: NaF, Na3VO4).

  • Detection:

    • Primary Antibody: Anti-Histone H3 (phospho T3).

    • Control: Total Histone H3.

  • Success Criteria: A >80% reduction in H3T3p signal at 500 nM compared to DMSO control.

Part 3: Experimental Troubleshooting & FAQs

Q1: I am using LDN-209929 for BMP inhibition, but results are weak. Why?

A: While LDN-209929 is structurally related to the BMP inhibitor LDN-193189 , it is optimized for Haspin kinase (IC₅₀ 55 nM). Its activity against BMP receptors (ALK2/ALK3) is secondary and less potent than LDN-193189.

  • Recommendation: If your primary goal is BMP inhibition, switch to LDN-193189 or LDN-212854. If you must use LDN-209929, verify pSMAD1/5/8 levels specifically, but expect off-target mitotic defects due to Haspin inhibition.

Q2: My cells are arresting in G2/M phase. Is this toxicity?

A: This is the on-target mechanism . Haspin inhibition disrupts normal chromosome alignment, leading to a mitotic delay or arrest.

  • Differentiation: Toxic cell death (necrosis) looks like rapid lysis. On-target arrest results in an accumulation of rounded, mitotic cells.

Q3: How do I formulate this for in vivo (mouse) studies?

A: The dihydrochloride salt is acidic and poor in aqueous solubility.

  • Formulation: Dissolve in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline .

  • Protocol: Dissolve in DMSO first.[1][2] Add PEG300 and mix. Add Tween-80.[3] Finally, add saline dropwise while vortexing. If it precipitates, sonicate gently.

Q4: The molecular weight on the vial (405.8) differs from the online structure (332.8). Which do I use?

A:

  • 332.8 g/mol = Free Base (C₁₇H₁₇ClN₂OS).

  • 405.8 g/mol = Dihydrochloride Salt (C₁₇H₁₇ClN₂OS[4][5] · 2HCl).[5][6]

  • Action: Always use the MW printed on the specific vial label . Most commercial preparations are the 2HCl salt. Using the free base MW for the salt will result in a ~20% under-dosage.

References

  • Huertas, D., et al. (2012). Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin.[7][8]Cancer Research , 72(16), 4257-4267.

  • Amato, A., et al. (2014). Structure-activity relationship of thiazole derivatives as Haspin inhibitors.Bioorganic & Medicinal Chemistry , 22(15), 3906-3912.

  • MedChemExpress (MCE). (2024). LDN-209929 dihydrochloride Product Datasheet & Solubility Guide.

  • Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors.[9]Bioorganic & Medicinal Chemistry Letters , 20(12), 3491-3494.[9]

Sources

Technical Guide: Optimizing Incubation Time for LDN-209929 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Optimizing the incubation time for LDN-209929 dihydrochloride (a potent, selective Haspin kinase inhibitor ) is not simply a matter of duration; it is a matter of cell cycle timing. Haspin kinase activity peaks specifically during mitosis (prophase to metaphase) to phosphorylate Histone H3 at Threonine 3 (H3T3ph).[1]

If your incubation does not align with the G2/M transition of your cell population, you will likely observe false negatives or non-specific toxicity. This guide moves beyond generic protocols to focus on the kinetic precision required for mitotic kinase inhibitors.

Part 1: Compound Stability & Pre-Experiment Optimization

Q: My LDN-209929 stock solution precipitated after thawing. Is it still usable?

A: Likely not. Re-constitute fresh compound. LDN-209929 dihydrochloride is stable in DMSO but sensitive to freeze-thaw cycles and moisture.

  • Solubility Limit: ~25 mg/mL in DMSO.[1]

  • The "Crash-Out" Risk: Diluting high-concentration DMSO stocks directly into cold media often causes rapid precipitation.

  • Protocol:

    • Warm media to 37°C before adding the compound.

    • Perform an intermediate dilution (e.g., 10x in media) before the final addition to cells to prevent osmotic shock and precipitation.

    • Critical: Use the solution immediately. Do not store diluted working solutions.

Q: What is the effective concentration window?

A: 50 nM – 1 µM (Cell-dependent).

  • ** Biochemical IC50:** 55 nM for Haspin; 9.9 µM for DYRK2 (180-fold selectivity).[1][2]

  • Cellular IC50: Typically higher due to membrane permeability and ATP competition.

  • Recommendation: Perform a dose-response curve centered at 100 nM. Concentrations >5 µM risk off-target inhibition of DYRK2.

Part 2: Kinetic Optimization (The "When" vs. "How Long")

Q: I incubated asynchronous cells for 24 hours but see weak H3T3ph reduction. Why?

A: You are likely missing the mitotic window. In an asynchronous population, only ~5-10% of cells are in mitosis at any given moment. Haspin is degraded in anaphase.[1] A 24-hour incubation allows cells to cycle, but if you harvest a mixed population, the robust H3T3ph signal from mitotic cells is diluted by the interphase cells (which have low Haspin activity).

Solution: Synchronization. To quantify LDN-209929 efficacy accurately, you must synchronize cells so they enter mitosis simultaneously in the presence of the drug.

Experimental Workflow: Synchronization & Release

The following workflow ensures maximum target engagement during the critical G2/M phase.

G Start Seed Cells Block Thymidine Block (16-24h) Start->Block G1/S Arrest Release Release into Fresh Media (0h) Block->Release Wash x2 AddDrug Add LDN-209929 (Wait 6-8h post-release) Release->AddDrug Cells in S/G2 Harvest Harvest at Peak Mitosis (9-11h post-release) AddDrug->Harvest Cells in M-Phase

Figure 1: Optimized workflow for synchronizing cells to maximize Haspin inhibition readout.

Q: What is the minimum incubation time to see H3T3ph inhibition?

A: 1–2 hours (in Mitotic Cells). LDN-209929 is an ATP-competitive inhibitor and binds rapidly. If cells are already synchronized in prophase (e.g., using a Nocodazole block), adding LDN-209929 will reduce H3T3 phosphorylation within 60 minutes .

  • Caution: If you add it after metaphase, the H3T3ph mark may have already been established and the phosphatase activity might not be fast enough to remove it before you harvest.

Part 3: Mechanism of Action & Readouts

Q: How do I distinguish between on-target Haspin inhibition and general toxicity?

A: Use specific biomarkers. General toxicity causes apoptosis (Cleaved Caspase-3). On-target Haspin inhibition causes a specific phenotype: Chromosome Misalignment without immediate cell death.

The Signaling Pathway: Understanding the pathway helps in selecting the right Western Blot targets.

Pathway LDN LDN-209929 Haspin Haspin Kinase LDN->Haspin Inhibits H3 Histone H3 Haspin->H3 Phosphorylates H3T3ph H3T3-ph H3->H3T3ph Generates CPC CPC Recruitment (Survivin) H3T3ph->CPC Recruits AuroraB Aurora B Activation CPC->AuroraB Activates Align Chromosome Alignment AuroraB->Align Regulates

Figure 2: Haspin signaling cascade. LDN-209929 blocks the phosphorylation of H3T3, preventing CPC recruitment and proper chromosome alignment.

Data Summary: Readout Windows
Experiment TypeRecommended IncubationKey ReadoutNotes
Western Blot 1–2 hours (post-sync)H3T3ph (Decrease)Must use synchronized lysates.
Immunofluorescence 2–4 hoursChromosome Alignment Look for "lagging chromosomes" in metaphase.
Proliferation (MTT) 48–72 hoursIC50 Viability Measures long-term mitotic failure/catastrophe.
Live Imaging ContinuousTime in Mitosis Treated cells will delay in metaphase.

Part 4: Troubleshooting & FAQs

Q: I see inhibition of H3T3ph, but also inhibition of DYRK2 targets.

A: Your concentration is too high. While LDN-209929 is 180-fold selective for Haspin over DYRK2, concentrations >5 µM can bridge this gap.

  • Check: Are you using >10 µM?

  • Control: Use LDN-192960 (the parent compound) as a comparator, or check a DYRK2-specific substrate (e.g., p53 Ser46 levels, though this is context-dependent) to rule out off-target effects.

Q: Can I use Nocodazole and LDN-209929 together?

A: Yes, but with a caveat. Nocodazole arrests cells in prometaphase (high Haspin activity).

  • Protocol: Arrest with Nocodazole (16h).

  • Add LDN-209929: Incubate for 2h in the continued presence of Nocodazole.

  • Harvest: This gives the cleanest "biochemical" readout for H3T3ph inhibition because the entire population is stuck in the phase where Haspin is most active.

Q: The cells detach during the incubation.

A: Mitotic cells are loosely adherent. This is normal biology, not necessarily drug toxicity. Cells round up during mitosis.

  • Fix: Do not aspirate media aggressively.

  • Harvesting: Collect the media (containing floating mitotic cells) and combine it with the trypsinized adherent fraction to ensure you don't lose the very population you are trying to study.

References

  • Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Primary source for IC50 and selectivity data).[1][2][3][4]

  • Wang, F., et al. (2010). Haspin inhibitors reveal centromeric functions of Aurora B kinase. Current Biology.

Sources

Validation & Comparative

Technical Comparison: LDN-209929 vs. LDN-193189 for ALK2 Inhibition

[1]

Executive Summary

Critical Distinction: This guide addresses a common nomenclature confusion in the field of kinase inhibition. LDN-193189 is a gold-standard, potent ALK2 (ACVR1) inhibitor used widely in BMP signaling research. In contrast, LDN-209929 dihydrochloride is a potent, selective Haspin kinase inhibitor with negligible activity against ALK2.

While LDN-193189 is the correct tool for blocking BMP-induced SMAD1/5/8 phosphorylation, LDN-209929 serves as a distinct chemical probe for mitotic regulation (Haspin/Histone H3T3 phosphorylation). Researchers seeking an optimized alternative to LDN-193189 for ALK2 inhibition should instead consider LDN-212854 or LDN-214117 , which offer improved selectivity profiles.[1] This guide compares the established efficacy of LDN-193189 against the specific properties of LDN-209929 to validate their distinct utilities.

Mechanistic Overview & Target Specificity[2][3][4]

BMP Signaling Pathway (ALK2 Target)

ALK2 (Activin Receptor-Like Kinase 2) is a type I BMP receptor.[2][3] Upon ligand binding (e.g., BMP6, Activin A in FOP mutants), ALK2 phosphorylates SMAD1/5/8, driving osteogenic gene expression. LDN-193189 functions as an ATP-competitive inhibitor of this kinase domain.[4]

BMP_PathwayLigandBMP/Activin LigandReceptorBMPRII / ALK2 ComplexLigand->ReceptorBindingSMADSMAD 1/5/8Receptor->SMADKinase ActivityInhibitorLDN-193189(ATP-Competitive)Inhibitor->ReceptorBlocks ATP SitePhosphoPhosphorylationpSMADp-SMAD 1/5/8(Activated)SMAD->pSMADActivationNucleusNuclear Translocation(Gene Expression)pSMAD->Nucleus

Caption: Mechanism of ALK2 inhibition by LDN-193189 within the BMP signaling cascade.

Compound Profiles
FeatureLDN-193189 LDN-209929 LDN-212854 (Recommended Alt.)
Primary Target ALK2 (ACVR1) , ALK3Haspin Kinase (GSG2)ALK2 (ACVR1)
Chemical Scaffold Pyrazolo[1,5-a]pyrimidineAcridinePyrazolo[1,5-a]pyrimidine (5-quinoline)
IC50 (Primary) ~5 nM (ALK2)55 nM (Haspin)~1.3 nM (ALK2)
Selectivity Pan-BMP (ALK2/3/6)>180-fold vs DYRK2ALK2-Biased (Selectivity > ALK3)
Primary Use FOP, Stem Cell Diff., AnemiaMitosis, Histone H3 Phos.FOP (Improved Selectivity)

Comparative Analysis: Performance Data

A. Potency & Selectivity (Kinase Assays)

LDN-193189 is a derivative of Dorsomorphin (Compound C) with significantly enhanced potency. It inhibits ALK2 and ALK3 with single-digit nanomolar potency but retains some activity against ALK4/5 (TGF-

LDN-209929 , an acridine derivative, was identified in a screen for Haspin inhibitors.[5] In specificity profiling against a panel of kinases, it demonstrated high selectivity for Haspin and DYRK2, with no significant inhibition of ALK2 reported at physiological concentrations.

Experimental Data Summary (IC50 values):

Target KinaseLDN-193189 (nM)LDN-209929 (nM)LDN-212854 (nM)
ALK2 (ACVR1) 5 >10,000 (Inactive) 1.3
ALK3 (BMPR1A) 30N/A98
ALK1 ~1N/A2.4
Haspin N/A55 N/A
TGFBR1 (ALK5) ~175N/A>7,000

Data Sources: Yu et al. (2008), Cuny et al. (2010), Mohedas et al. (2013).

B. Pharmacokinetics (PK) & Solubility
  • LDN-193189:

    • Solubility: Low in water; typically formulated in cyclodextrin or acidic vehicles for in vivo use.

    • Half-life: Short (< 1 hour in mouse plasma), requiring frequent dosing (e.g., 3 mg/kg i.p. twice daily).

    • Metabolism: Susceptible to rapid clearance.

  • LDN-209929:

    • Solubility: Moderate (dihydrochloride salt improves aqueous solubility).

    • Application: Primarily restricted to in vitro cellular assays due to acridine-related toxicity risks in long-term models.

Experimental Protocols

Protocol A: Cell-Based BMP Signaling Assay (BRE-Luciferase)

This assay quantifies ALK2 inhibition efficacy. LDN-193189 should abolish the signal, while LDN-209929 should act as a negative control (no effect).

Materials:

  • C2C12 myoblasts or HEK293 cells.

  • BRE-Luc reporter plasmid (BMP Response Element).

  • Ligand: BMP6 (ALK2 selective) or BMP4.

  • Reagents: Renilla luciferase (internal control), Lysis buffer.

Workflow:

Assay_Workflowcluster_compoundsTreatment GroupsStep1Seed Cells(96-well plate)Step2Transfect(BRE-Luc + Renilla)Step1->Step2Step3Starve Cells(Low Serum, 4h)Step2->Step3Step4Treat with Inhibitor(1h Pre-incubation)Step3->Step4Step5Stimulate(BMP6, 100 ng/mL)Step4->Step5Step6Lysis & Read(Luminescence)Step5->Step6C1LDN-193189(0.1 - 100 nM)C1->Step4C2LDN-209929(Negative Control)C2->Step4

Caption: BRE-Luciferase reporter assay workflow for validating ALK2 inhibition.

Step-by-Step Methodology:

  • Seeding: Plate C2C12 cells at 20,000 cells/well in DMEM + 10% FBS.

  • Transfection: After 24h, transfect with pGL3-BRE-Luc and pRL-TK (Renilla) using Lipofectamine.

  • Serum Starvation: Replace medium with DMEM + 0.1% FBS for 4 hours to reduce basal BMP signaling.

  • Compound Treatment:

    • Add LDN-193189 (Serial dilution: 1 nM to 1

      
      M).
      
    • Add LDN-209929 (1

      
      M fixed dose) as a specificity control.
      
    • Incubate for 60 minutes at 37°C.

  • Stimulation: Add recombinant BMP6 (final conc. 100 ng/mL) directly to wells. Incubate for 16-24 hours.

  • Readout: Lyse cells and measure Firefly/Renilla ratio using a Dual-Luciferase assay kit.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine IC50.

Conclusion & Recommendations

  • Use LDN-193189 when: You require a validated, broad-spectrum BMP type I receptor inhibitor for blocking SMAD phosphorylation, reducing hepcidin expression, or preventing heterotopic ossification in FOP models.

  • Use LDN-209929 when: You are studying mitosis, specifically the phosphorylation of Histone H3 at Thr3 by Haspin kinase . It is not suitable as an ALK2 inhibitor.

  • Use LDN-212854 when: You need higher specificity for ALK2 over ALK3/ALK1 to dissect specific receptor contributions, or to minimize off-target TGF-

    
     (ALK5) inhibition in sensitive cell lines.
    

Final Verdict: LDN-193189 remains the industry standard for ALK2 inhibition, while LDN-209929 is a distinct tool for cell cycle research. Do not interchange these reagents.

References

  • Yu, P. B., et al. (2008). "BMP type I receptor inhibition reduces heterotopic ossification." Nature Medicine, 14(12), 1363–1369.

  • Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.

  • Mohedas, A. H., et al. (2013). "Development of an ALK2-biased BMP type I receptor kinase inhibitor." ACS Chemical Biology, 8(6), 1291–1302.

  • Sanvitale, C. E., et al. (2013). "A new class of small molecule inhibitor of BMP signaling." PLoS One, 8(4), e62721.

  • Williams, E., et al. (2018). "Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2."[3] Bone, 109, 251-258.

A Guide to Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Investigated Compound: Initial searches for "LDN 209929 dihydrochloride" indicate that this compound is a potent and selective inhibitor of Haspin kinase, with a reported IC50 of 55 nM, and is not characterized as an Anaplastic Lymphoma Kinase (ALK) inhibitor[1][2]. This guide will, therefore, focus on a comparative analysis of established and clinically relevant ALK inhibitors to address the broader interest in this therapeutic class.

Introduction to Anaplastic Lymphoma Kinase (ALK) and Its Role in Oncology

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system[3][4]. In normal physiology, ALK is activated by ligands such as midkine (MDK) and pleiotrophin (PTN), leading to dimerization and autophosphorylation of its kinase domain[3]. This activation triggers several downstream signaling cascades critical for cell growth, survival, and differentiation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways[5][6][7][8].

In several types of cancer, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma, the ALK gene undergoes genetic alterations such as chromosomal rearrangements, amplifications, or point mutations[3][6]. These aberrations lead to the constitutive, ligand-independent activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival, and ultimately, tumorigenesis[4][9]. The dependency of these tumors on ALK signaling makes it a prime therapeutic target.

The Landscape of ALK Tyrosine Kinase Inhibitors (TKIs)

The development of ALK TKIs has revolutionized the treatment of ALK-positive cancers, particularly NSCLC. These inhibitors are typically categorized into generations based on their potency, selectivity, and ability to overcome resistance mutations.

  • First-Generation (Crizotinib): Crizotinib was the first ALK inhibitor approved for the treatment of ALK-positive NSCLC. While it demonstrated superior efficacy compared to chemotherapy, most patients eventually develop resistance, often within a year[10][11].

  • Second-Generation (Alectinib, Brigatinib, Ceritinib, Ensartinib): Developed to be more potent and to overcome crizotinib resistance, these agents have shown improved efficacy and better central nervous system (CNS) penetration[10][11][12]. Alectinib and brigatinib, in particular, have demonstrated superior progression-free survival (PFS) compared to crizotinib in first-line settings[10][13][14].

  • Third-Generation (Lorlatinib): Lorlatinib was designed to be active against a wide range of ALK resistance mutations that can emerge after treatment with first- and second-generation inhibitors. It also has excellent CNS penetration, a critical feature given the high incidence of brain metastases in ALK-positive NSCLC[12][15][16][17].

Below is a diagram illustrating the core ALK signaling pathways that are aberrantly activated in cancer.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates PLCg PLCγ ALK->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription ALK_Inhibitor_Evaluation_Workflow Biochemical Step 1: Biochemical Assay (e.g., ADP-Glo™) CellBased Step 2: Cell-Based Assays (e.g., MTT, Western Blot) Biochemical->CellBased Proceed with potent and selective hits Output1 Determine IC50 Selectivity Profile Biochemical->Output1 InVivo Step 3: In Vivo Xenograft Model CellBased->InVivo Proceed with compounds showing cellular activity Output2 Determine Cellular Potency (GI50) Confirm On-Target Effect CellBased->Output2 Output3 Evaluate Anti-Tumor Efficacy Assess Toxicity InVivo->Output3

Caption: A streamlined workflow for preclinical ALK inhibitor evaluation.

Conclusion

The therapeutic landscape for ALK-driven cancers has evolved dramatically, with newer generations of inhibitors offering significant improvements in efficacy, particularly in managing and preventing CNS metastases and overcoming resistance. While crizotinib established the principle of ALK inhibition, second- and third-generation agents like alectinib, brigatinib, and lorlatinib now represent the standard of care in many settings. The rigorous preclinical evaluation of any new potential ALK inhibitor, using a combination of biochemical, cellular, and in vivo models, is critical to ascertain its comparative efficacy and potential clinical utility in this competitive and advancing field.

References

  • An Update of ALK Inhibitors in Human Clinical Trials. (2015). Future Medicine.
  • Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. (n.d.). PMC.
  • Inhibition of ALK Signaling for Cancer Therapy. (2009). AACR Journals.
  • ALK: a tyrosine kinase target for cancer therapy. (n.d.). PMC.
  • ALK Pathway. (n.d.).
  • ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis. (2020). PLOS.
  • First-line ALK inhibitors in treatment-naive advanced ALK rearranged non-small cell lung cancer: systematic review and network meta-analysis. (2023).
  • ALK. (n.d.). OncLive.
  • LDN-209929 dihydrochloride | Haspin Kinase Inhibitor. (n.d.). MedChemExpress.
  • Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. (2021). Frontiers.
  • ALK-positive lung cancer: a moving target. (n.d.).
  • Haspin Kinase (inhibitors, antagonists, modul
  • Identifying optimal ALK inhibitors in first- and second-line treatment of patients with advanced ALK-positive non-small-cell lung cancer: a systematic review and network meta-analysis. (n.d.). Springer Medizin.
  • Review of ALK Inhibitors for Lung Cancer. (2023).
  • Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer. (n.d.). PMC - NIH.
  • ALK (L1196M) Kinase Assay Protocol. (n.d.).
  • Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. (2023). Frontiers.
  • Effect of ALK-inhibitors in the treatment of non-small cell lung cancer. (n.d.).
  • Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors. (n.d.). PMC.
  • Abstract 902: In vitro and in vivo characterization of resistance to lorlatinib treatment in ALK mut
  • Unique Substrate Specificity of Anaplastic Lymphoma Kinase (ALK): Development of Phosphoacceptor Peptides for the Assay of ALK Activity. (2005). Biochemistry.
  • Targeting ALK: the ten lives of a tumor. (n.d.). PMC.
  • EML4-ALK: Upd
  • Can a Third-Generation ALK Inhibitor Improve Outcomes in NSCLC?. (2018). CancerNetwork.
  • Treatment of metastatic ALK-positive non-small cell lung cancer: indirect comparison of different ALK inhibitors using reconstructed patient d
  • Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. (2021). PMC.

Sources

Validating the Specificity of LDN-209929 Dihydrochloride for Haspin Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of mitotic kinase inhibitors, LDN-209929 dihydrochloride stands out as a critical tool compound for interrogating Haspin (GSC) kinase function. Unlike early-generation inhibitors such as 5-iodotubercidin (5-ITu), which suffer from broad promiscuity, or the potent but multi-targeted CHR-6494, LDN-209929 was structurally optimized from its precursor (LDN-192960) specifically to improve selectivity against the DYRK family of kinases.

This guide outlines a rigorous validation framework to confirm the on-target specificity of LDN-209929. By integrating biochemical profiling with functionally relevant cellular readouts—specifically Histone H3 Threonine 3 phosphorylation (H3T3ph)—researchers can confidently attribute phenotypic outcomes to Haspin inhibition rather than off-target interference.

Mechanistic Profile & Signaling Pathway[1][2][3][4][5][6][7]

Haspin is an atypical serine/threonine kinase that is active primarily during mitosis. Its canonical function is the phosphorylation of Histone H3 at Threonine 3 (H3T3ph).[1][2][3][4][5] This epigenetic mark serves as a docking site for the Chromosomal Passenger Complex (CPC) , specifically recruiting Survivin and Aurora B kinase to the inner centromere.

Inhibition of Haspin by LDN-209929 disrupts this recruitment, leading to delocalized Aurora B, failure of chromosome alignment, and subsequent mitotic arrest.

Visualization: Haspin-Dependent Mitotic Signaling

HaspinPathway Haspin Haspin Kinase (Active in Mitosis) H3 Histone H3 (Unphosphorylated) Haspin->H3 Phosphorylates LDN LDN-209929 (Inhibitor) LDN->Haspin Inhibits (IC50 ~55nM) H3T3ph H3T3ph (Phospho-Mark) H3->H3T3ph CPC Chromosomal Passenger Complex (Aurora B/Survivin) H3T3ph->CPC Recruits Centromere Inner Centromere Localization CPC->Centromere Localizes to Alignment Chromosome Congression Centromere->Alignment Ensures

Figure 1: The Haspin signaling cascade.[6][5][7][8] LDN-209929 blocks the phosphorylation of H3T3, preventing the centromeric localization of the CPC.

Comparative Analysis: LDN-209929 vs. Alternatives

Selecting the right chemical probe is essential for data integrity. While CHR-6494 is often cited for its high potency, it exhibits significant off-target activity against CLK and CDK families. LDN-209929 offers a superior balance, particularly in distinguishing Haspin activity from DYRK2, a common off-target for this scaffold class.

Table 1: Specificity and Potency Comparison
FeatureLDN-209929 2HCl CHR-6494 5-Iodotubercidin (5-ITu)
Primary Target Haspin HaspinBroad Kinase Inhibitor
Haspin IC50 ~55 nM~2 nM~10–30 nM
Key Off-Targets DYRK2 (weak)CLK1, DYRK1A, CDK9CK1, CDK, GSK3, DYRKs
Selectivity Ratio ~180-fold (vs DYRK2)Low (<10-fold vs CLK1)Poor (Promiscuous)
Mechanism Acridine derivativeImidazopyridazineAdenosine analog
Best Use Case Specific target validation Potent phenotypic screeningHistorical reference (avoid)

Key Insight: The structural optimization from LDN-192960 to LDN-209929 focused specifically on reducing DYRK2 inhibition. While LDN-192960 inhibits DYRK2 with an IC50 of ~48 nM, LDN-209929 shifts this to ~9.9 µM, providing a wide therapeutic window for specific Haspin interrogation [1, 4].

Validation Workflow

To claim "specificity," one cannot rely on a single assay. The following workflow ensures that the observed effects are due to Haspin inhibition and not general toxicity or off-target kinase blockade.

Visualization: Specificity Validation Logic

ValidationWorkflow Start Start: LDN-209929 Treatment Step1 Biochemical Panel (Exclude DYRK/CLK) Start->Step1 Step2 Cellular Target Engagement Step1->Step2 Decision Is H3T3ph reduced while H3S10ph is stable? Step2->Decision Step3 Phenotypic Confirmation Result_Valid VALIDATED Specific Inhibition Step3->Result_Valid Decision->Step3 Yes Result_Invalid INVALID Off-target (Aurora B/CDK) Decision->Result_Invalid No (Global Mitotic Block)

Figure 2: Step-by-step validation logic. Note the critical checkpoint at Step 2 distinguishing Haspin inhibition from general Aurora B or CDK inhibition.

Detailed Experimental Protocols

Protocol 1: Cellular Target Engagement (H3T3ph Western Blot)

Objective: Quantify the reduction of H3T3ph (Haspin substrate) while confirming that global mitotic entry (H3S10ph) remains intact.

Why this matters: Haspin activity is mitosis-specific.[9][10] If you treat asynchronous cells, the H3T3ph signal will be too low to detect inhibition. You must synchronize cells or use a mitotic arrest agent (Nocodazole) to accumulate H3T3ph signal before testing the inhibitor [2].

Materials:

  • Nocodazole (Microtubule destabilizer).

  • LDN-209929 2HCl (resuspended in DMSO).

  • Antibodies: Anti-H3T3ph (Rabbit mAb), Anti-H3S10ph (Mouse mAb), Anti-Total H3.

Workflow:

  • Synchronization: Treat HeLa or U2OS cells with Nocodazole (330 nM) for 16 hours to arrest cells in prometaphase.

  • Inhibitor Treatment: While keeping Nocodazole present (to maintain mitotic state), add LDN-209929 at varying concentrations (10 nM, 100 nM, 1 µM, 10 µM) for 1 hour .

    • Note: A short treatment window (1-2h) on arrested cells isolates kinase inhibition from cell cycle progression effects.

  • Lysis: Harvest cells (including floating mitotic cells) and lyse in RIPA buffer containing phosphatase inhibitors (essential).

  • Detection: Perform Western Blot.

    • Success Criteria: Dose-dependent decrease in H3T3ph .

    • Specificity Check: H3S10ph (Aurora B substrate) should remain relatively stable or decrease only at very high concentrations (>10 µM). If H3S10ph vanishes at 100 nM, you are likely hitting Aurora B or upstream CDKs, indicating a lack of specificity [3].

Protocol 2: Immunofluorescence for CPC Displacement

Objective: Visualize the functional consequence of Haspin inhibition—the loss of centromeric Aurora B.

Workflow:

  • Culture: Grow cells on coverslips.

  • Arrest & Treat: Arrest with Nocodazole (as above) and treat with LDN-209929 (100 nM - 1 µM) for 2 hours.

  • Fixation: Fix with 4% Paraformaldehyde (15 min) or cold Methanol (if the antibody requires it).

  • Staining:

    • Primary: Anti-Aurora B (detects CPC) + Anti-Centromere (ACA/CREST - marks kinetochores).

    • Secondary: AlexaFluor 488 (Aurora B) + AlexaFluor 594 (CREST).

  • Analysis:

    • Control (DMSO): Aurora B should co-localize tightly with CREST markers at the inner centromere.

    • LDN-209929 Treated: Aurora B signal should disperse along the chromosome arms or into the cytoplasm, while CREST signals remain distinct [3, 5].

Protocol 3: Biochemical Selectivity Screen (CMGC Family)

Objective: Rule out high-risk off-targets.

Method: Submit LDN-209929 (at 1 µM) to a commercial kinase profiling panel. Critical Inclusions:

  • DYRK1A, DYRK2, DYRK3: To confirm the >100-fold window.

  • CLK1, CLK2: Common off-targets for Haspin inhibitors.

  • CDK1/CyclinB: To ensure the compound isn't simply blocking mitotic entry.

Data Interpretation: A "Clean" profile for LDN-209929 should show >80% inhibition of Haspin and <20% inhibition of DYRK2/CLK1 at 100 nM concentrations.

References

  • Amato, R., et al. (2012). Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation. Journal of Cell Biology. Retrieved from [Link]

  • Wang, F., et al. (2012).[1] Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis. Science. Retrieved from [Link]

  • Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

A Researcher's Guide to Kinase Selectivity: The Cross-Reactivity Profile of LDN-209929 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor development, achieving target specificity is a paramount challenge that dictates the translational potential of a candidate molecule. This guide provides an in-depth analysis of LDN-209929 dihydrochloride, a potent inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase). We will dissect its cross-reactivity profile against a broader kinase panel, offering a direct comparison with its structural predecessor and other contemporary inhibitors. The experimental data herein is contextualized with field-proven insights and detailed methodologies to empower researchers in making informed decisions for their experimental designs.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular processes. Their structural similarity, particularly within the ATP-binding pocket, makes the development of selective inhibitors a formidable task.[1][2] Off-target inhibition can lead to ambiguous experimental results, cellular toxicity, or unforeseen side effects, underscoring the necessity of comprehensive selectivity profiling.[3]

LDN-209929 dihydrochloride was developed as a potent and selective inhibitor of Haspin kinase, an atypical serine/threonine kinase essential for proper chromosome alignment during mitosis through its phosphorylation of histone H3 at threonine 3 (H3T3).[4] This guide evaluates the success of its design by examining its activity across the kinome.

Primary Target Potency and Key Selectivity Metrics

LDN-209929 is a highly potent inhibitor of Haspin kinase, exhibiting an IC50 value of 55 nM.[4][5][6] Its development was aimed at improving the selectivity profile of its precursor, LDN-192960.[4] The primary off-target of concern for this chemical scaffold is the Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).

LDN-209929 demonstrates a remarkable 180-fold selectivity for Haspin over DYRK2, against which it has an IC50 of 9.9 µM.[4][6] This high degree of selectivity is a critical attribute for researchers seeking to specifically interrogate the function of Haspin kinase without the confounding effects of potent DYRK2 inhibition.

Comparative Analysis: LDN-209929 vs. Alternative Haspin Inhibitors

To fully appreciate the selectivity profile of LDN-209929, it is essential to compare it with its parent compound and other available Haspin inhibitors. The data presented below highlights the successful optimization of LDN-209929 for Haspin selectivity.

CompoundPrimary TargetHaspin IC50DYRK2 IC50Selectivity (DYRK2/Haspin)
LDN-209929 Haspin 55 nM [4][6]9,900 nM [4][6]~180-fold
LDN-192960Haspin/DYRK210 nM[5]48 nM[5]~5-fold
CHR-6494Haspin2 nM[5]Not specifiedNot specified
MU1920Haspin6 nM[5]Not specifiedNot specified

Table 1: Comparative inhibitory activities of selected Haspin kinase inhibitors.

As the data illustrates, LDN-192960 is a potent dual inhibitor of both Haspin and DYRK2.[5] In contrast, LDN-209929, while slightly less potent against Haspin, offers a significantly wider therapeutic window for selective inhibition, making it a superior tool for deconvoluting Haspin-specific cellular pathways.

Caption: Selectivity shift from LDN-192960 to LDN-209929.

Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Trustworthy data is built on robust and reproducible methodologies. Below is a detailed protocol for determining the IC50 of an inhibitor against a target kinase, a standard procedure in kinase panel screening.[3][7]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Materials:

  • Kinase (e.g., recombinant Haspin)

  • Kinase substrate (e.g., Histone H3 peptide)

  • LDN-209929 dihydrochloride (or other inhibitor)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Methodology:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of LDN-209929 in 100% DMSO.

    • Perform serial dilutions in kinase buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). This step is crucial for generating a full dose-response curve.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mixture (prepared in kinase buffer). This initiates the reaction. The final concentrations of kinase and substrate should be optimized for linear reaction kinetics, typically near the Km for the substrate.

    • Causality Check: Running the reaction at or near the ATP Km value provides the most sensitive measure of competitive inhibitors. However, screening at physiological ATP concentrations (e.g., 1 mM) can provide more biologically relevant data.[3]

  • Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be validated to ensure the reaction remains in the linear phase for the non-inhibited control.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which then drives a luciferase reaction, producing light.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

G prep 1. Prepare Serial Dilution of LDN-209929 plate 2. Add Inhibitor/DMSO to 384-well Plate prep->plate react 3. Add Kinase/Substrate/ATP Mixture to Initiate Reaction plate->react incubate1 4. Incubate at 30°C (e.g., 60 min) react->incubate1 adpglo 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate1->adpglo incubate2 6. Incubate at RT (40 min) adpglo->incubate2 detect 7. Add Kinase Detection Reagent (Converts ADP to ATP, drives luminescence) incubate2->detect incubate3 8. Incubate at RT (30 min) detect->incubate3 read 9. Read Luminescence incubate3->read analyze 10. Plot Data & Calculate IC50 read->analyze

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Conclusion and Outlook

The experimental data robustly demonstrates that LDN-209929 dihydrochloride is a potent Haspin kinase inhibitor with a significantly improved selectivity profile over its predecessor, LDN-192960. Its 180-fold selectivity against DYRK2 makes it an exemplary chemical tool for specifically investigating Haspin-mediated cellular processes. For researchers in oncology and cell cycle regulation, the use of a well-characterized, selective inhibitor like LDN-209929 is critical for generating clear, interpretable data and validating Haspin as a potential therapeutic target. We recommend that researchers always confirm inhibitor activity in their specific cellular models, as cell permeability and off-target effects can be context-dependent.

References

  • Cuny, G. D., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-4. (Referenced in MedChemExpress product page)
  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]

  • Mora, F., et al. (2022). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Park, H., et al. (2021). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. RSC Medicinal Chemistry. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]

Sources

"comparative study of LDN 209929 dihydrochloride and dorsomorphin"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Disambiguation

This guide provides a technical comparison between LDN-209929 dihydrochloride and Dorsomorphin (Compound C) .

CRITICAL DISTINCTION: While both compounds share the "LDN" nomenclature association in some databases or are used as kinase probes, they target fundamentally different biological mechanisms.

  • LDN-209929 is a highly selective Haspin Kinase Inhibitor used to study mitosis and chromosome alignment.

  • Dorsomorphin is a broad-spectrum AMPK and BMP Inhibitor used to study metabolism and stem cell differentiation.

Note: If your research intent was to compare Dorsomorphin with its optimized BMP-selective derivative, you are likely looking for LDN-193189 . This guide focuses on the specific request: LDN-209929 vs. Dorsomorphin.

Mechanistic Profiles & Target Selectivity[1]

LDN-209929 Dihydrochloride: The Mitotic Precision Tool

LDN-209929 is an acridine-based small molecule designed to overcome the selectivity issues of earlier Haspin inhibitors. Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is an atypical serine/threonine kinase essential for mitosis.

  • Primary Mechanism: Inhibits Haspin-mediated phosphorylation of Histone H3 at Threonine 3 (H3T3ph). This phosphorylation is critical for the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres during prometaphase.

  • Selectivity: Highly selective. It exhibits an IC50 of ~55 nM for Haspin and maintains a >180-fold selectivity window against its nearest off-target, DYRK2.[1]

Dorsomorphin (Compound C): The Metabolic & Developmental Probe

Dorsomorphin is a pyrazolo[1,5-a]pyrimidine originally identified as an AMPK inhibitor but later found to potently inhibit Bone Morphogenetic Protein (BMP) signaling.[2]

  • Primary Mechanism:

    • AMPK: Reversible, ATP-competitive inhibition (Ki = 109 nM).

    • BMP: Inhibits Type I BMP receptors (ALK2, ALK3, ALK6), blocking SMAD1/5/8 phosphorylation.

  • Selectivity: Poor ("Dirty"). Significant off-target inhibition of VEGF receptors (KDR), PDGF receptors, and multiple other kinases. This promiscuity complicates data interpretation in complex biological systems.

Comparative Data Summary
FeatureLDN-209929 DihydrochlorideDorsomorphin (Compound C)
Primary Target Haspin Kinase (GSG2)AMPK & BMP Receptors (ALK2/3/6)
Chemical Class Acridine derivativePyrazolo[1,5-a]pyrimidine
Potency (IC50/Ki) Haspin: 55 nM AMPK: 109 nM (Ki)ALK2: ~50–100 nM
Major Off-Targets DYRK2 (IC50 ~9.9 µM)KDR (VEGFR2), PDGFR, TGFβ (ALK5 at high conc.)
Selectivity Profile High (>180-fold vs. DYRK2)Low (Promiscuous kinase inhibition)
Primary Application Mitosis, Chromosome segregation, H3T3ph studiesAutophagy, Lipid metabolism, Stem cell differentiation (Cardiomyogenesis)
Solubility DMSO, Water (moderate)DMSO (soluble), Water (poor)

Signal Transduction Pathways

The following diagrams illustrate the distinct pathways modulated by these two compounds.

LDN-209929 Pathway (Mitotic Regulation)

HaspinPathway LDN LDN-209929 Haspin Haspin Kinase LDN->Haspin Inhibits (IC50 55nM) H3 Histone H3 Haspin->H3 Phosphorylates H3T3ph H3-Thr3 Phosphorylation H3->H3T3ph Generates CPC Chromosomal Passenger Complex (Aurora B) H3T3ph->CPC Recruits to Centromeres Mitosis Chromosome Alignment & Segregation CPC->Mitosis Regulates

Figure 1: LDN-209929 prevents Histone H3 phosphorylation, disrupting CPC recruitment and mitotic progression.[1][3][4][5][6]

Dorsomorphin Pathway (Metabolic & Developmental)

DorsomorphinPathway cluster_AMPK Metabolic Pathway cluster_BMP BMP Signaling Dorso Dorsomorphin AMPK AMPK Dorso->AMPK Inhibits (Ki 109nM) BMPR ALK2 / ALK3 Dorso->BMPR Inhibits mTOR mTORC1 AMPK->mTOR Normally Inhibits Autophagy Autophagy Induction mTOR->Autophagy Inhibits SMAD SMAD 1/5/8 BMPR->SMAD Phosphorylates Diff Differentiation (e.g., Osteogenesis) SMAD->Diff Translocates/Activates

Figure 2: Dorsomorphin acts as a dual inhibitor, blocking both AMPK-mediated metabolic control and BMP-mediated differentiation.

Experimental Protocols

To validate the activity of these compounds, the following self-validating protocols are recommended.

Protocol A: Validating LDN-209929 (Haspin Inhibition)

Objective: Quantify reduction in Histone H3 Threonine 3 phosphorylation (H3T3ph) in HeLa cells.

  • Cell Synchronization: Treat HeLa cells with Thymidine (2 mM) for 18 hours to synchronize in G1/S, release for 6 hours, then treat with Nocodazole (100 ng/mL) to arrest in mitosis.

  • Treatment:

    • Experimental: Add LDN-209929 (Concentration range: 10 nM – 1 µM) for 1 hour.

    • Control: DMSO vehicle (0.1%).

  • Extraction: Harvest cells; perform histone extraction using acid extraction (0.2N HCl) to preserve phosphorylation states.

  • Western Blot:

    • Primary Antibody: Anti-H3T3ph (1:1000).

    • Loading Control: Anti-Total H3.

  • Validation Criteria: A dose-dependent disappearance of the H3T3ph band confirms on-target Haspin inhibition. Complete ablation should occur >100 nM.

Protocol B: Validating Dorsomorphin (BMP Specificity Check)

Objective: Distinguish BMP inhibition from AMPK inhibition using a reporter assay.

  • Reporter System: Transfect C2C12 myoblasts with a BRE-Luc (BMP Response Element luciferase) plasmid.

  • Induction:

    • Induce with BMP4 (50 ng/mL) to stimulate ALK3/SMAD signaling.

  • Treatment:

    • Treat with Dorsomorphin (1 – 10 µM).

    • Comparison Control: Treat with LDN-193189 (100 nM) if available (as a positive control for clean BMP inhibition).

  • Readout: Measure Luciferase activity after 24 hours.

  • Validation Criteria: Dorsomorphin should suppress Luciferase signal.

    • Self-Validation Check: To confirm AMPK inhibition (and off-target toxicity), run a parallel MTT viability assay. Dorsomorphin often shows cytotoxicity at >10 µM due to AMPK/off-target effects, whereas specific BMP inhibitors do not.

Synthesis & Recommendations

When to Use LDN-209929
  • Mitotic Studies: Use when studying the mechanisms of chromosome alignment or the Chromosomal Passenger Complex.

  • Kinase Selectivity Panels: Use as a highly specific reference inhibitor for the atypical kinase Haspin.

  • Cancer Research: Investigating Haspin as a target for anti-mitotic cancer therapies.

When to Use Dorsomorphin
  • General Screening: Useful as a "first-pass" inhibitor for AMPK or BMP to see if a phenotype is reversible.

  • Zebrafish Models: Historically used to induce dorsalization (phenotypic readout for BMP inhibition).[7]

  • Iron Metabolism: Studying hepcidin regulation via the BMP-SMAD pathway.

Limitations & Alternatives
  • Dorsomorphin Warning: Due to its "dirty" profile (inhibiting VEGF, AMPK, and BMP), data generated with Dorsomorphin must be validated with more selective tools.

    • For BMP: Use LDN-193189 or DMH1 .

    • For AMPK: Use A-769662 (activator) or genetic knockdown, as specific AMPK inhibitors are rare.

  • LDN-209929 Stability: Ensure proper storage (-20°C, desiccated). Acridine derivatives can be light-sensitive; minimize exposure during handling.

References

  • Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Yu, P. B., et al. (2008). "Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism." Nature Chemical Biology.

  • Boergermann, J. H., et al. (2010). "Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells."[5][8] The International Journal of Biochemistry & Cell Biology.[5][8]

  • Tocris Bioscience. "LDN 209929 dihydrochloride Product Information."

  • Selleck Chemicals. "Dorsomorphin (Compound C) Biological Activity and Protocols."

Sources

"confirming target engagement of LDN 209929 dihydrochloride in cells"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Target Engagement of LDN-209929 Dihydrochloride in Cells Content Type: Publish Comparison Guide

Executive Summary: The Precision Tool for Haspin Kinase

LDN-209929 dihydrochloride is a highly selective, cell-permeable inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) , a serine/threonine kinase critical for mitosis. Unlike earlier generation inhibitors that suffered from significant off-target activity against DYRK2 or CLK kinases, LDN-209929 offers a refined chemical probe profile, making it the preferred choice for dissecting the specific role of Haspin in histone H3 threonine 3 (H3T3) phosphorylation and Chromosomal Passenger Complex (CPC) recruitment.

This guide provides a rigorous framework for validating LDN-209929 target engagement in cellular models, contrasting it with common alternatives like CHR-6494, and detailing self-validating experimental protocols.

Comparative Analysis: LDN-209929 vs. Alternatives

When selecting a chemical probe for Haspin, researchers must balance potency with selectivity . While CHR-6494 is more potent, LDN-209929 provides superior selectivity against the closely related DYRK family, reducing the risk of confounding phenotypic data.

Table 1: Technical Comparison of Haspin Inhibitors

FeatureLDN-209929 (Recommended) CHR-6494 LDN-192960
Primary Target Haspin (

nM)
Haspin (

nM)
Haspin (

nM)
Key Off-Target DYRK2 (


M)
TrkA, GSK-3

, CDK1 (

nM)
DYRK2 (

nM)
Selectivity Ratio ~180-fold (Haspin vs. DYRK2)Moderate (Promiscuous at >500 nM)~5-fold (Poor selectivity)
Mechanism ATP-competitive (Acridine analog)ATP-competitive (Imidazopyridazine)ATP-competitive
Cellular Use Specific Probe: Ideal for attributing phenotype strictly to Haspin.Potent Cytotoxic: Ideal for inducing maximal mitotic catastrophe/apoptosis.Obsolete: Superseded by LDN-209929.
Solubility High (Dihydrochloride salt)Moderate (Often requires acid for stability)Moderate

Expert Insight: Use CHR-6494 if your goal is simply to kill cancer cells via mitotic failure. Use LDN-209929 if your goal is to study the specific biology of Haspin without inhibiting DYRK2, which regulates separate proteasomal and apoptotic pathways.

Mechanistic Context

To validate engagement, one must understand the downstream consequences of inhibition. Haspin is active only during mitosis.

  • Pathway: Haspin ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     Phosphorylates Histone H3 at Thr3 (H3T3ph) 
    
    
    
    Recruits CPC (Aurora B) to centromeres
    
    
    Ensures chromosome alignment.
  • Biomarker: Loss of H3T3ph specifically in mitotic cells.

HaspinSignaling Haspin Haspin Kinase H3 Histone H3 (Thr3) Haspin->H3 Phosphorylates LDN LDN-209929 LDN->Haspin Inhibits H3T3ph H3T3ph (Mitotic Marker) H3->H3T3ph Mitosis Entry CPC Chromosomal Passenger Complex (Aurora B) H3T3ph->CPC Recruits to Centromere Alignment Chromosome Alignment CPC->Alignment Regulates

Figure 1: Mechanism of Action.[1][2] LDN-209929 blocks Haspin, preventing H3T3 phosphorylation and subsequent CPC recruitment.

Methodological Validation Protocols

Protocol A: Functional Validation via Western Blot (The "Gold Standard")

Objective: Confirm inhibition of Haspin enzymatic activity in cells. Critical Constraint: Haspin is mitosis-specific.[1] Treating asynchronous cells will yield a weak or undetectable H3T3ph signal, leading to false negatives. You must synchronize cells.

Step-by-Step Workflow:

  • Cell Synchronization:

    • Seed HeLa or U2OS cells at 60% confluence.

    • Treat with Nocodazole (100 ng/mL) for 16–18 hours. This arrests cells in prometaphase where Haspin is maximally active and H3T3ph is high.

  • Inhibitor Treatment:

    • While keeping Nocodazole present (to maintain arrest), add LDN-209929 at varying concentrations (e.g., 0, 100 nM, 500 nM, 1

      
      M, 5 
      
      
      
      M).
    • Incubate for 2 hours . (Short incubation prevents cell death/exit from mitosis confounding the results).

  • Lysis & Harvesting:

    • Harvest mitotic cells (shake-off method works well for rounded mitotic cells) or scrape all cells.

    • Lyse in RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate, NaF) and protease inhibitors.

    • Tip: Sonicate lysates to shear chromatin, as Histone H3 is chromatin-bound.

  • Western Blotting:

    • Primary Antibody 1 (Target): Anti-Histone H3 (phospho T3) [Clone JY325 or equivalent].

    • Primary Antibody 2 (Specificity Control): Anti-Histone H3 (phospho S10).

      • Self-Validation: LDN-209929 should reduce H3T3ph but leave H3S10ph (an Aurora B target) largely intact at selective doses (<1

        
        M). If H3S10ph disappears, you are likely inhibiting Aurora B or causing mitotic exit (toxicity).
        
    • Loading Control: Total Histone H3.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical binding of LDN-209929 to Haspin protein in intact cells (Target Engagement). Rationale: Ligand binding stabilizes the protein, shifting its melting temperature (


) higher.

Step-by-Step Workflow:

  • Treatment:

    • Treat 10 million cells with LDN-209929 (1

      
      M)  or DMSO control for 1 hour.
      
  • Harvesting:

    • Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot into 8–10 PCR tubes (50

      
      L per tube).
      
  • Thermal Challenge:

    • Heat each tube to a different temperature gradient (e.g., 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C) for 3 minutes using a thermal cycler.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40 in PBS) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Run Western Blot using Anti-Haspin antibody.

    • Result: The LDN-treated samples should show Haspin bands persisting at higher temperatures compared to DMSO controls.

CETSA_Workflow Step1 1. Treat Cells (LDN vs DMSO) Step2 2. Aliquot & Heat Gradient (40-61°C) Step1->Step2 Step3 3. Lyse & Centrifuge Step2->Step3 Step4 4. Western Blot (Supernatant) Step3->Step4 Result Result: Shift in Aggregation Temperature Step4->Result

Figure 2: CETSA Workflow. A shift in the soluble protein curve confirms physical binding of LDN-209929 to Haspin.

References

  • Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3491-3494.

  • Huertas, D., et al. (2012).[3] "Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin." Oncogene, 31, 1408–1418.[3]

  • Amato, R., et al. (2022). "A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors." Molecules, 27(19), 6524.

  • MedChemExpress. "LDN-209929 Product Datasheet & Biological Activity."

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9, 2100–2122.

Sources

Technical Guide: Reproducibility of Experimental Results with LDN-209929 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Positioning

LDN-209929 dihydrochloride is a potent, small-molecule inhibitor of Haspin (Gsg2) , a serine/threonine kinase essential for mitosis.[1][2] Unlike broad-spectrum mitotic poisons (e.g., paclitaxel), LDN-209929 targets the specific phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a modification required to recruit the Chromosomal Passenger Complex (CPC) to centromeres.

The Reproducibility Crisis: Inconsistent results with LDN-209929 often stem from a misunderstanding of its selectivity window . While it inhibits Haspin with an IC50 of ~55 nM, it retains affinity for DYRK2 (IC50 ~9.9 µM).[1] Researchers dosing above 1-2 µM inadvertently inhibit DYRK2, confounding phenotypic data with off-target effects related to p53 regulation and Hedgehog signaling.

This guide provides the rigorous controls and comparative data necessary to isolate Haspin-specific phenotypes.

Comparative Analysis: LDN-209929 vs. Alternatives

To select the correct tool, one must balance potency against selectivity. The following table contrasts LDN-209929 with its precursor and its primary market competitor.

Table 1: Haspin Inhibitor Performance Matrix
FeatureLDN-209929 (2HCl) LDN-192960 CHR-6494
Primary Target Haspin (IC50: 55 nM)Haspin (IC50: 10 nM)Haspin (IC50: 2 nM)
Secondary Target DYRK2 (IC50: 9.9 µM)DYRK2 (IC50: 48 nM)MARKs / Aurora B (High dose)
Selectivity Ratio ~180-fold (Haspin vs. DYRK2)~5-fold (Poor selectivity)High, but potent cytotoxicity
Solubility High (Water/DMSO)ModerateLow (Requires acid/DMSO)
Primary Use Case Mechanistic Dissection Not Recommended (Obsolete)Therapeutic Efficacy
Risk Factor Loss of selectivity >2 µMDual inhibition artifactsGeneral cytotoxicity masks mechanism

Scientist’s Note: Use LDN-209929 when you need to prove a phenotype is specifically driven by Haspin. Use CHR-6494 if you are screening for maximal anti-proliferative potency in cancer models, regardless of the precise mitotic mechanism.

Mechanistic Pathway Visualization

Understanding the downstream effects is critical for validating target engagement. LDN-209929 prevents the "marking" of centromeres (H3T3ph), leading to a failure in Aurora B recruitment.

HaspinSignaling LDN LDN-209929 Haspin Haspin Kinase (Gsg2) LDN->Haspin Inhibits (IC50 55nM) Defect Misaligned Chromosomes (Mitotic Arrest) LDN->Defect Resulting Phenotype H3 Histone H3 Haspin->H3 Targets H3T3ph H3T3 Phosphorylation (Centromeric Mark) H3->H3T3ph Phosphorylates CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AuroraB Aurora B Localization CPC->AuroraB Activates/Localizes Mitosis Proper Chromosome Segregation AuroraB->Mitosis Ensures

Figure 1: The Haspin signaling axis. LDN-209929 blocks H3T3 phosphorylation, preventing Aurora B localization and causing chromosome alignment defects.

Validated Experimental Protocols

To ensure reproducibility, these protocols include "Self-Validating" steps—internal controls that confirm the assay worked technically, independent of the hypothesis.

Protocol A: Cell-Based Target Engagement (H3T3ph Immunoblot)

Objective: Confirm LDN-209929 is inhibiting Haspin inside the cell without confounding cell-cycle effects. Critical Variable: Haspin is only active during mitosis.[2] You must synchronize cells or the signal will be too low to quantify.

Materials:

  • HeLa or U2OS cells.

  • Nocodazole (to arrest cells in mitosis).

  • LDN-209929 (dissolved in DMSO).

  • Antibody: Anti-Histone H3 (phospho T3) [Abcam ab32107 or equivalent].

Step-by-Step Workflow:

  • Synchronization (The Setup):

    • Seed cells at 60% confluence.

    • Treat with Nocodazole (330 nM) for 16 hours.

    • Why? This arrests >80% of cells in prometaphase, where Haspin activity is maximal. Without this, H3T3ph signal is negligible.

  • Drug Treatment (The Challenge):

    • While keeping Nocodazole present, add LDN-209929 at varying concentrations: 0 nM (DMSO), 100 nM, 500 nM, 1 µM, 10 µM.

    • Incubate for 2 hours only.

    • Scientist's Insight: Long incubations (>24h) with LDN-209929 induce apoptosis, degrading histones and ruining the blot. Short exposure measures kinase inhibition, not cell death.

  • Harvest & Lysis:

    • Collect mitotic shake-off cells (do not scrape adherent interphase cells; they are background noise).

    • Lyse in RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate is non-negotiable here).

  • Analysis (Western Blot):

    • Probe for H3T3ph .

    • Self-Validating Control: Probe for Total Histone H3 .

    • Success Metric: You should see a dose-dependent decrease in H3T3ph signal relative to Total H3. The IC50 in this cellular assay should be roughly 500 nM - 1 µM (higher than biochemical IC50 due to ATP competition).

Protocol B: Handling & Storage (The "Hidden" Variable)

LDN-209929 is supplied as a dihydrochloride salt .[3] This makes it water-soluble but highly hygroscopic.

  • Arrival: Do not open the vial immediately. Allow it to equilibrate to room temperature to prevent condensation.

  • Solubilization:

    • Preferred: DMSO (up to 50 mM) .

    • Alternative: Water (up to 20 mM).

    • Warning: In aqueous solution, the pH is acidic. If adding directly to media, ensure the buffering capacity (HEPES/Bicarbonate) can handle the shift, or pre-neutralize.

  • Storage: Store aliquots at -80°C. Avoid freeze-thaw cycles. If the powder turns sticky/clumped, it has absorbed moisture; weigh-based dosing is now inaccurate.

Troubleshooting & Data Interpretation

The "DYRK2 Trap"

If you observe significant p53 stabilization or defects in Hedgehog signaling, you have likely overdosed the compound (>5 µM).

  • Correction: Repeat the experiment with LDN-192960 (the dual inhibitor) as a positive control for off-target effects. If LDN-209929 mimics LDN-192960 exactly, you are losing selectivity.

Visualizing the Workflow

Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Validation Step1 Dissolve LDN-209929 (DMSO, 10mM Stock) Step3 Add LDN-209929 (2h Pulse) Step1->Step3 Step2 Nocodazole Block (16h, 330nM) Step2->Step3 Step4 Harvest Mitotic Shake-off Step3->Step4 Step5 Western Blot: H3T3ph vs Total H3 Step4->Step5 Step6 Check Selectivity: Target < 1µM Step5->Step6

Figure 2: Optimized experimental workflow for validating Haspin inhibition in cell culture.

References

  • Cuny, G. D., et al. (2010). "Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors."[2][4] Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Defines the synthesis and IC50 values (55 nM) of LDN-209929.
  • Huertas, D., et al. (2012). "Antitumor activity of a novel small-molecule inhibitor of the mitotic kinase Haspin." Oncogene.

    • Relevance: Establishes the H3T3ph biomarker and comparison with CHR-6494.
  • Amato, A., et al. (2014). "Assessment of a Small Molecule Inhibitor of Haspin Kinase." Methods in Molecular Biology.

    • Relevance: Provides detailed protocols for kinase assays involving Haspin inhibitors.
  • MedChemExpress. "LDN-209929 dihydrochloride Product Datasheet."

    • Relevance: Solubility, storage, and chemical property verification.[5]

Sources

A Head-to-Head Technical Guide: K02288 versus Alternative ALK2 Inhibitors for BMP Signaling Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, evidence-based comparison of small molecule inhibitors targeting Activin Receptor-Like Kinase 2 (ALK2), a critical component of the Bone Morphogenetic Protein (BMP) signaling pathway. We will primarily focus on K02288, a potent and selective 2-aminopyridine-based inhibitor, and place it in context with other widely used research compounds to inform experimental design and compound selection for researchers in cell biology, developmental biology, and drug discovery.

The Central Target: ALK2 in BMP Signaling

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial cellular communication system that belongs to the Transforming Growth Factor-beta (TGF-β) superfamily. This pathway is fundamental for embryonic development, tissue homeostasis, and regeneration, particularly in skeletal formation.[1][2][3] Dysregulation of BMP signaling, often through gain-of-function mutations in the ALK2 receptor (also known as ACVR1), is the genetic driver of rare and debilitating diseases like Fibrodysplasia Ossificans Progressiva (FOP), where muscle and connective tissues are progressively replaced by bone.[4][5][6]

The signaling cascade is initiated when a BMP ligand binds to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[1][3] The constitutively active Type II receptor phosphorylates and activates the Type I receptor, ALK2. Activated ALK2 then phosphorylates downstream effector proteins, primarily the receptor-regulated SMADs (R-SMADs) 1, 5, and 8.[7][8] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[3] Small molecule inhibitors that target the ATP-binding pocket of ALK2 are invaluable tools for studying this pathway and represent a promising therapeutic strategy for FOP.[6][9]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII Type II Receptor (e.g., BMPR2) BMP->TypeII Binds ALK2 Type I Receptor (ALK2/ACVR1) TypeII->ALK2 Recruits & Phosphorylates (P) R_SMAD SMAD 1/5/8 ALK2->R_SMAD Phosphorylates (P) Complex SMAD 1/5/8 - SMAD4 Complex R_SMAD->Complex Forms Complex Co_SMAD SMAD4 Co_SMAD->Complex Transcription Target Gene Transcription Complex->Transcription Translocates & Regulates Inhibitors K02288 & LDN-193189 Inhibitors->ALK2 Inhibits ATP Binding

Figure 1: The canonical BMP/SMAD signaling pathway and the point of ALK2 inhibition.

Compound Analysis: K02288 and a Relevant Comparator

The initial query proposed a comparison between LDN 209929 dihydrochloride and K02288 . However, a review of authoritative sources and supplier data reveals a critical distinction in their primary targets.

  • K02288 is a well-documented, potent, and selective inhibitor of BMP Type I receptors, with a particularly high affinity for ALK2.[10][11][12] It features a 2-aminopyridine core structure.[10][12]

  • LDN 209929 dihydrochloride is characterized in the literature and by chemical suppliers as a potent and selective inhibitor of haspin kinase , an enzyme involved in phosphorylating histone H3 during mitosis.[13][14]

Given that these compounds target fundamentally different kinase families, a direct head-to-head comparison for ALK2 inhibition is not scientifically appropriate. To fulfill the objective of this guide—providing a meaningful comparison for researchers studying BMP signaling—we will instead compare K02288 with LDN-193189 . LDN-193189 is a highly utilized, potent ALK2/3 inhibitor derived from the dorsomorphin scaffold and is frequently used as a benchmark compound, with direct comparative data available against K02288.[15][16][17]

Head-to-Head Comparison: K02288 vs. LDN-193189

Both K02288 and LDN-193189 are potent inhibitors of ALK2, but they derive from different chemical scaffolds and exhibit distinct selectivity profiles. This distinction is crucial, as off-target effects can confound experimental results.

ParameterK02288LDN-193189Reference
Core Scaffold 2-AminopyridinePyrazolo[1,5-a]pyrimidine[15][16]
ALK1 IC₅₀ 1.8 nM12 nM[15]
ALK2 IC₅₀ 1.1 nM5 nM[15]
ALK3 IC₅₀ 34.4 nM30 nM[15]
ALK4 IC₅₀ 302 nM>10,000 nM[15]
ALK5 IC₅₀ 321 nM>10,000 nM[15]
ALK6 IC₅₀ 6.4 nM12 nM[15]
Kinome-wide Selectivity More selective. At 1 µM, >50% inhibition of only 8 out of 200 kinases.Less selective. At 1 µM, >50% inhibition of 21 out of 200 kinases.[15]
Notable Off-Targets (>50% inhibition at 1µM) ABL, ARG, among others. Does not significantly inhibit KDR (VEGFR2).ABL, SIK2, KDR (VEGFR2), among others.[15]

Expert Insights:

The data clearly indicates that while both compounds are highly potent against ALK2, K02288 demonstrates a superior kinome-wide selectivity profile .[15] The fact that LDN-193189 potently inhibits KDR (VEGFR2), a key receptor in angiogenesis, is a significant consideration.[15] For experiments where potential effects on vascular biology could be a confounding factor, K02288 is the more appropriate tool. The divergent selectivity profiles underscore the importance of choosing a chemical probe based not only on its on-target potency but also on its characterized off-targets.[15]

Experimental Protocols for Comparative Validation

To ensure trustworthy and reproducible results, every researcher should validate inhibitor performance in their specific system. Below are standardized, self-validating protocols for comparing ALK2 inhibitors.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol determines the direct inhibitory effect of the compounds on the enzymatic activity of recombinant ALK2 kinase. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is directly proportional to kinase activity.[18]

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Kinase Buffer - Recombinant ALK2 - Substrate (e.g., Myelin Basic Protein) - ATP - Serial Dilution of Inhibitor start->prep plate Plate Reagents in 384-well Plate: 1. 1µL Inhibitor (or DMSO control) 2. 2µL ALK2 + Substrate Mix 3. 2µL ATP to start reaction prep->plate incubate Incubate at Room Temp (e.g., 60 minutes) plate->incubate adpglo Add 5µL ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) incubate->adpglo incubate2 Incubate at Room Temp (40 minutes) adpglo->incubate2 detect Add 10µL Kinase Detection Reagent (Converts ADP to ATP, generates light via luciferase) incubate2->detect incubate3 Incubate at Room Temp (30-60 minutes) detect->incubate3 read Read Luminescence on a Plate Reader incubate3->read analyze Analyze Data: - Convert Luminescence to % Inhibition - Plot Dose-Response Curve - Calculate IC₅₀ Value read->analyze end End analyze->end

Figure 2: Workflow for an in vitro ALK2 kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[18] Prepare serial dilutions of K02288 and the comparator compound in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle control. Add 2 µL of a mix containing recombinant ALK2 enzyme and a suitable substrate (e.g., casein).

  • Initiation: Start the reaction by adding 2 µL of ATP solution at a concentration near the Kₘ for ALK2.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into a luminescent signal. Incubate for 30-60 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the results to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay via Western Blot

This assay validates that the inhibitor can penetrate the cell membrane and inhibit ALK2 signaling in a biological context. We measure the phosphorylation of SMAD1/5/8 in response to BMP stimulation. C2C12 myoblast cells are a standard model for this experiment.[15]

Western_Blot_Workflow start Start culture Culture C2C12 Cells to ~80% Confluency start->culture starve Serum Starve Cells (e.g., 4-6 hours in low-serum media) culture->starve treat Pre-treat with Inhibitor (Serial dilutions or DMSO control) for 1 hour starve->treat stimulate Stimulate with BMP4 (e.g., 50 ng/mL) for 30-60 min treat->stimulate lyse Wash with PBS & Lyse Cells in RIPA Buffer with Protease/ Phosphatase Inhibitors stimulate->lyse quantify Quantify Protein Concentration (e.g., BCA Assay) lyse->quantify sds Prepare Samples & Run SDS-PAGE quantify->sds transfer Transfer Proteins to PVDF or Nitrocellulose Membrane sds->transfer block Block Membrane (e.g., 5% BSA or Milk in TBST) transfer->block primary Incubate with Primary Antibodies: - Rabbit anti-pSMAD1/5/8 - Rabbit anti-Total SMAD1 block->primary secondary Wash & Incubate with HRP-conjugated Anti-Rabbit Secondary Antibody primary->secondary detect Wash & Add ECL Substrate Image Chemiluminescence secondary->detect analyze Analyze Band Intensity: Normalize pSMAD to Total SMAD detect->analyze end End analyze->end

Figure 3: Workflow for Western blot analysis of BMP-induced SMAD phosphorylation.

Step-by-Step Methodology:

  • Cell Culture: Plate C2C12 cells and grow to approximately 80% confluency.

  • Serum Starvation: To reduce basal signaling, switch to a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of K02288, the comparator, or a DMSO vehicle control for 1 hour.

  • BMP Stimulation: Add a BMP ligand (e.g., BMP4 at 50 ng/mL) to the media and incubate for 30-60 minutes to induce SMAD phosphorylation.[15]

  • Cell Lysis: Place plates on ice, wash cells with cold PBS, and add ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. Scrape and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated SMAD1/5/8.

    • After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure observed changes are due to phosphorylation status and not protein levels, strip the membrane and re-probe with an antibody for total SMAD1, or run a parallel gel.

  • Analysis: Quantify band intensities using densitometry software. Normalize the pSMAD1/5/8 signal to the total SMAD1 signal to determine the dose-dependent inhibition of BMP signaling.

Conclusion and Recommendations

Both K02288 and LDN-193189 are potent inhibitors of ALK2 and valuable tools for dissecting the BMP signaling pathway. However, they are not interchangeable.

  • Choose K02288 for studies requiring the highest degree of kinase selectivity. Its cleaner off-target profile, particularly its lack of activity against VEGFR2, makes it the superior choice for experiments where minimizing confounding variables is paramount.[15]

  • Use LDN-193189 with caution and awareness of its off-targets. While it is a potent and widely published tool, researchers must consider its effects on VEGFR2 and other kinases when interpreting data.[15]

Ultimately, the choice of inhibitor should be guided by the specific biological question and a thorough understanding of the compound's pharmacological profile. Independent validation using the protocols outlined in this guide is a critical step for ensuring the rigor and reproducibility of any research findings.

References

  • Bone morphogenetic protein signaling: the pathway and its regul
  • BMP Signaling Pathway: Mechanism, Regul
  • K02288 | CAS:1431985-92-0 | ALK inhibitor. BioCrick.
  • K02288 | BMPI Inhibitor. MedchemExpress.com.
  • K 02288 | BMP and Other Activin Receptor Inhibitors. Tocris Bioscience - R&D Systems.
  • K02288 | CAS#1431985-92-0 | BMP inhibitor. MedKoo Biosciences.
  • K02288 TGF-beta/Smad inhibitor. Selleck Chemicals.
  • K02288 - Potent ALK Kinase Inhibitor. APExBIO.
  • ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma. J-Stage.
  • BMP signaling in mesenchymal stem cell differentiation and bone form
  • BMP signaling p
  • TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Form
  • Development of Novel ALK2 Inhibitor for FOP. AMED.
  • ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma. PubMed.
  • A New Class of Small Molecule Inhibitor of BMP Signaling. PMC - NIH.
  • FDA Grants Fast Track Designation for BioCryst's ALK-2 Inhibitor, BCX9250. BioCryst.
  • LDN-209929 dihydrochloride | Haspin Kinase Inhibitor. MedChemExpress.
  • An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva. PubMed.
  • K02288 selectively inhibits BMP signaling. (A) K02288 and LDN-193189...
  • A New Class of Small Molecule Inhibitor of BMP Signaling.
  • ALK2 Kinase Assay.
  • Haspin Kinase (inhibitors, antagonists, modul
  • Recent Advances in ALK2 Inhibitors. PMC.
  • What ALK2 inhibitors are in clinical trials currently?
  • Kinase Inhibitors on ALK Signaling P
  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. PMC.
  • ALK2 Inhibitor, Gene. MedchemExpress.com.

Sources

Safety Operating Guide

LDN 209929 Dihydrochloride: Proper Disposal & Handling Procedures

[1]

Executive Summary & Compound Profile

LDN 209929 dihydrochloride is a potent, selective small-molecule inhibitor of Haspin kinase (IC50 = 55 nM) and DYRK2 .[1] As a bioactive research chemical with specific target affinity in mitotic signaling pathways, it must be handled as a High-Potency Bioactive Compound (HPBC) .

Improper disposal poses risks of environmental persistence and unintended biological activity in aquatic systems. This guide defines the operational protocols for the containment, deactivation, and disposal of LDN 209929, prioritizing high-temperature incineration over chemical deactivation.

PropertyDetails
Chemical Name LDN 209929 dihydrochloride
Primary Target Haspin Kinase (Histone H3 threonine kinase)
Form Solid (Powder), Dihydrochloride salt
Solubility Soluble in Water, DMSO
Hazard Class (GHS) Toxic (Category 6.1) , Irritant (Skin/Eye)
Waste Stream Hazardous Organic Waste (Non-Halogenated or Halogenated depending on solvent)

Hazard Identification & Safety Directives

Before initiating disposal, operators must acknowledge the specific hazards associated with dihydrochloride salts of bioactive amines.

GHS Classification & Signal Word: DANGER[3]
  • H301: Toxic if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation (dust inhalation).

Critical Incompatibilities
  • Strong Oxidizing Agents: Reaction may produce toxic fumes (NOx, HCl).

  • Strong Bases: May liberate the free base, altering solubility and absorption properties.

Personal Protective Equipment (PPE) Matrix
ZonePPE Requirement
Respiratory N95/P100 Respirator (solids) or Fume Hood (solutions).
Dermal Double Nitrile Gloves (0.11 mm min. thickness).
Ocular Chemical Safety Goggles (ANSI Z87.1).
Body Lab coat with closed cuffs; Tyvek sleeves recommended for weighing.

Disposal Workflows

Do NOT dispose of LDN 209929 via sanitary sewer (sink) or regular trash. All waste must be routed to regulated hazardous waste streams.

Workflow A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired powder, weighing boats, contaminated paper towels, pipette tips.

  • Segregation: Place solid waste in a dedicated Wide-Mouth Polyethylene (HDPE) Jar .

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "LDN 209929 dihydrochloride, solid."

    • Hazard Checkbox: Toxic.[2]

  • Disposal Path: Seal container and transfer to the institution's High-Temperature Incineration stream.

Workflow B: Liquid Waste (Stock Solutions & Media)

Applicability: DMSO stock solutions, aqueous buffers, cell culture media (>1 µM).

  • Solvent Identification: Determine if the primary solvent is aqueous or organic.

  • Collection:

    • Organic (DMSO/Ethanol): Collect in "Organic Waste - Halogenated/Non-Halogenated" carboy.

    • Aqueous: Collect in "Toxic Aqueous Waste" carboy. Do not bleach unless explicitly authorized by EHS, as bleach can react with HCl salts to form chlorine gas.

  • Deactivation: Incineration is the only validated method. Chemical deactivation (e.g., oxidation) is not recommended due to the stability of the kinase inhibitor scaffold.

Visual Guide: Waste Stream Decision Tree

WasteDisposalStartWaste GeneratedTypeDetermine Physical StateStart->TypeSolidSolid Waste(Powder, Tips, Wipes)Type->SolidLiquidLiquid Waste(Solutions, Media)Type->LiquidSolidActionPlace in HDPE JarLabel: 'Toxic Solid'Solid->SolidActionSolventCheckPrimary Solvent?Liquid->SolventCheckSolidStreamStream A: Solid Hazardous(Incineration)SolidAction->SolidStreamOrganicOrganic (DMSO/EtOH)SolventCheck->OrganicAqueousAqueous (Buffer/Media)SolventCheck->AqueousOrgStreamStream C: Organic Solvents(Incineration)Organic->OrgStreamAqStreamStream D: Toxic Aqueous(Incineration)Aqueous->AqStream

Figure 1: Decision logic for segregating LDN 209929 waste into correct incineration streams.

Spill Management Protocol

Scenario: Accidental release of powder or stock solution (10 mM DMSO).

Immediate Response
  • Evacuate & Alert: Clear the immediate area. If powder was aerosolized, allow 15 minutes for settling.

  • Don PPE: Double gloves, goggles, N95 respirator.

Cleanup Procedure
  • Containment:

    • Liquid: Cover with absorbent pads.

    • Solid: Cover with a damp paper towel (water or ethanol) to prevent dust generation. Do not dry sweep.

  • Removal:

    • Scoop material using the damp towels into a sealable bag.

    • Wipe the surface three times with 70% Ethanol.

    • Place all cleanup materials into the Solid Hazardous Waste container.

  • Verification: Verify no visible residue remains.

SpillResponseSpillSpill DetectedAssessAssess FormSpill->AssessPowderPowder (Solid)Assess->PowderLiquidSolution (Liquid)Assess->LiquidDampCover with DAMP towel(Prevent Aerosol)Powder->DampAbsorbCover with Absorbent PadsLiquid->AbsorbCleanTriple Wipe Surface(70% EtOH)Damp->CleanAbsorb->CleanDisposeDispose as Haz WasteClean->Dispose

Figure 2: Operational workflow for containing and cleaning LDN 209929 spills.[4]

Regulatory & Scientific Context

Mechanism of Action

LDN 209929 acts by inhibiting Haspin , a serine/threonine kinase that phosphorylates Histone H3 at Threonine 3 (H3T3ph) during mitosis.[1] This phosphorylation is critical for the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres. Inhibition leads to defects in chromosome alignment. Due to this anti-mitotic mechanism, the compound is potentially teratogenic and cytotoxic , necessitating strict containment [1, 2].

Environmental Impact

Kinase inhibitors are generally "pseudo-persistent" in water cycles. They are designed to be biologically stable. Standard wastewater treatment plants (WWTP) often fail to degrade these complex heterocycles completely. Therefore, zero-discharge to drains is the only acceptable standard [3].

References

  • National Institutes of Health (NIH). (2011).[2][5][6] Highly selective c-Jun N-terminal kinase (JNK) 2 and 3 inhibitors.[6] PubMed. Retrieved October 26, 2025, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[2][5][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link]

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